Product packaging for 3-Amino-3-(3-phenoxyphenyl)propanoic acid(Cat. No.:CAS No. 202131-32-6)

3-Amino-3-(3-phenoxyphenyl)propanoic acid

Cat. No.: B3114547
CAS No.: 202131-32-6
M. Wt: 257.28 g/mol
InChI Key: DOHHGYXZPWMNKT-UHFFFAOYSA-N
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Description

3-Amino-3-(3-phenoxyphenyl)propanoic acid is a non-proteinogenic beta-amino acid of significant interest in medicinal chemistry and pharmaceutical research. This compound features a propanoic acid backbone substituted with an amino group and a 3-phenoxyphenyl moiety, giving it a molecular formula of C15H15NO3 and a molecular weight of 257.28 g/mol . Researchers can source this compound in two primary forms: the racemic mixture and the optically pure (R)-enantiomer, each with distinct applications and identified by unique Available Forms and Specifications: The racemic mixture, this compound, is listed under 202131-32-6 . Its chiral counterpart, (R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid, is registered under 715653-77-3 . The (R)-enantiomer possesses a defined stereocenter, as indicated by its SMILES notation . Both forms should be stored according to supplier recommendations, typically in a dark place under an inert atmosphere at room temperature . Research Applications and Value: The core value of this beta-amino acid lies in its role as a versatile synthetic building block. Its molecular structure makes it a potential precursor for the synthesis of more complex bioactive molecules, peptidomimetics, and active pharmaceutical ingredients (APIs). The presence of both amino and carboxylic acid functional groups allows for further chemical modifications and incorporation into larger molecular structures. The specific (R)-enantiomer is particularly valuable for studies requiring stereochemical precision, such as in the development of chiral catalysts or for investigating enzyme-substrate interactions where the three-dimensional orientation of the molecule is critical. The 3-phenoxyphenyl group is a common pharmacophore found in various synthetic compounds, suggesting potential applications in designing molecules for biological screening. Safety and Handling: Safety data for the racemic form indicates precautionary measures should be taken. It is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the relevant Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3 B3114547 3-Amino-3-(3-phenoxyphenyl)propanoic acid CAS No. 202131-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3-phenoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14(10-15(17)18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHHGYXZPWMNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942299
Record name 3-Amino-3-(3-phenoxyphenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202131-32-6
Record name 3-Amino-3-(3-phenoxyphenyl)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00942299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(3-phenoxyphenyl)propanoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-3-(3-phenoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-phenoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug discovery. Its structure, characterized by a flexible phenoxyphenyl group, offers a unique three-dimensional scaffold that can be exploited for designing novel therapeutic agents. The presence of the amino and carboxylic acid moieties provides sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and small molecule inhibitors. This guide provides a detailed overview of its chemical identity, synthesis, and potential biological activities, drawing upon data from closely related analogs to offer a comprehensive profile for research and development purposes.

Chemical Identity and Physicochemical Properties

CAS Number: 202131-32-6[1]

Molecular Formula: C₁₅H₁₅NO₃[1]

Molecular Weight: 257.28 g/mol [1]

Synonyms: 3-(3-phenoxyphenyl)-dl-beta-alanine, dl-beta-(3-phenoxyphenyl)alanine, Benzenepropanoic acid, β-amino-3-phenoxy-[1]

While experimental physicochemical data for this compound is not extensively documented in publicly available literature, its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction
Appearance White to off-white solidGeneral appearance of similar amino acids.[2]
Solubility Sparingly soluble in water, soluble in acidic and basic aqueous solutions, and polar organic solvents.The zwitterionic nature of the amino acid functionality and the hydrophobicity of the phenoxyphenyl group.
pKa (Carboxylic Acid) ~3.5 - 4.5Typical pKa range for the carboxylic acid group in β-amino acids.
pKa (Amine) ~9.0 - 10.0Typical pKa range for the amino group in β-amino acids.
LogP 2.5 - 3.5Estimated based on the presence of two phenyl rings and polar functional groups.

Synthesis and Chemical Elucidation

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various established synthetic routes. A common and effective method is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.[3]

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on well-established methodologies for the synthesis of related β-amino acids.

Synthesis_of_3-Amino-3-(3-phenoxyphenyl)propanoic_acid reagent1 Malonic Acid, NH4OAc step1 Condensation reagent1->step1 reagent2 Solvent (e.g., EtOH) reagent2->step1 reagent3 Heat reagent3->step1 start 3-Phenoxybenzaldehyde start->step1 Rodionov Reaction product This compound step1->product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents).

  • Solvent Addition: Add absolute ethanol as the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Spectroscopic Characterization (Predicted)
  • ¹H NMR:

    • Aromatic protons of the two phenyl rings would appear as a complex multiplet in the range of δ 6.8-7.5 ppm.

    • The methine proton (CH-N) would likely appear as a triplet or doublet of doublets around δ 4.0-4.5 ppm.

    • The methylene protons (CH₂) adjacent to the carboxylic acid would be expected as a doublet around δ 2.5-3.0 ppm.

    • The amine (NH₂) and carboxylic acid (OH) protons would be broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid would be in the range of δ 170-180 ppm.

    • Aromatic carbons would be observed between δ 115-160 ppm.

    • The methine carbon (C-N) would be around δ 50-60 ppm.

    • The methylene carbon would be in the range of δ 35-45 ppm.

  • FT-IR (KBr, cm⁻¹):

    • A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹.

    • N-H stretching vibrations from the primary amine would appear around 3300-3500 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid is anticipated around 1700-1725 cm⁻¹.

    • C-O stretching from the ether linkage would be observed around 1200-1250 cm⁻¹.

    • Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ = 258.11 m/z

    • Expected [M-H]⁻ = 256.09 m/z

Potential Biological and Pharmacological Activities

The biological activities of this compound have not been explicitly reported. However, the broader class of 3-amino-3-arylpropanoic acids has been investigated for various therapeutic applications. Based on these studies, we can infer potential areas of interest for this particular compound.

Anticancer and Antioxidant Potential

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising in vitro anticancer and antioxidant activities.[4] The presence of a phenolic group in these analogs was suggested to contribute to their antioxidative potential by neutralizing reactive oxygen species (ROS).[4] Although the target molecule lacks a hydroxyl group, the phenoxyphenyl moiety offers a large, lipophilic scaffold that could facilitate interactions with biological targets. Further derivatization to include phenolic or other hydrogen-donating groups could be a viable strategy to impart antioxidant and potentially anticancer properties.

Antimicrobial Activity

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been explored for developing antimicrobial agents against multidrug-resistant bacterial and fungal pathogens.[5] The structural versatility of this class of compounds allows for the introduction of various substituents to modulate their antimicrobial spectrum and potency. The phenoxyphenyl group in the target molecule could be a starting point for developing new antimicrobial candidates.

Neurological Applications

Certain β-amino acids and their derivatives have been investigated for their effects on the central nervous system. For instance, (S)-3-amino-3-phenylpropanoic acid is a key intermediate in the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor.[3] This suggests that the 3-amino-3-arylpropanoic acid scaffold can be a valuable template for the design of neurologically active compounds.

Experimental Workflow for Biological Evaluation

To explore the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following workflow outlines a logical progression of in vitro assays.

Biological_Evaluation_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening (If Primary is Positive) start This compound cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer and normal cell lines) start->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH, ABTS) start->antioxidant antimicrobial Antimicrobial Assay (e.g., MIC determination) start->antimicrobial mechanism Mechanism of Action Studies (e.g., apoptosis assays, enzyme inhibition) cytotoxicity->mechanism Active in_vivo In Vivo Model Studies (e.g., xenograft models, infection models) antimicrobial->in_vivo Active mechanism->in_vivo caption Workflow for biological evaluation.

Caption: Workflow for biological evaluation.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features, characteristic of biologically active β-amino acids, make it a compelling candidate for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a roadmap for exploring its potential therapeutic applications. The insights drawn from analogous compounds strongly suggest that this molecule and its derivatives could be valuable scaffolds for developing novel agents with anticancer, antioxidant, and antimicrobial properties. Further empirical studies are warranted to fully elucidate the chemical and biological profile of this intriguing compound.

References

Synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-phenoxyphenyl)propanoic acid is a β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Their incorporation into peptides can enhance metabolic stability and induce specific secondary structures. This guide provides a comprehensive overview of robust and adaptable synthetic pathways for the preparation of this compound. We will delve into three core strategies: the Rodanine pathway, an adapted Erlenmeyer-Plöchl azlactone synthesis, and a one-pot Mannich-type reaction. Each section explains the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind procedural choices. Furthermore, this guide addresses the critical aspects of synthesizing the key precursor, 3-phenoxybenzaldehyde, and strategies for achieving enantiopure final products, which is paramount for pharmaceutical applications.

Retrosynthetic Analysis and Strategic Overview

The synthesis of β-amino acids often begins from a corresponding aldehyde. For our target molecule, this compound, the primary retrosynthetic disconnection breaks the Cα-Cβ bond and the Cβ-N bond, identifying 3-phenoxybenzaldehyde as the cornerstone starting material. The various forward-synthesis strategies focus on constructing the three-carbon propanoic acid backbone and introducing the amino group at the β-position.

Caption: Retrosynthetic overview for the target molecule.

Core Synthetic Pathways

The selection of a synthetic pathway depends on factors such as scale, available starting materials, and desired purity. Below are three field-proven methodologies.

Pathway I: The Rodanine-Based Synthesis

This classical approach is a reliable method for converting aldehydes into β-amino acids. It proceeds via a Knoevenagel condensation, followed by ring hydrolysis and reduction.

Mechanism & Rationale:

  • Knoevenagel Condensation: 3-Phenoxybenzaldehyde undergoes a condensation reaction with rhodanine, catalyzed by a base like sodium acetate in acetic acid. The base deprotonates the acidic methylene group of rhodanine, creating a nucleophile that attacks the aldehyde's carbonyl carbon. Subsequent dehydration yields a stable arylidene-rhodanine intermediate.

  • Hydrolysis & Thioester Cleavage: The rhodanine ring is hydrolyzed under strong basic conditions (e.g., sodium hydroxide), which opens the ring to form a dithiocarbamate intermediate.

  • Reduction & Acidification: The carbon-carbon double bond of the resulting acrylic acid derivative is reduced. While various reducing agents can be used, catalytic hydrogenation is common. Alternatively, a reducing agent like sodium amalgam can be employed. Final acidification yields the desired racemic β-amino acid.

G Aldehyde 3-Phenoxybenzaldehyde Intermediate1 5-(3-Phenoxybenzylidene)rhodanine Aldehyde->Intermediate1 1. Knoevenagel Condensation (NaOAc, Acetic Acid, Reflux) Rhodanine Rhodanine Rhodanine->Intermediate1 Intermediate2 Intermediate Acrylic Acid Derivative Intermediate1->Intermediate2 2. Hydrolysis (NaOH, H2O, Reflux) Product This compound Intermediate2->Product 3. Reduction & Acidification (e.g., Na-Hg, then HCl)

Caption: The Rodanine synthesis pathway.

Pathway II: Adapted Erlenmeyer-Plöchl Azlactone Synthesis

Originally developed for α-amino acids, the Erlenmeyer-Plöchl synthesis can be adapted for β-amino acid preparation.[1][2] This route involves the condensation of an aldehyde with an N-acylglycine, typically hippuric acid, to form an azlactone intermediate.

Mechanism & Rationale:

  • Azlactone Formation: Hippuric acid is cyclized and condensed with 3-phenoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. Acetic anhydride serves as both a dehydrating agent and a reactant to form an oxazolone intermediate from hippuric acid. This intermediate then undergoes an aldol-type condensation with the aldehyde to form the 4-arylidene-azlactone.[3]

  • Hydrolysis & Reduction: The azlactone ring is opened by hydrolysis (typically with a mild base), and the resulting α,β-dehydroamino acid derivative is then reduced to the saturated β-amino acid. Catalytic hydrogenation is a common and effective method for this reduction step, often leading to high yields. Subsequent hydrolysis of the N-acyl group under acidic or basic conditions yields the final product.

G Aldehyde 3-Phenoxybenzaldehyde Azlactone 4-(3-Phenoxybenzylidene)-2-phenyl-5(4H)-oxazolone Aldehyde->Azlactone 1. Condensation (Acetic Anhydride, NaOAc) HippuricAcid Hippuric Acid HippuricAcid->Azlactone DehydroAminoAcid N-Benzoyl-3-(3-phenoxyphenyl)propenoic acid Azlactone->DehydroAminoAcid 2. Ring Opening (Mild Base) ProtectedProduct N-Benzoyl-3-amino-3-(3-phenoxyphenyl)propanoic acid DehydroAminoAcid->ProtectedProduct 3. Reduction (e.g., H2, Pd/C) Product This compound ProtectedProduct->Product 4. Deprotection (Acid Hydrolysis)

Caption: Adapted Erlenmeyer-Plöchl synthesis pathway.

Pathway III: One-Pot Mannich-Type Reaction

For operational simplicity, a one-pot synthesis is highly desirable. A Mannich-type reaction provides a direct route to 3-amino-3-arylpropionic acids from an aldehyde, an active methylene compound, and an ammonia source.[4]

Mechanism & Rationale: This reaction condenses 3-phenoxybenzaldehyde with malonic acid and a source of ammonia (like ammonium acetate) in a solvent such as ethanol. The reaction likely proceeds through the in-situ formation of an imine from the aldehyde and ammonia. The malonic acid enolate then acts as a nucleophile, attacking the imine. The resulting intermediate undergoes decarboxylation upon heating to afford the final β-amino acid. The choice of solvent and temperature is critical to balance the rates of imine formation, nucleophilic addition, and decarboxylation.

G Aldehyde 3-Phenoxybenzaldehyde Product This compound Aldehyde->Product One-Pot Reaction (Ethanol, Reflux) MalonicAcid Malonic Acid MalonicAcid->Product AmmoniaSource Ammonium Acetate AmmoniaSource->Product

References

The Biological Activity of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid: A Predictive Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of β-Amino Acid Scaffolds

β-amino acids are non-proteinogenic amino acids that serve as crucial building blocks in medicinal chemistry and drug discovery.[1][2] Their incorporation into peptide-based therapeutics can enhance metabolic stability and potency.[2] The compound 3-Amino-3-(3-phenoxyphenyl)propanoic acid is a β-amino acid characterized by a propanoic acid backbone with an amino group and a 3-phenoxyphenyl substituent at the β-position. While direct biological data on this specific molecule is limited, a comprehensive analysis of its structural analogs provides a strong predictive framework for its potential therapeutic applications. This guide will explore the synthesis, predicted biological activities, and experimental evaluation strategies for this compound, drawing insights from closely related compounds.

Chemical Profile of this compound

PropertyValue
Molecular Formula C15H15NO3
Molecular Weight 257.2845 g/mol
Synonyms 3-(3-phenoxyphenyl)-dl-beta-alanine; dl-beta-(3-phenoxyphenyl)alanine
InChI Key DOHHGYXZPWMNKT-UHFFFAOYSA-N

Synthesis Strategies: A Generalized Approach

The synthesis of this compound and its derivatives can be approached through various established methods for β-amino acid synthesis. A common strategy involves a one-pot synthesis, which is both efficient and scalable.[2] Drawing from the synthesis of related compounds, a plausible synthetic route is outlined below.

Generalized One-Pot Synthesis of 3-Arylpropanoic Acids

This method involves a three-component reaction that is synthetically and economically advantageous.[2]

A Aromatic Aldehyde (e.g., 3-phenoxybenzaldehyde) D One-Pot Reaction (e.g., in ethanol, reflux) A->D B Malonic Acid B->D C Ammonium Acetate C->D E This compound D->E

Caption: Generalized one-pot synthesis of 3-arylpropanoic acids.

Predicted Biological Activity Profile: Insights from Structural Analogs

The biological activities of compounds structurally similar to this compound suggest a range of potential therapeutic applications, including antimicrobial, anticancer, antioxidant, and neuroprotective effects.

Antimicrobial and Antifungal Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens.[3] This activity is highly dependent on the nature of the substituents.

  • Key Findings from Analogs:

    • Hydrazone derivatives containing heterocyclic substituents, such as nitrothiophene and nitrofurane, exhibited the most potent and broad-spectrum antimicrobial activity.[3]

    • The incorporation of a phenyl substituent in some derivatives showed activity against S. aureus.[3]

    • A 4-NO2 substitution in the phenyl ring enhanced activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, K. pneumoniae) bacteria.[3]

Based on these findings, it is plausible that this compound could serve as a scaffold for the development of novel antimicrobial agents. The phenoxy group may influence the lipophilicity and cell permeability of the compound, potentially impacting its antimicrobial efficacy.

Anticancer and Antioxidant Properties

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer and antioxidant agents.[4][5]

  • Mechanism of Action: The anticancer activity of these derivatives is structure-dependent, with some compounds reducing the viability of non-small cell lung cancer cells (A549) and suppressing cell migration.[4][5] The phenolic group is believed to contribute to the antioxidant potential by donating hydrogen atoms to neutralize reactive oxygen species (ROS).[4] This reduction in oxidative stress is a crucial aspect of cancer treatment.[4][5]

  • Structure-Activity Relationship:

    • A 1-naphthyl substituent in hydrazone derivatives demonstrated significant anticancer activity.[4]

    • A 2-furyl substituent in one of the most promising candidates exhibited potent antioxidant properties.[4][5]

The presence of the phenoxyphenyl group in this compound could confer antioxidant properties due to the potential for radical scavenging by the aromatic rings. This suggests that the compound and its derivatives warrant investigation for their anticancer and chemopreventive potential.

Neuroprotective Potential

The cyanophenyl analog, (R)-3-Amino-3-(3-cyanophenyl)propionic acid, is a key compound in the development of neuroprotective agents.[6]

  • Therapeutic Target: This analog is utilized in the study of neurotransmitter systems, particularly those involving excitatory amino acids, and has applications in designing drugs for neurological disorders such as depression and anxiety by influencing glutamate receptors.[6]

The structural similarity of the phenyl group in this compound to the cyanophenyl group in its neuroactive analog suggests that it might also interact with biological targets in the central nervous system. The phenoxy substituent could modulate the compound's ability to cross the blood-brain barrier and interact with neuronal receptors.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microbe (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

A Prepare Compound Dilutions C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate C->D E Determine MIC D->E

References

Spectroscopic Characterization of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

3-Amino-3-(3-phenoxyphenyl)propanoic acid (C₁₅H₁₅NO₃, Molar Mass: 257.28 g/mol ) is a β-amino acid featuring a complex aromatic system.[1][2] Its structure comprises a propanoic acid backbone, an amino group at the chiral center (Cβ), and a 3-phenoxyphenyl substituent. The presence of various functional groups—a carboxylic acid, a primary amine, an ether linkage, and two phenyl rings—gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and purity assessment.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for each non-equivalent proton.

Expected Chemical Shifts and Splitting Patterns:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH~12.0 - 13.0Broad Singlet1HThe acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal.
NH₂~2.0 - 4.0Broad Singlet2HThe chemical shift of amine protons can vary depending on solvent and concentration; they often appear as a broad singlet.
Ar-H~6.8 - 7.5Multiplet9HThe nine aromatic protons on the two phenyl rings will resonate in this region, with complex splitting patterns due to their various electronic environments and coupling with each other.
CH (chiral center)~4.0 - 4.5Triplet1HThis proton is coupled to the adjacent CH₂ group, resulting in a triplet (or a doublet of doublets depending on the coupling constants). It is deshielded by the adjacent amino group and the aromatic ring.
CH₂~2.5 - 3.0Doublet2HThese protons are coupled to the chiral CH proton, leading to a doublet. They are adjacent to the electron-withdrawing carbonyl group.
Protocol for ¹H NMR Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high purity

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube. The liquid height should be approximately 4-5 cm.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

  • Data Acquisition:

    • Set the appropriate spectral parameters, including the number of scans (e.g., 8-16), pulse width, and acquisition time.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative proton ratios.

Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate Signals calibrate->integrate G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Prepare Concentrated Sample tune_probe Tune Probe for ¹³C prep_sample->tune_probe setup_exp Set Up Decoupled Experiment tune_probe->setup_exp acquire_spec Acquire Spectrum (Many Scans) setup_exp->acquire_spec ft_proc Fourier Transform acquire_spec->ft_proc phase_proc Phase Correction ft_proc->phase_proc calibrate_proc Calibrate Chemical Shifts phase_proc->calibrate_proc G cluster_setup Spectrometer Setup cluster_sample Sample Measurement cluster_cleanup Final Steps clean_crystal Clean ATR Crystal bkg_scan Acquire Background Spectrum clean_crystal->bkg_scan apply_sample Apply Solid Sample to Crystal bkg_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acq_spectrum Acquire Sample Spectrum apply_pressure->acq_spectrum process_spec Process Spectrum (BG Subtraction) acq_spectrum->process_spec clean_up Clean Crystal After Use process_spec->clean_up G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Dilute Solution cal_ms Calibrate Mass Spectrometer prep_sol->cal_ms infuse Infuse Sample into ESI Source cal_ms->infuse optimize Optimize Source Parameters infuse->optimize acquire_ms Acquire Spectra (+/- modes) optimize->acquire_ms id_ion Identify Molecular Ion acquire_ms->id_ion compare_mass Compare Measured vs. Theoretical Mass id_ion->compare_mass

References

A Technical Guide to Unveiling the Therapeutic Targets of 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-3-(3-phenoxyphenyl)propanoic acid represents a novel small molecule with a β-amino acid scaffold, a class of compounds known for its diverse biological activities. While direct experimental data on this specific molecule is not yet publicly available, its structural similarity to other biologically active propanoic acid derivatives suggests significant therapeutic potential. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the therapeutic targets of this compound. We will explore potential therapeutic avenues based on structure-activity relationships of analogous molecules and present a detailed, multi-pronged workflow for target deconvolution, integrating both computational and experimental methodologies. This document is intended to serve as a strategic roadmap for elucidating the mechanism of action of this compound and accelerating its journey from a promising chemical entity to a potential therapeutic agent.

Introduction: A Rationale for Target Discovery

The journey of a small molecule from laboratory synthesis to clinical application is contingent on a deep understanding of its mechanism of action, which begins with the identification of its molecular target(s). In the absence of pre-existing data for a novel compound such as this compound, a logical and scientifically rigorous starting point is to draw inferences from structurally related molecules. β-amino acids and their derivatives are a well-established class of compounds with a wide range of pharmaceutical applications, including anticancer, antimicrobial, and neurological activities.[1][2] Derivatives of 3-aminopropanoic acid, in particular, have shown promise in several therapeutic areas.[3][4]

This guide, therefore, puts forth a hypothesis-driven approach. We will first postulate potential therapeutic areas and molecular targets for this compound based on the known biological effects of its analogs. Subsequently, we will provide a detailed experimental blueprint for systematically identifying and validating these targets.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the documented bioactivities of structurally similar propanoic acid derivatives, we can hypothesize several potential therapeutic applications and corresponding molecular targets for this compound.

Oncology

Several studies have highlighted the anticancer properties of propanoic acid derivatives. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated cytotoxicity against A549 non-small cell lung cancer cells.[3][5] Furthermore, propionic acid itself has been shown to induce autophagy and cell death in HeLa cervical cancer cells by inhibiting the NF-κB and AKT/mTOR signaling pathways.[6][7]

Potential Targets in Oncology:

  • PI3K/AKT/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] The structural features of our lead compound may allow it to interact with key kinases in this pathway, such as PI3K, AKT, or mTOR.

  • NF-κB Signaling Pathway: This pathway is involved in inflammation, immunity, and cell survival, and its constitutive activation is common in many tumors.[6]

  • Matrix Metalloproteinases (MMPs): Some benzoylphenyl propanoic acid derivatives have been investigated as inhibitors of MMPs, which play a crucial role in tumor invasion and metastasis.[8]

Below is a diagram illustrating the potential modulation of the AKT/mTOR pathway by a therapeutic agent.

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor 3-Amino-3-(3-phenoxyphenyl) propanoic acid Inhibitor->AKT inhibits? Inhibitor->mTORC1 inhibits?

Figure 1: Hypothesized modulation of the AKT/mTOR signaling pathway.
Infectious Diseases

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi, including ESKAPE pathogens.[4] Propionic acid itself is known to be effective against a range of microorganisms including Candida albicans, Aspergillus niger, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[9]

Potential Targets in Infectious Diseases:

  • Fatty Acid Biosynthesis (FAB) Pathway: The enzymes in the bacterial FAB pathway, which are distinct from their mammalian counterparts, are attractive targets for novel antibiotics.[10]

  • Cell Wall Synthesis Enzymes: Inhibition of enzymes involved in the synthesis of peptidoglycan (in bacteria) or chitin (in fungi) is a classic antimicrobial strategy.

  • DNA Gyrase and Topoisomerases: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.

  • Aminoacyl-tRNA Synthetases: These enzymes are crucial for protein synthesis and have been explored as novel antimicrobial targets.[10]

Neurological Disorders

The β-amino acid scaffold is a key feature of many neuromodulatory compounds. Notably, derivatives of (R)-2-amino-3-triazolpropanoic acid have been identified as agonists of the NMDA receptor glycine site, with specificity for certain GluN2 subunits.[11]

Potential Targets in Neurological Disorders:

  • NMDA Receptors: As a key player in synaptic plasticity and memory, the NMDA receptor is a major target for drugs treating a range of neurological and psychiatric disorders. The glycine binding site offers a potential avenue for allosteric modulation.

  • Other Neurotransmitter Receptors: The structural features of the compound may allow it to interact with other receptors, such as GABA receptors or metabotropic glutamate receptors.

A Strategic Workflow for Target Identification and Validation

Elucidating the true molecular target(s) of this compound requires a systematic and multi-faceted approach. The following workflow outlines a logical progression from computational prediction to rigorous experimental validation.[12][13]

Target_ID_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Target Identification cluster_2 Phase 3: Target Validation & Mechanism of Action InSilico In Silico Target Prediction (e.g., Chemical Similarity, Docking) TargetHypothesis Generate Target Hypothesis List InSilico->TargetHypothesis Affinity Affinity-Based Methods (e.g., Affinity Chromatography) TargetHypothesis->Affinity LabelFree Label-Free Methods (e.g., CETSA, DARTS) TargetHypothesis->LabelFree HitProteins Identify Candidate Binding Proteins (Hits) Affinity->HitProteins LabelFree->HitProteins Biochem Biochemical Assays (Binding Affinity, Enzyme Kinetics) HitProteins->Biochem Cellular Cell-Based Assays (Functional Response, Pathway Analysis) HitProteins->Cellular Biochem->Cellular Genetic Genetic Validation (siRNA, CRISPR) Cellular->Genetic ValidatedTarget Validated Target & Mechanism of Action Genetic->ValidatedTarget

Figure 2: A comprehensive workflow for target identification and validation.
Phase 1: In Silico Target Prediction

Computational methods provide a cost-effective and rapid way to generate initial hypotheses about a compound's biological targets.[14][15]

  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of the query molecule to databases of compounds with known biological targets.[16] Tools like Similarity Ensemble Approach (SEA) can be employed.[17]

  • Structure-Based Approaches (Molecular Docking): If the 3D structures of potential target proteins are known, molecular docking can be used to predict the binding mode and affinity of the compound to these proteins.[16]

The output of this phase is a prioritized list of potential protein targets for subsequent experimental investigation.

Phase 2: Experimental Target Identification

This phase aims to experimentally identify proteins that directly interact with the compound in a biological context. Two main classes of methods are employed:

These techniques involve using a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[12][18] Photo-affinity chromatography is a powerful variant of this approach.[19]

Protocol: Affinity Chromatography Pulldown

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the parent compound.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the cell lysate with the probe-conjugated beads. A parallel incubation with beads alone or beads with an inactive analog should be run as a negative control.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands that appear in the probe-treated sample but not in the controls.

  • Protein Identification: Identify the proteins using mass spectrometry (LC-MS/MS).

These methods have the advantage of using the unmodified small molecule, thus avoiding potential artifacts from chemical modifications.[12]

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[20][21][22] This change in stability can be detected in intact cells or cell lysates.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

  • Heating: Heat the treated cell suspensions across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins and quantify the amount of the specific protein of interest at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[23]

Table 1: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized compound captures binding partners from lysate.Can identify novel targets; provides direct evidence of binding.Requires chemical synthesis of a probe; potential for false positives due to steric hindrance or non-specific binding.[24][25]
CETSA Ligand binding increases the thermal stability of the target protein.Uses unmodified compound; can be performed in intact cells, confirming target engagement in a physiological context.[20][21]Requires a specific antibody for the target protein; may not be suitable for all proteins (e.g., membrane proteins can be challenging).[20]
DARTS Ligand binding protects the target protein from proteolysis.Uses unmodified compound; does not require specific antibodies for initial screening.[26]May not be sensitive enough for weak interactions; requires optimization of protease concentrations.
Phase 3: Target Validation and Mechanism of Action

Once a list of candidate targets has been generated, it is essential to validate these hits and elucidate the functional consequences of the compound-target interaction.[13]

  • Biochemical Validation:

    • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between the compound and a purified recombinant version of the target protein and to quantify the binding affinity (KD).

    • Enzyme Inhibition/Activation Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine if the compound acts as an inhibitor or activator and to calculate its potency (IC50 or EC50).

  • Cellular Validation:

    • Functional Assays: The effect of the compound on a cellular process known to be regulated by the target protein should be assessed. For example, if the target is a kinase, the phosphorylation of its downstream substrates can be measured by Western blotting.

    • Target Engagement in Cells: CETSA can be used in a dose-response format (isothermal dose-response fingerprinting, ITDRF) to confirm that the compound engages the target in living cells at concentrations that correlate with its functional effects.[20]

  • Genetic Validation:

    • Gene Silencing (siRNA/shRNA): Knocking down the expression of the putative target gene should phenocopy the effect of the compound. Conversely, the compound should have a diminished effect in cells where the target has been knocked down.

    • Gene Editing (CRISPR/Cas9): Knocking out the target gene should render the cells resistant to the compound's effects, providing strong evidence that it is the direct target.

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutics. While its precise molecular targets remain to be elucidated, the structural and chemical precedents set by related propanoic acid derivatives provide a strong foundation for hypothesis-driven research. The comprehensive workflow detailed in this guide, integrating in silico prediction with robust experimental target identification and validation techniques like affinity chromatography and CETSA, offers a clear and efficient path forward. By systematically applying these methodologies, researchers can unravel the mechanism of action of this compound, a critical step in translating a promising molecule into a potential clinical candidate for the treatment of cancer, infectious diseases, or neurological disorders. The insights gained will not only advance our understanding of this specific molecule but will also contribute to the broader field of β-amino acid-based drug discovery.

References

The Expanding Frontier of Neuropharmacology: A Technical Guide to β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Canonical Building Blocks

In the intricate landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. While alpha-amino acids form the fundamental alphabet of protein synthesis and neurotransmission, their lesser-known cousins, the beta-amino acids, are emerging as a compelling class of molecules with significant potential to modulate the central nervous system (CNS).[1] Structurally distinct by the presence of an additional carbon atom in their backbone, β-amino acids and their derivatives offer unique stereochemical and conformational properties. This structural nuance translates into a profound pharmacological advantage: enhanced metabolic stability. By being largely resistant to proteolytic degradation, β-amino acid-containing compounds exhibit prolonged half-lives and improved pharmacokinetic profiles, making them highly attractive candidates for drug development.[1]

This in-depth technical guide provides a comprehensive review of the literature on β-amino acid derivatives in neuropharmacology. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, mechanistic insights, and practical experimental guidance. We will delve into the core principles of their action, explore their therapeutic applications, dissect structure-activity relationships, and provide detailed protocols for their preclinical evaluation.

I. Core Mechanisms of Action in the Central Nervous System

The neuropharmacological effects of β-amino acid derivatives are diverse, primarily stemming from their ability to interact with key players in neurotransmission. The majority of characterized compounds act on the major inhibitory and excitatory systems in the brain: the GABAergic and glutamatergic systems.

Modulation of the GABAergic System: The Inhibitory Pathway

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the CNS, crucial for maintaining neuronal excitability.[2] Many successful neuropharmacological agents are β-amino acid derivatives that function as GABA analogues.[3]

  • GABA Receptor Agonism: A key mechanism is the direct activation of GABA receptors. Baclofen (β-(4-chlorophenyl)-GABA), a classic example, is a potent agonist at GABAB receptors.[3] This G-protein coupled receptor, upon activation, leads to downstream effects such as the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels, resulting in a hyperpolarization of the neuron and reduced neurotransmitter release. This inhibitory action underlies its clinical use as a muscle relaxant and anti-spastic agent.

  • Modulation of Voltage-Gated Calcium Channels (VGCCs): Another significant class of β-amino acid derivatives, exemplified by pregabalin (β-isobutyl-GABA) and gabapentin, exert their effects not by direct GABA receptor agonism, but by binding to the α2δ subunit of voltage-gated calcium channels.[3] This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate. This mechanism is pivotal to their efficacy as anticonvulsants, analgesics for neuropathic pain, and anxiolytics.[4][5]

The following diagram illustrates the principal mechanisms of action of GABAergic β-amino acid derivatives.

GABA_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC α2δ subunit of Voltage-Gated Ca²⁺ Channel Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Ca²⁺ influx triggers neurotransmitter release Glutamate_release Glutamate_release Vesicle->Glutamate_release Reduced Glutamate Release Pregabalin Pregabalin / Gabapentin Pregabalin->VGCC Binds and inhibits GABAB_R GABA-B Receptor K_channel K⁺ Channel GABAB_R->K_channel Activates Baclofen Baclofen Baclofen->GABAB_R Agonist Hyperpolarization Hyperpolarization (Inhibitory Effect) K_channel->Hyperpolarization K⁺ efflux leads to

Caption: Mechanisms of action of GABAergic β-amino acid derivatives.

Modulation of the Glutamatergic System: The Excitatory Pathway

The glutamatergic system is the principal excitatory network in the brain, with the N-methyl-D-aspartate (NMDA) receptor playing a critical role in synaptic plasticity, learning, and memory.[6] Dysregulation of this system is implicated in numerous neurological disorders. β-amino acid derivatives can act as modulators of NMDA receptors, offering a therapeutic avenue for conditions characterized by excessive excitatory neurotransmission.[7]

  • NMDA Receptor Antagonism: Certain β-amino acid derivatives can act as antagonists at the NMDA receptor, either at the glutamate binding site or at allosteric sites.[7] This antagonism can prevent the excessive influx of Ca2+ that leads to excitotoxicity and neuronal damage, a common pathway in ischemic stroke and neurodegenerative diseases. The affinity and efficacy of these compounds are highly dependent on their specific structure.[8]

Emerging Targets: Beyond GABA and Glutamate

While the GABAergic and glutamatergic systems are the most well-characterized targets, research is beginning to uncover the interaction of β-amino acid derivatives with other CNS targets.

  • Dopaminergic and Serotonergic Systems: The core structures of β-amino acids can be modified to interact with dopamine and serotonin receptors and transporters.[9][10] Given the central role of these monoamine systems in mood, cognition, and motor control, β-amino acid derivatives represent a potential new class of antidepressants, antipsychotics, and treatments for Parkinson's disease. The interaction of serotonergic systems with dopamine neurotransmission is complex, involving multiple receptor subtypes that can either facilitate or inhibit dopamine release.[11]

  • Enzyme Inhibition: The unique structural properties of β-amino acids make them suitable scaffolds for designing enzyme inhibitors. For instance, analogues of β-alanine have been shown to inhibit carnosine synthetase in the brain and muscle.[12] Furthermore, β-amino acid-substituted benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrases, enzymes implicated in conditions like glaucoma and epilepsy.[13]

II. Therapeutic Applications in Neuropharmacology

The diverse mechanisms of action of β-amino acid derivatives translate into a broad range of potential and established therapeutic applications for neurological and psychiatric disorders.

Therapeutic AreaKey β-Amino Acid DerivativesPrimary Mechanism of ActionClinical Application
Epilepsy Pregabalin, GabapentinInhibition of α2δ subunit of VGCCsAdjunctive therapy for partial seizures[4][5]
Neuropathic Pain Pregabalin, Gabapentin, BaclofenInhibition of α2δ subunit of VGCCs, GABAB agonismDiabetic neuropathy, postherpetic neuralgia, fibromyalgia[3][14]
Anxiety Disorders PregabalinInhibition of α2δ subunit of VGCCsGeneralized Anxiety Disorder (GAD)[4]
Spasticity BaclofenGABAB receptor agonismMuscle spasms in multiple sclerosis and spinal cord injuries
Neurodegenerative Diseases Taurine derivativesAntioxidant, anti-inflammatory, NMDA receptor modulationInvestigational for Alzheimer's and Parkinson's disease[15]

III. Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of β-amino acid derivatives is exquisitely sensitive to their chemical structure. Understanding the relationship between molecular structure and pharmacological effect is paramount for rational drug design.

  • Stereochemistry: The stereochemistry at the α and β carbons of the amino acid backbone is a critical determinant of activity. For instance, the (R)-stereoisomer of certain primary amino acid derivatives has been shown to be crucial for potent anticonvulsant activity.[16][17]

  • Substitutions on the Backbone: The nature, size, and position of substituents on the β-amino acid scaffold profoundly influence receptor affinity and selectivity. For GABA analogues like pregabalin, the isobutyl group at the β-position is key for its high affinity for the α2δ subunit of VGCCs.

  • Cyclic Constraints: Incorporating the β-amino acid moiety into a cyclic structure can conformationally constrain the molecule, leading to enhanced receptor affinity and selectivity. These cyclic derivatives are promising scaffolds for developing novel CNS-active agents.

IV. Pharmacokinetics and CNS Penetration

A major hurdle in the development of neuropharmacological agents is ensuring adequate penetration across the blood-brain barrier (BBB). The pharmacokinetic properties of β-amino acid derivatives are a key consideration in their design and evaluation.

  • Physicochemical Properties: Lipophilicity, molecular size, and charge all influence the ability of a compound to cross the BBB. Generally, more lipophilic, smaller, and uncharged molecules exhibit better CNS penetration.

  • Pharmacokinetic Parameters of Key Derivatives:

    • Pregabalin: Exhibits favorable pharmacokinetics with rapid oral absorption and a bioavailability of approximately 90%.[18] It is not significantly metabolized and is primarily eliminated renally.[19]

    • Baclofen: Has a plasma elimination half-life of 3-4 hours, which can be significantly prolonged in patients with renal impairment, leading to increased systemic exposure and CNS penetration.[3]

CompoundBioavailability (%)Protein Binding (%)Elimination Half-life (h)Primary Elimination Route
Pregabalin ~90<14.5-7Renal[4][18]
Baclofen Variable~303-4Renal[3]
Gabapentin 27-60<35-7Renal[5]

V. Experimental Protocols for Preclinical Evaluation

The characterization of novel β-amino acid derivatives requires a combination of in vitro and in vivo assays to determine their pharmacological profile, efficacy, and safety.

In Vitro Assays: Target Engagement and Functional Effects

This assay is the gold standard for measuring the affinity of a compound for a specific receptor.[20]

Objective: To determine the inhibitory constant (Ki) of a β-amino acid derivative for a target CNS receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., brain membrane homogenates or cells expressing the receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the Ki.[20]

Step-by-Step Protocol (Filtration Assay): [20][21]

  • Receptor Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) from a suitable animal model in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the test β-amino acid derivative.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value and then the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

The following diagram outlines the workflow of a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start receptor_prep Receptor Preparation (e.g., Brain Membranes) start->receptor_prep assay_setup Assay Setup in 96-well Plate (Receptor + Radioligand + Test Compound) receptor_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration washing Washing of Filters filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50 and Ki Calculation) counting->data_analysis end End data_analysis->end InVivo_Behavioral_Workflow start Start animal_habituation Animal Habituation start->animal_habituation drug_admin Drug/Vehicle Administration animal_habituation->drug_admin behavioral_test Behavioral Test (e.g., Open Field Test) drug_admin->behavioral_test data_collection Data Collection (Video Tracking) behavioral_test->data_collection data_analysis Data Analysis (Locomotion, Anxiety, etc.) data_collection->data_analysis end End data_analysis->end

References

Navigating the Research Landscape: A Technical Guide to 3-Amino-3-(3-phenoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. 3-Amino-3-(3-phenoxyphenyl)propanoic acid, a non-proteinogenic β-amino acid, represents a scaffold of significant interest. Its unique structural motif, featuring a phenoxyphenyl group, offers a versatile platform for the design of compounds with potential applications in various therapeutic areas. This technical guide provides an in-depth overview of the commercial availability, synthesis, handling, and research context of this valuable research chemical.

Chemical Identity and Properties

  • IUPAC Name: this compound

  • CAS Number: 202131-32-6[1][2][3][4][5]

  • Molecular Formula: C₁₅H₁₅NO₃[1][3]

  • Molecular Weight: 257.29 g/mol [2]

  • Appearance: Typically a solid[1]

Commercial Availability for Research

Sourcing high-quality research chemicals is a critical first step in any experimental workflow. Several specialized chemical suppliers offer this compound, typically for research and development purposes only. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, and the supplier's quality management certifications (e.g., ISO 9001).

SupplierPurityAvailable QuantitiesAdditional Information
CymitQuimica 98%100mg, 250mg, 1g, 5gOffers various synonyms for the compound.[1][4]
BLDpharm --Product requires cold-chain transportation.[6]
Matrix Scientific --Lists the compound as an irritant and provides access to a Safety Data Sheet (SDS).[2]
Appchem --Provides the MDL number (MFCD00187204).[3]
Sigma-Aldrich 95%-Lists the compound and provides key properties and safety information.
ChemBK --Lists multiple suppliers for the compound.

Note: Availability and pricing are subject to change. It is recommended to visit the supplier's website for the most current information.

Significance in Research and Drug Development

The structural framework of this compound is of considerable interest to medicinal chemists. The phenoxyphenyl moiety is a common feature in a number of biologically active compounds. Research into phenoxy acetic acid derivatives has shown their potential as selective COX-2 inhibitors, highlighting their anti-inflammatory properties.[7][8] Furthermore, substituted (2-phenoxyphenyl)acetic acids have been investigated for their anti-inflammatory activity, with some analogues demonstrating significantly higher potency than existing drugs.[9][10]

β-amino acids, in general, are crucial components in the development of peptidomimetics. Their incorporation into peptide sequences can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.[11] The synthesis of enantiomerically pure β-amino acids is a significant area of research, as the stereochemistry of these molecules is often critical to their biological activity.[11][12] The development of novel synthetic strategies for β-amino acids and their derivatives continues to be an active field of investigation.[13][14]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and ensure the safety of research chemicals.

Storage:

  • Amino acid derivatives should be stored in a tightly closed container.[15]

  • They should be protected from humidity and light.[15][16]

  • The recommended storage temperature is typically provided by the supplier and should be strictly followed. For many amino acid derivatives, storage at 4°C is common.[17]

  • For long-term storage, aliquoting into smaller, single-use vials and freezing can prevent degradation from repeated freeze-thaw cycles.[17]

Handling:

  • As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Experimental Protocol: A Representative Synthesis of a β-Aryl-β-Amino Acid

Reaction: One-pot synthesis of a β-aryl-β-amino acid from an aromatic aldehyde, malonic acid, and an ammonia source.

Materials:

  • 3-Phenoxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-phenoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 2.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.

    • Adjust the pH of the aqueous layer to approximately 7 with a sodium hydroxide solution. The desired β-amino acid will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield the crude this compound.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are irritants and should be handled with care.

Visualizing the Workflow

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_sourcing Sourcing cluster_research Research & Development Identify_Compound Identify Compound (CAS: 202131-32-6) Find_Suppliers Find Suppliers (e.g., CymitQuimica, BLDpharm) Identify_Compound->Find_Suppliers Compare_Products Compare Products (Purity, Quantity, Price) Find_Suppliers->Compare_Products Procure_Chemical Procure Chemical Compare_Products->Procure_Chemical Experimental_Design Experimental Design Procure_Chemical->Experimental_Design To the Lab Synthesis_Protocol Synthesis/Application Protocol Experimental_Design->Synthesis_Protocol Data_Analysis Data Analysis & Interpretation Synthesis_Protocol->Data_Analysis

Figure 1: A simplified workflow from sourcing this compound to its application in a research and development setting.

G Start Start: Aromatic Aldehyde, Malonic Acid, Ammonia Source Reaction One-Pot Mannich Reaction (Reflux in Ethanol) Start->Reaction Workup Work-up: Solvent Removal, Acidification, Extraction, Neutralization Reaction->Workup Isolation Isolation: Precipitation & Filtration Workup->Isolation Purification Purification & Characterization (NMR, MS, HPLC) Isolation->Purification Product Product: β-Aryl-β-Amino Acid Purification->Product

Figure 2: A flowchart illustrating the key steps in a representative synthesis of a β-aryl-β-amino acid.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid, a valuable β-amino acid scaffold. β-Amino acids are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their prevalence in pharmacologically active molecules.[1][2] The described method utilizes a Knoevenagel condensation between 3-phenoxybenzaldehyde and rhodanine, followed by a robust, base-mediated hydrolysis to yield the target compound. This protocol is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and characterization data to ensure reliable and reproducible results.

Introduction and Synthetic Strategy

β-Amino acids and their derivatives are crucial building blocks in the development of pharmaceuticals and agrochemicals.[1] Their incorporation into peptides can enhance metabolic stability and biological activity. The target molecule, this compound, combines the β-amino acid motif with a phenoxyphenyl group, a common structural element in bioactive compounds.

The synthetic approach detailed herein was chosen for its reliability and efficiency. It proceeds in two distinct stages:

  • Knoevenagel Condensation: An initial condensation reaction between 3-phenoxybenzaldehyde and rhodanine forms the key intermediate, (Z)-5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one. This reaction is a classic method for C-C bond formation.[3][4]

  • Hydrolysis: The rhodanine ring of the intermediate is subsequently opened and hydrolyzed under strong basic conditions to afford the final β-amino acid.

This rhodanine-based strategy provides a versatile and scalable route to a variety of β-amino acids.[4]

Overall Synthetic Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis A 3-Phenoxybenzaldehyde C (Z)-5-(3-phenoxybenzylidene)- 2-thioxothiazolidin-4-one A->C NaOAc, Acetic Acid B Rhodanine B->C NaOAc, Acetic Acid D 3-Amino-3-(3-phenoxyphenyl) propanoic acid C->D 1. NaOH (aq) 2. HCl (aq)

Caption: Two-step synthesis of the target β-amino acid.

Reaction Mechanisms

Mechanism of Knoevenagel Condensation

The Knoevenagel condensation is catalyzed by a weak base, such as sodium acetate. The reaction begins with the deprotonation of the acidic methylene group of rhodanine (pKa ≈ 8.5), forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. The resulting alkoxide intermediate undergoes protonation followed by dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, (Z)-5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one.

Knoevenagel Condensation Mechanism

G cluster_0 Mechanism Flow Rhodanine Rhodanine Enolate Rhodanine Enolate (Nucleophile) Rhodanine->Enolate -H+ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Aldehyde 3-Phenoxybenzaldehyde (Electrophile) Aldehyde->Alkoxide Product Condensed Product Alkoxide->Product -H2O

Caption: Logical flow of the Knoevenagel condensation.

Mechanism of Rhodanine Ring Hydrolysis

The hydrolysis of the 5-benzylidenerhodanine intermediate is a multi-step process initiated by a strong base (e.g., NaOH).[5][6][7]

  • Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons of the rhodanine ring, leading to the formation of a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, causing cleavage of an amide bond and opening the heterocyclic ring.

  • Hydrolysis and Decarboxylation: Subsequent hydrolysis of the thioester and other functionalities, often accompanied by decarboxylation under the harsh reaction conditions, ultimately leads to the formation of the carboxylate and amino groups.

  • Acidification: The final step involves acidification of the reaction mixture to protonate the carboxylate and amino groups, yielding the zwitterionic β-amino acid product.

Hydrolysis Mechanism

G Start Rhodanine Intermediate Attack Nucleophilic Attack (OH-) Start->Attack RingOpen Ring Opening Attack->RingOpen Hydrolysis Further Hydrolysis & Decarboxylation RingOpen->Hydrolysis Final Final Product (After Acidification) Hydrolysis->Final

Caption: Key stages of the base-mediated hydrolysis.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
3-Phenoxybenzaldehyde198.2239515-51-0Starting material
Rhodanine133.19141-84-4Active methylene compound
Sodium Acetate (anhydrous)82.03127-09-3Base catalyst
Glacial Acetic Acid60.0564-19-7Solvent
Sodium Hydroxide (NaOH)40.001310-73-2Hydrolysis reagent
Hydrochloric Acid (HCl)36.467647-01-0For acidification (use 6M solution)
Ethanol (EtOH)46.0764-17-5Recrystallization solvent
Ethyl Acetate (EtOAc)88.11141-78-6TLC eluent
Hexane86.18110-54-3TLC eluent
Standard Glassware--Round-bottom flasks, condenser, etc.
Magnetic Stirrer/Hotplate--For heating and stirring
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring
Step 1: Synthesis of (Z)-5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenoxybenzaldehyde (10.0 g, 50.4 mmol), rhodanine (7.4 g, 55.5 mmol, 1.1 eq), and anhydrous sodium acetate (8.3 g, 101 mmol, 2.0 eq).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux (approximately 118°C) with vigorous stirring. The solution will turn from a suspension to a clear, deep orange/red solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. A yellow-orange precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the bright yellow solid under vacuum to a constant weight. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 500 mL round-bottom flask, suspend the dried rhodanine intermediate (10.0 g, 31.9 mmol) in 150 mL of a 10% (w/v) aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the suspension to reflux (approximately 105-110°C) with vigorous stirring. The solid will gradually dissolve as the hydrolysis proceeds. The reaction should be refluxed for 8-12 hours.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. If any solid impurities are present, filter them off. Transfer the clear filtrate to a beaker and cool in an ice bath.

  • Acidification: Slowly and carefully add 6M hydrochloric acid dropwise with stirring to the cooled solution. The product will begin to precipitate as the pH approaches neutral. Continue adding HCl until the pH is approximately 6-7 (check with pH paper).

  • Isolation: A white precipitate of the amino acid will form. Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold deionized water (3 x 50 mL) to remove salts. For higher purity, the product can be recrystallized from a hot water/ethanol mixture.

  • Drying: Dry the final white solid product in a vacuum oven at 50°C to a constant weight.

Data and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.[8][9][10]

CompoundAppearanceYield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm, DMSO-d₆)Key ¹³C NMR Signals (δ, ppm, DMSO-d₆)
(Z)-5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one Yellow Solid85-95~180-1857.75 (s, 1H, vinyl-H), 7.00-7.60 (m, 9H, Ar-H), 13.8 (br s, 1H, NH)~195 (C=S), ~168 (C=O), ~157 (Ar-C-O), ~135 (vinyl C-Ar), ~120-131 (Ar-C), ~120 (vinyl C=C-Ar)
This compound White Solid60-75~210-215 (dec.)2.50-2.70 (m, 2H, -CH₂-COOH), 4.30-4.40 (t, 1H, -CH(NH₂)-), 6.80-7.40 (m, 9H, Ar-H), 8.0-10.0 (br, 3H, NH₃⁺), 12.5 (br s, 1H, COOH)~172 (C=O), ~157 (Ar-C-O), ~145 (Ar-C-CH), ~118-130 (Ar-C), ~52 (C-NH₂), ~42 (C-CH₂)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. Data is predicted based on analogous structures and standard chemical shift ranges.[11][12][13][14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss during workup.Ensure reflux temperature is maintained. Monitor closely with TLC. Avoid excessive washing during filtration.
Product does not precipitate in Step 1 Reaction mixture not cooled sufficiently.Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes. If necessary, add a small seed crystal to induce crystallization.
Incomplete hydrolysis in Step 2 Insufficient reaction time or base concentration.Extend the reflux time to 16-24 hours. Ensure the NaOH solution is at the correct concentration.
Oily product instead of solid in Step 2 Impurities present or incorrect pH.Wash the crude product with a non-polar solvent like diethyl ether to remove organic impurities. Carefully adjust the pH to 6.5.

Conclusion

The protocol described provides a reliable and scalable method for synthesizing this compound. The use of a rhodanine intermediate via a Knoevenagel condensation is an effective strategy for constructing the β-amino acid backbone. The detailed steps for synthesis, purification, and characterization should enable researchers to produce this valuable compound with high purity and in good yield for applications in medicinal chemistry and materials science.

References

Application Note: A Robust HPLC Method for the Chiral Separation of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical parameter in drug development and manufacturing, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3-Amino-3-(3-phenoxyphenyl)propanoic acid, a non-proteinogenic β-amino acid that serves as a key chiral building block in the synthesis of various biologically active molecules.[1][2] The direct separation of the underivatized enantiomers is achieved on a macrocyclic glycopeptide-based chiral stationary phase (CSP), offering a streamlined and efficient analytical solution. This guide provides a comprehensive protocol, discusses the scientific rationale behind the method development, and presents the expected analytical performance, making it an invaluable resource for researchers in pharmaceutical analysis, quality control, and synthetic chemistry.

Introduction: The Significance of Chiral Separation

Chirality plays a pivotal role in the life sciences, as the biological activity of many pharmaceuticals is stereospecific.[2] Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs. This compound is a synthetic β-amino acid, and its individual enantiomers are valuable intermediates in medicinal chemistry. The ability to accurately determine the enantiomeric excess (%ee) is crucial for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers.[1][3] Direct chiral separation methods are often preferred over indirect methods (which require derivatization) as they simplify sample preparation and avoid potential kinetic resolution issues.[4][5] Among the various types of CSPs, macrocyclic glycopeptide-based phases have proven exceptionally versatile for the separation of underivatized amino acids due to their complex stereochemical structure, which offers multiple interaction sites for chiral recognition.[4][6]

This application note details a method employing a teicoplanin-based CSP, which is known for its effectiveness in separating a wide range of polar and ionic compounds, including native amino acids.[4]

Experimental Workflow & Causality

The successful chiral separation of this compound enantiomers relies on a systematic approach to method development. The workflow presented below has been optimized to ensure robustness and high resolution.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System & Analysis cluster_data Data Acquisition & Analysis SamplePrep 1. Prepare Analyte Stock Solution (Racemic Standard & Individual Enantiomers) MobilePhasePrep 2. Prepare Mobile Phase (Aqueous & Organic Components) SamplePrep->MobilePhasePrep Degas 3. Degas Mobile Phase (Sonication or Vacuum) MobilePhasePrep->Degas Equilibrate 4. Equilibrate the Chiral Column (Stabilize Baseline) Degas->Equilibrate System Readiness Inject 5. Inject Sample (Automated or Manual) Equilibrate->Inject Separate 6. Isocratic Elution (Enantiomer Separation) Inject->Separate Detect 7. UV Detection (Monitor Eluent at 220 nm) Separate->Detect Acquire 8. Acquire Chromatogram (Chromatography Data System) Detect->Acquire Data Transfer Integrate 9. Integrate Peaks (Determine Area of Each Enantiomer) Acquire->Integrate Calculate 10. Calculate Resolution (Rs) & % Enantiomeric Excess (%ee) Integrate->Calculate

References

Analytical methods for the quantification of 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Introduction

This compound is a non-proteinogenic amino acid of interest in pharmaceutical development and metabolic research. Its structural similarity to endogenous amino acids and potential role as a drug metabolite or impurity necessitates the development of robust and reliable analytical methods for its precise quantification in various matrices. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), addressing the needs of researchers, scientists, and drug development professionals. The methodologies are designed to be self-validating, grounded in established scientific principles and aligned with international regulatory standards.[1][2][3][4][5]

Core Principles in Analytical Method Development

The accurate quantification of any analyte hinges on a well-designed analytical method. For this compound, its molecular structure—containing an amino group, a carboxylic acid group, and a phenoxyphenyl moiety—guides the selection of appropriate analytical techniques. The phenoxyphenyl group provides a strong chromophore, making UV detection a viable and accessible quantification method. The presence of ionizable groups (the amino and carboxylic acid functions) makes the molecule highly suitable for the high sensitivity and selectivity of mass spectrometry.[6][7]

Method validation is a critical component of analytical science, ensuring that the chosen method is fit for its intended purpose.[3][4] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely available technique for the quantification of UV-active compounds. The separation is based on the partitioning of the analyte between a stationary phase (the HPLC column) and a mobile phase.

Scientific Rationale

A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention time and peak shape. The acidic pH of the buffer protonates the amino group and suppresses the deprotonation of the carboxylic acid, leading to a more retained and symmetrical peak. Detection is performed at a wavelength corresponding to the maximum absorbance of the phenoxyphenyl chromophore to ensure high sensitivity.

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Start: Sample s_weigh Weigh Sample s_start->s_weigh s_dissolve Dissolve in Diluent s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter s_vial Transfer to HPLC Vial s_filter->s_vial h_inject Inject Sample s_vial->h_inject h_separate Chromatographic Separation h_inject->h_separate h_detect UV Detection h_separate->h_detect d_integrate Integrate Peak Area h_detect->d_integrate d_calibrate Calibration Curve d_integrate->d_calibrate d_quantify Quantify Concentration d_calibrate->d_quantify

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

1. Preparation of Solutions

  • Mobile Phase A: 0.1 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Mobile Phase A/Mobile Phase B (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

2. HPLC Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient elution: 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 225 nm
Run Time 15 minutes

3. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of diluent.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis

  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[7][8] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Scientific Rationale

The LC conditions are similar to the HPLC-UV method, but with modifications to ensure compatibility with the mass spectrometer, such as using a volatile buffer like ammonium formate. Electrospray ionization (ESI) in positive mode is chosen as the amino group is readily protonated. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. An isotopically labeled internal standard can be used to correct for matrix effects and variations in instrument response.[8]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp_start Start: Biological Sample sp_precip Protein Precipitation sp_start->sp_precip sp_centrifuge Centrifugation sp_precip->sp_centrifuge sp_supernatant Collect Supernatant sp_centrifuge->sp_supernatant sp_evaporate Evaporate & Reconstitute sp_supernatant->sp_evaporate lc_inject Inject Sample sp_evaporate->lc_inject lc_separate Chromatographic Separation lc_inject->lc_separate ms_ionize Electrospray Ionization (ESI) lc_separate->ms_ionize ms_select Precursor Ion Selection (Q1) ms_ionize->ms_select ms_fragment Collision-Induced Dissociation (Q2) ms_select->ms_fragment ms_detect Product Ion Detection (Q3) ms_fragment->ms_detect da_integrate Integrate MRM Transitions ms_detect->da_integrate da_calibrate Calibration Curve da_integrate->da_calibrate da_quantify Quantify Concentration da_calibrate->da_quantify

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Prepare as described for the HPLC-UV method.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution to cover a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

2. LC-MS/MS Instrumentation and Conditions

ParameterSetting
LC System Waters ACQUITY UPLC I-Class or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase Gradient elution: 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by infusion of a standard solution. Hypothetical: m/z 258.1 -> 182.1
Collision Energy To be optimized. Hypothetical: 25 eV

3. Sample Preparation (for biological matrices like plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.[9]

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of diluent and inject into the LC-MS/MS system.

4. Data Analysis

  • Integrate the peak areas of the analyte and internal standard for the specified MRM transitions.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation Summary

The following table summarizes the typical acceptance criteria for the validation of these analytical methods, in accordance with ICH guidelines.[1][2][4]

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.995≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (% RSD) ≤ 2.0%≤ 15.0%
LOD Analyte specific (typically µg/mL)Analyte specific (typically ng/mL)
LOQ Analyte specific (typically µg/mL)Analyte specific (typically ng/mL)

Conclusion

This application note provides two comprehensive and scientifically grounded methods for the quantification of this compound. The HPLC-UV method offers a reliable and accessible approach for routine analysis, while the LC-MS/MS method provides the high sensitivity and selectivity required for more demanding applications, such as analysis in complex biological matrices. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Adherence to the detailed protocols and validation guidelines presented here will ensure the generation of accurate and reproducible data.

References

Application Notes and Protocols: A Framework for Developing 3-Amino-3-(3-phenoxyphenyl)propanoic Acid as a Novel Antiepileptic Drug

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Targeting GABAergic Dysregulation in Epilepsy

Epilepsy, a prevalent neurological disorder, is fundamentally characterized by an imbalance between excitatory and inhibitory neurotransmission in the brain.[1] The γ-aminobutyric acid (GABA) system is the principal inhibitory network in the central nervous system, and enhancing its function is a cornerstone of antiepileptic drug (AED) therapy.[1][2] A key mechanism for regulating GABAergic tone is the clearance of GABA from the synaptic cleft by GABA transporters (GATs).[3][4] Of the four identified subtypes, GAT-1 is the predominant neuronal transporter and represents a validated target for seizure control.[1] By inhibiting GAT-1, the extracellular concentration of GABA is increased, prolonging its inhibitory effect and raising the seizure threshold.[5][6][7]

The use of functionalized amino acids and their derivatives as AEDs is a well-established strategy, with compounds like gabapentin and vigabatrin demonstrating clinical efficacy.[8][9] This guide focuses on 3-Amino-3-(3-phenoxyphenyl)propanoic acid , a novel β-amino acid, as a promising scaffold for the design of a new generation of GAT-1 inhibitors. Its structural features suggest a potential to interact with the GABA transport system, offering a new avenue for therapeutic intervention.

These application notes provide a comprehensive framework for researchers and drug development professionals to investigate the antiepileptic potential of this compound and its analogs, from initial in vitro screening to preclinical in vivo validation.

Part 1: Primary Screening and In Vitro Characterization

The initial phase of development is to ascertain the compound's primary mechanism of action—its ability to inhibit GAT-1—and its selectivity over other GABA transporters. This is crucial for predicting both efficacy and potential side effects.

Protocol 1.1: High-Throughput GAT-1 Inhibition Assay

This protocol describes a cell-based assay to quantify the inhibitory potency (IC50) of test compounds on the human GAT-1 transporter.

Rationale: Using a recombinant cell line stably expressing the target transporter allows for a clean, specific, and high-throughput assessment of direct inhibition, minimizing confounding factors from other neuronal systems.

Materials:

  • HEK-293 cells stably expressing human GAT-1 (hGAT-1).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-GABA (Radiolabeled Gamma-Aminobutyric Acid).

  • Test Compound: this compound, dissolved in DMSO.

  • Reference Inhibitor: Tiagabine.[6]

  • 96-well cell culture plates and scintillation plates (e.g., LumaPlate™).

  • Scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Seed hGAT-1 expressing HEK-293 cells into 96-well plates at a density of 5 x 10⁴ cells/well and culture overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in KRH buffer. Also prepare dilutions of the reference inhibitor, Tiagabine. Ensure the final DMSO concentration is ≤0.1%.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 200 µL of pre-warmed KRH buffer.

    • Add 50 µL of KRH buffer containing the various concentrations of the test compound or reference inhibitor to the appropriate wells. Include "vehicle control" (DMSO only) and "non-specific uptake" wells (containing a high concentration of Tiagabine, e.g., 100 µM).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • GABA Uptake:

    • Add 50 µL of KRH buffer containing [³H]-GABA (final concentration ~10 nM) to all wells to initiate the uptake reaction.

    • Incubate at 37°C for 10 minutes. The short incubation time ensures measurement of the initial uptake rate.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.

  • Quantification:

    • Transfer the lysate from each well to a scintillation plate.

    • Allow the plate to dry completely.

    • Measure the radioactivity in each well using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control after subtracting the non-specific uptake.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization 1: In Vitro Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture hGAT-1 Expressing Cells A1 Pre-incubate Cells with Compound P1->A1 P2 Prepare Serial Dilutions of Test Compound P2->A1 A2 Initiate Uptake with [³H]-GABA A1->A2 A3 Terminate Uptake & Lyse Cells A2->A3 D1 Measure Radioactivity (Scintillation Counting) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value (Dose-Response Curve) D2->D3

Caption: Workflow for determining GAT-1 inhibitory activity.

Data Presentation 1: Transporter Selectivity Profile

To ensure the compound's action is targeted, its activity should be tested against other relevant GABA transporters (GAT-2, GAT-3) and the betaine/GABA transporter (BGT-1). High selectivity for GAT-1 is desirable to minimize off-target effects.

CompoundGAT-1 IC50 (nM)GAT-2 IC50 (nM)GAT-3 IC50 (nM)BGT-1 IC50 (nM)GAT-1 Selectivity (Fold vs. GAT-2/3)
Lead Compound 50>10,000>10,000>10,000>200
Analog 1.125>10,0008,500>10,000>340
Analog 1.21505,000>10,000>10,000>33
Tiagabine (Ref.)3015,00020,00040,000>500

Part 2: Lead Optimization and Structure-Activity Relationship (SAR)

Following confirmation of GAT-1 inhibitory activity, a medicinal chemistry program should be initiated to synthesize analogs of this compound. The goal is to develop a Structure-Activity Relationship (SAR) to improve potency, selectivity, and drug-like properties (e.g., metabolic stability, blood-brain barrier permeability).

Rationale: Systematic structural modifications can elucidate the key pharmacophoric features required for optimal interaction with the GAT-1 binding site, leading to the identification of a clinical candidate.

Protocol 2.1: General Synthetic Strategy for Analogs

The synthesis of β-amino acid analogs can be approached via several established routes. A common method involves the Rodionov reaction or a modified Mannich-type reaction, allowing for variation in the aryl substituents.

Conceptual Synthetic Outline:

  • Condensation: React an appropriately substituted benzaldehyde (e.g., variations on the phenoxybenzaldehyde core) with malonic acid and ammonium acetate in a suitable solvent (e.g., ethanol) to form the β-amino acid.

  • Purification: Purify the resulting product via recrystallization or column chromatography.

  • Derivatization (Optional): The carboxylic acid or amine moieties can be further modified to explore prodrug strategies or alter physicochemical properties.

For detailed synthetic procedures, refer to literature on the synthesis of 3-amino-3-arylpropanoic acids.[10][11]

Visualization 2: Lead Optimization Cycle

G Design Design Analogs Synthesize Synthesize Design->Synthesize Hypothesis Test Test In Vitro (GAT-1 Assay) Synthesize->Test New Compounds Analyze Analyze SAR Test->Analyze Activity Data Analyze->Design Informed Design

Caption: The iterative cycle of drug design and optimization.

Part 3: In Vivo Efficacy and Safety Assessment

Promising candidates from in vitro screening must be evaluated in whole-animal models to confirm their anticonvulsant efficacy and assess their therapeutic window.

Protocol 3.1: Maximal Electroshock (MES) Seizure Model

Rationale: The MES test is a robust model for identifying drugs effective against generalized tonic-clonic seizures.[12][13] It assesses a compound's ability to prevent the spread of seizures.

Materials:

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Electroshock device with corneal electrodes.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Positive control: Phenytoin.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate animals for at least one week prior to the experiment.

  • Dosing: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals (n=8-10 per group). Include a vehicle control group and a positive control group.

  • Time to Peak Effect: Conduct the test at the presumed time of peak effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. administration).

  • Seizure Induction:

    • Apply a drop of saline to the corneal electrodes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2s duration).

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the complete absence of this endpoint.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50), the dose at which 50% of the animals are protected, using probit analysis.

Protocol 3.2: Subcutaneous Pentylenetetrazol (scPTZ) Model

Rationale: The scPTZ model is sensitive to drugs that enhance GABAergic inhibition and is used to identify agents effective against myoclonic and absence seizures.[12]

Materials:

  • Adult male mice.

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline).

  • Test compound and vehicle.

  • Positive control: Diazepam.

Step-by-Step Methodology:

  • Dosing: Administer the test compound or vehicle as described in Protocol 3.1.

  • PTZ Administration: At the time of peak effect, administer PTZ via a subcutaneous injection in the scruff of the neck.

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures (lasting >5 seconds). Protection is defined as the absence of this endpoint.

  • Data Analysis: Calculate the percentage of animals protected and determine the ED50 using probit analysis.

Protocol 3.3: Rotorod Test for Acute Neurotoxicity

Rationale: This test assesses motor coordination and is used to determine the dose at which a compound causes neurological impairment, a common side effect of centrally acting drugs.

Materials:

  • Rotorod apparatus (a rotating rod).

  • Adult male mice.

  • Test compound and vehicle.

Step-by-Step Methodology:

  • Training: Train the mice to stay on the rotorod (e.g., rotating at 6 rpm) for at least one minute in three consecutive trials.

  • Dosing: Administer various doses of the test compound or vehicle to groups of trained mice.

  • Testing: At the time of peak effect, place each mouse on the rotating rod and record the time it remains on the rod over a 1-minute trial.

  • Endpoint: An animal is considered to have failed the test if it falls off the rod.

  • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals fail the test, using probit analysis.

Data Presentation 2: Preclinical Efficacy and Safety Summary

The Protective Index (PI) is a critical measure of a drug's therapeutic window. A higher PI indicates a wider margin between the effective dose and the toxic dose.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotorod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
Lead Analog 1.1 152535023.3 (MES)
Phenytoin (Ref.)9.5>100687.2 (MES)
Diazepam (Ref.)>500.83.54.4 (scPTZ)

Part 4: Advanced Modeling and Mechanistic Confirmation

For a lead candidate, more sophisticated models are required to confirm its mechanism of action in vivo and to test its efficacy in models of chronic or drug-resistant epilepsy.

Protocol 4.1: In Vivo Microdialysis for Extracellular GABA Measurement

Rationale: This protocol directly tests the hypothesis that the compound inhibits GAT-1 in the living brain, leading to an increase in synaptic GABA levels.[14]

Materials:

  • Freely moving rats with a surgically implanted microdialysis guide cannula in a target brain region (e.g., hippocampus).

  • Microdialysis pump and probes.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with fluorescence detection for GABA analysis.

Step-by-Step Methodology:

  • Probe Insertion: Gently insert a microdialysis probe through the guide cannula into the hippocampus of an awake, freely moving rat.

  • Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min) and collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular GABA.

  • Compound Administration: Administer the test compound (e.g., Lead Analog 1.1) via i.p. injection.

  • Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis: Analyze the GABA concentration in each dialysate sample using HPLC.

  • Data Analysis: Express the post-dose GABA concentrations as a percentage of the average baseline concentration for each animal. A significant increase in extracellular GABA following compound administration confirms the in vivo mechanism of action.

Visualization 3: Proposed Mechanism of Action at the Synapse

G cluster_synapse Synaptic Cleft cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Vesicle Vesicle Release Vesicle->GABA Release Inhibition Neuronal Inhibition Receptor->Inhibition Activates Compound 3-Amino-3-(3-phenoxyphenyl) propanoic acid Compound->GAT1 Inhibits

Caption: Inhibition of GAT-1 increases synaptic GABA.

Conclusion

The strategic framework outlined in these notes provides a clear, multi-stage pathway for the preclinical development of this compound as a potential antiepileptic drug. By systematically evaluating its GAT-1 inhibitory activity, refining its structure through medicinal chemistry, and validating its efficacy and safety in established animal models, researchers can build a robust data package. Confirmation of its in vivo mechanism through techniques like microdialysis will further solidify its potential as a novel therapeutic agent designed to enhance GABAergic inhibition for the treatment of epilepsy.

References

Application Notes and Protocols for 3-Amino-3-(3-phenoxyphenyl)propanoic Acid in Neurotransmitter Modulation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-Amino-3-(3-phenoxyphenyl)propanoic Acid as a Neurotransmitter Modulator

The intricate balance of excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its regulation is a key therapeutic target for a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] The synaptic concentration of GABA is tightly controlled by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[2][3] Inhibition of these transporters prolongs the action of GABA at its receptors, thereby enhancing inhibitory signaling.[2]

This compound is a novel compound whose structural features suggest significant potential as a modulator of neurotransmitter systems, particularly the GABAergic system. Its backbone, a 3-aminopropanoic acid moiety, is a common feature in many known GAT inhibitors and substrates.[1] The presence of a lipophilic 3-phenoxyphenyl group suggests the potential for favorable blood-brain barrier penetration and strong interaction with the hydrophobic domains of transporter proteins.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential of this compound as a neurotransmitter modulator. The protocols outlined below describe a systematic approach to characterize the compound's in vitro and in vivo pharmacological profile, focusing on its interaction with GABA transporters and its subsequent effects on GABAergic neurotransmission.

Part 1: In Vitro Characterization: Determining Target Affinity and Functional Activity

The initial phase of characterization focuses on determining if this compound directly interacts with GABA transporters and how it affects their function. This is achieved through radioligand binding assays and electrophysiological studies.

Radioligand Binding Assays: Assessing Affinity for GABA Transporters

Radioligand binding assays are a robust method to determine the affinity of a test compound for a specific receptor or transporter.[4][5] In this context, competitive binding assays will be used to measure the ability of this compound to displace a known radiolabeled GAT inhibitor from its binding site.

Objective: To determine the binding affinity (Ki) of this compound for the major GABA transporter subtypes (GAT1, GAT2, GAT3, and GAT4/BGT1).

Experimental Workflow: Radioligand Binding Assay

prep Membrane Preparation (from cells expressing GAT subtypes) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate Homogenization & Centrifugation separate Separation (Bound vs. Free Radioligand via Filtration) incubate->separate Equilibrium Binding quantify Quantification (Scintillation Counting) separate->quantify Washing analyze Data Analysis (IC50 -> Ki determination) quantify->analyze Generate Counts

Caption: Workflow for Radioligand Binding Assay.

Protocol: Competitive Radioligand Binding Assay for GAT1

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GAT1.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[6]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[6]

  • Binding Assay:

    • In a 96-well plate, combine:

      • Membrane preparation (typically 20-50 µg of protein).

      • A fixed concentration of a suitable GAT1 radioligand (e.g., [³H]tiagabine or [³H]NNC-711) at a concentration close to its Kd.

      • Varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • For determining non-specific binding, use a high concentration of a known GAT1 inhibitor (e.g., 10 µM tiagabine) in a set of control wells.[7]

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Data Presentation: Expected Binding Affinities

Transporter SubtypeRadioligandExpected Ki of this compound
GAT1[³H]tiagabineTo be determined (nM to µM range)
GAT2[³H]GABATo be determined (µM range)
GAT3[³H]GABATo be determined (µM range)
BGT1 (GAT4)[³H]GABATo be determined (µM range)
Electrophysiology: Measuring Functional Inhibition of GABA Transporters

Whole-cell patch-clamp electrophysiology provides a direct measure of the functional activity of GABA transporters by recording the currents generated by GABA uptake.[8][9][10] This technique can determine whether this compound acts as an inhibitor, a substrate, or has no effect on transporter function.

Objective: To characterize the functional effect of this compound on GABA-evoked currents in cells expressing GAT subtypes.

Experimental Workflow: Whole-Cell Patch-Clamp

cell_prep Cell Preparation (expressing GAT subtype) patch Giga-seal Formation (Pipette to cell membrane) cell_prep->patch whole_cell Whole-Cell Configuration (Rupture membrane patch) patch->whole_cell Suction record Record GABA-evoked Currents (Voltage-clamp mode) whole_cell->record apply_compound Apply Test Compound (Bath perfusion) record->apply_compound Baseline established analyze Data Analysis (Inhibition of current) apply_compound->analyze Measure change in current GABA_release GABA Release (Presynaptic Neuron) GABA_synapse Synaptic GABA GABA_release->GABA_synapse GAT GABA Transporter (GAT) (Neuron/Glia) GABA_synapse->GAT Reuptake GABA_receptors Postsynaptic GABA Receptors GABA_synapse->GABA_receptors Binding Test_Compound This compound Test_Compound->GAT Inhibition Inhibitory_Signal Enhanced Inhibitory Signal GABA_receptors->Inhibitory_Signal

References

Application Notes and Protocols for Evaluating the Neuroactivity of 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The exploration of novel chemical entities for their potential to modulate nervous system function is a cornerstone of neuroscience and drug development. 3-Amino-3-(3-phenoxyphenyl)propanoic acid is a compound of interest for which the neuroactive profile remains to be fully elucidated. This guide provides a comprehensive suite of cell-based assays designed to systematically evaluate its effects on neuronal function, from fundamental electrophysiology to complex synaptic processes. The protocols herein are intended for researchers, scientists, and drug development professionals, offering a robust framework for an initial, yet thorough, in vitro characterization.

The proposed experimental workflow is designed to be tiered, beginning with broad screens for general neuroactivity and potential cytotoxicity, followed by more targeted assays to dissect specific mechanisms of action. This approach allows for a logical progression of investigation, where findings from initial assays inform the design and interpretation of subsequent, more detailed studies. We will explore effects on neuronal network activity, calcium signaling, synaptic vesicle recycling, and neurotransmitter release, providing a multi-faceted view of the compound's potential neuropharmacological profile.

Section 1: Foundational Assays - Assessing General Neuroactivity and Cytotoxicity

Before delving into specific mechanisms, it is crucial to establish a baseline understanding of how this compound affects overall neuronal network function and to determine its therapeutic window by assessing cytotoxicity.

Multi-electrode Array (MEA) Electrophysiology for Network Activity Screening

Microelectrode arrays (MEAs) are powerful tools for studying the electrical activity of neuronal networks in vitro.[1][2] They allow for non-invasive, real-time monitoring of spontaneous and evoked electrical activity from cultured neurons, providing insights into network behavior and communication.[1][2] This assay serves as an excellent primary screen to determine if this compound has any effect—excitatory, inhibitory, or otherwise—on neuronal network function.[3][4][5]

Principle: Primary cortical neurons are cultured on MEA plates, where they form interconnected networks. The electrodes embedded in the plate detect extracellular field potentials, which reflect the collective firing of neurons. By analyzing parameters such as mean firing rate, burst frequency, and network synchrony, we can quantify the impact of the test compound on network electrophysiology.

Workflow Diagram:

MEA_Workflow cluster_prep Plate Preparation & Cell Culture cluster_exp Experiment cluster_analysis Data Analysis prep_mea Coat MEA plates with Poly-L-lysine culture_neurons Plate primary cortical neurons prep_mea->culture_neurons maturation Culture for 10-14 days for network maturation culture_neurons->maturation baseline Record baseline spontaneous activity maturation->baseline compound_add Add this compound baseline->compound_add post_compound Record activity post-compound addition compound_add->post_compound spike_detection Spike detection and sorting post_compound->spike_detection burst_analysis Burst analysis spike_detection->burst_analysis network_analysis Network synchrony analysis burst_analysis->network_analysis comparison Compare pre- and post-compound parameters network_analysis->comparison

Caption: Workflow for MEA-based neuroactivity screening.

Protocol:

  • MEA Plate Preparation:

    • Coat multi-well MEA plates with 100 µg/mL Poly-L-lysine in sterile PBS for at least 1 hour at 37°C.[6]

    • Wash the wells twice with sterile PBS and allow them to air dry completely in a laminar flow hood.[6]

  • Primary Cortical Neuron Culture:

    • Isolate cortical neurons from embryonic or early postnatal rodents following established protocols.[6][7][8][9]

    • Plate the dissociated neurons onto the prepared MEA plates at a density of 5 x 104 cells/well.[6]

    • Culture the neurons in a humidified incubator at 37°C and 5% CO2 for 10-14 days to allow for the formation of mature, spontaneously active networks.[7]

  • Electrophysiological Recording:

    • Place the MEA plate in the recording system and allow it to equilibrate.

    • Record baseline spontaneous activity for at least 10 minutes.

    • Prepare a stock solution of this compound and perform serial dilutions to obtain a range of test concentrations.

    • Add the compound to the wells and record activity for at least 30 minutes. Include vehicle controls.

  • Data Analysis:

    • Use the MEA system's software to detect and analyze spikes, bursts, and network-wide synchronous events.

    • Compare the mean firing rate, burst frequency, burst duration, and synchronicity index before and after compound addition.

Data Presentation:

ConcentrationMean Firing Rate (spikes/s)Burst Frequency (bursts/min)Network Synchrony Index
Vehicle Control
1 µM
10 µM
100 µM
Neuronal Viability Assay

It is essential to distinguish between a compound's specific neuroactive effects and general cytotoxicity. A simple viability assay will help determine the concentration range at which this compound is non-toxic.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

Protocol:

  • Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Compound Treatment: After allowing the cells to adhere and differentiate (if necessary), treat them with a range of concentrations of this compound for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Section 2: Mechanistic Assays - Probing Specific Neuronal Functions

Based on the results from the foundational assays, the following more targeted experiments can be performed to elucidate the mechanism of action of this compound.

Calcium Imaging for Neuronal Activity

Intracellular calcium dynamics are a reliable proxy for neuronal activity.[10][11] Calcium imaging allows for the visualization of activity in large populations of neurons with single-cell resolution.[12][13]

Principle: Neurons are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or GCaMP).[10][13] Upon neuronal depolarization, voltage-gated calcium channels open, leading to an influx of Ca2+ and an increase in fluorescence. This change in fluorescence can be monitored over time to assess neuronal firing.[12][14]

Workflow Diagram:

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis culture_neurons Culture primary neurons on glass coverslips load_dye Load cells with a calcium indicator (e.g., Fluo-4 AM) culture_neurons->load_dye baseline Record baseline calcium transients load_dye->baseline compound_add Add this compound baseline->compound_add post_compound Record calcium transients post-compound compound_add->post_compound roi Define regions of interest (ROIs) for individual neurons post_compound->roi fluorescence Measure fluorescence intensity changes over time (ΔF/F0) roi->fluorescence transient_analysis Analyze calcium transient frequency and amplitude fluorescence->transient_analysis

Caption: Workflow for calcium imaging assay.

Protocol:

  • Cell Preparation:

    • Culture primary neurons on poly-L-lysine coated glass coverslips.

    • After the desired culture period, load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.

    • Record baseline spontaneous calcium activity.

    • Perfuse the chamber with a solution containing this compound at various concentrations.

    • Record the changes in calcium transients.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual neuronal cell bodies.

    • Quantify the change in fluorescence intensity over time (ΔF/F0).

    • Analyze the frequency, amplitude, and duration of calcium transients before and after compound application.

Data Presentation:

ConcentrationCalcium Transient Frequency (events/min)Calcium Transient Amplitude (ΔF/F0)
Vehicle Control
1 µM
10 µM
100 µM
Synaptic Vesicle Recycling Assay

Neurotransmission relies on the continuous recycling of synaptic vesicles.[15] Assays that monitor this process can reveal if a compound affects presynaptic function.[16][17][18]

Principle: This assay utilizes antibodies that recognize the luminal domain of a synaptic vesicle protein, such as Synaptotagmin-1 (Syt1).[17][18] During exocytosis, this domain is exposed to the extracellular medium.[17] Fluorescently labeled antibodies in the medium are taken up into recycling vesicles during endocytosis and can be visualized by immunofluorescence.[17][18]

Protocol:

  • Cell Culture: Culture primary hippocampal or cortical neurons on coverslips.

  • Antibody Uptake:

    • Incubate the neurons with a primary antibody against the luminal domain of Syt1 in the presence or absence of this compound.

    • Stimulate neuronal activity (e.g., with high K+ solution) to promote vesicle recycling.

  • Immunofluorescence:

    • Fix and permeabilize the cells.

    • Apply a fluorescently labeled secondary antibody.

    • Image the coverslips using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity of the internalized antibody in presynaptic boutons. An increase or decrease in fluorescence indicates a change in the rate of synaptic vesicle recycling.

Neurotransmitter Release Assay

Directly measuring the release of key neurotransmitters, such as glutamate (excitatory) and GABA (inhibitory), provides crucial information about a compound's effect on synaptic communication.[19][20][21][22]

Principle: Cultured neurons are stimulated to induce neurotransmitter release, and the amount of glutamate and GABA in the extracellular medium is quantified, typically using High-Performance Liquid Chromatography (HPLC) or enzyme-linked immunosorbent assays (ELISAs).[23][24]

Protocol:

  • Cell Culture: Culture primary cortical neurons in multi-well plates.

  • Compound Treatment: Pre-incubate the neurons with this compound or vehicle.

  • Stimulation and Sample Collection:

    • Wash the cells with a balanced salt solution.

    • Stimulate the cells with a depolarizing agent (e.g., high K+).

    • Collect the supernatant containing the released neurotransmitters.

  • Quantification:

    • Analyze the concentrations of glutamate and GABA in the collected samples using a suitable method like HPLC with electrochemical detection or a commercially available ELISA kit.

  • Data Analysis: Compare the amount of neurotransmitter released in the presence and absence of the test compound.

Data Presentation:

ConditionGlutamate Release (nmol/mg protein)GABA Release (nmol/mg protein)
Vehicle Control (Basal)
Vehicle Control (Stimulated)
Compound (Basal)
Compound (Stimulated)

Section 3: Investigating Neuroprotective Potential

Some neuroactive compounds may also possess neuroprotective properties. The following assay can be used to evaluate the potential of this compound to protect neurons from excitotoxicity.[25][26][27][28]

Glutamate-Induced Excitotoxicity Assay

Principle: Overstimulation of glutamate receptors leads to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity.[29] This assay assesses whether the test compound can mitigate glutamate-induced cell death.

Protocol:

  • Cell Culture: Culture primary cortical neurons in a 96-well plate.

  • Treatment:

    • Pre-treat the neurons with various concentrations of this compound for a specified period.

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 µM) for a short duration.

  • Viability Assessment: After the glutamate exposure and a recovery period, assess cell viability using the MTT assay as described in Section 1.2.

  • Data Analysis: Compare the viability of cells treated with glutamate alone to those pre-treated with the test compound. An increase in viability indicates a neuroprotective effect.

References

Strategic Derivatization of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid: A Modular Approach for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. β-amino acids and their derivatives have emerged as a promising class of compounds, often exhibiting significant biological activity and improved proteolytic stability compared to their α-amino acid counterparts.[1][2] This application note provides a comprehensive guide for the derivatization of a core scaffold, 3-amino-3-(3-phenoxyphenyl)propanoic acid, and the subsequent evaluation of its antimicrobial potential. We present detailed, field-tested protocols for synthesizing a focused library of derivatives by modifying the scaffold's amine and carboxylic acid functionalities. Furthermore, we outline a standardized method for antimicrobial susceptibility testing using broth microdilution to determine the Minimum Inhibitory Concentration (MIC). The overarching goal is to furnish researchers with a robust framework for investigating the structure-activity relationships (SAR) of this scaffold, thereby accelerating the discovery of new antimicrobial leads.

Introduction: The Rationale for the this compound Scaffold

The search for new antibiotics often leads to scaffolds that can be readily modified to explore a wide chemical space. β-amino acids are particularly attractive due to their ability to form stable secondary structures and their inherent resistance to degradation by common proteases.[1][3] The chosen core scaffold, this compound, combines the advantageous β-amino acid backbone with a phenoxyphenyl moiety. This group is a classic "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive compounds, where it often contributes to favorable binding interactions and pharmacokinetic properties.

The derivatization strategy outlined herein is based on the fundamental principle of structure-activity relationship (SAR) analysis.[4] By systematically modifying the two key functional handles—the primary amine and the carboxylic acid—we can modulate critical physicochemical properties such as:

  • Lipophilicity: Balancing water and lipid solubility is crucial for membrane permeability and reaching intracellular targets.

  • Charge: Introducing cationic groups can enhance interaction with negatively charged bacterial membranes, a key mechanism for many antimicrobial peptides.[5]

  • Steric Bulk: Altering the size and shape of substituents can optimize binding to biological targets and influence selectivity.

  • Pharmacophoric Features: Incorporating moieties known for antimicrobial activity, such as hydrazones or specific heterocyclic systems, can potentiate the scaffold's efficacy.[6][7][8]

This guide provides the essential protocols to synthesize, test, and analyze a diverse set of derivatives, enabling a logical and efficient exploration of this promising scaffold.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the starting material is paramount. While various methods exist for preparing β-amino acids, a one-pot synthesis starting from commercially available reagents offers an efficient route.[9]

Protocol 2.1: One-Pot Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 3-amino-3-arylpropionic acids.[9]

Materials:

  • 3-Phenoxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-phenoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

  • Add ammonium acetate (2.5 equivalents) to the solution.

  • Reflux the reaction mixture with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous layer to approximately 10-11 with a 2M NaOH solution to ensure the product is in its carboxylate form.

  • Perform a final wash with diethyl ether.

  • Carefully acidify the aqueous layer to a pH of ~6-7 using 1M HCl. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization Strategies and Protocols

The following protocols detail methods to modify the amine and carboxylic acid groups of the core scaffold. The goal is to generate a small, diverse library for initial screening.

G cluster_0 Amine Derivatization cluster_1 Carboxylic Acid Derivatization Core 3-Amino-3-(3-phenoxyphenyl) propanoic acid N_Acyl N-Acylation (Protocol 3.1) Core->N_Acyl Acyl Chlorides N_Sulfonyl N-Sulfonylation Core->N_Sulfonyl Sulfonyl Chlorides Ester Esterification (Protocol 3.2) Core->Ester Alcohols, H+ Amide Amide Coupling (Protocol 3.3) Core->Amide Amines, Coupling Agents Library Diverse Compound Library for Screening N_Acyl->Library N_Sulfonyl->Library Ester->Library Amide->Library

Caption: General workflow for derivatization of the core scaffold.

Protocol 3.1: N-Acylation with Acyl Chlorides

This reaction introduces various alkyl or aryl groups to the primary amine, primarily modulating lipophilicity and steric bulk.

Materials:

  • This compound (1 eq.)

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as base (2.2 eq.)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

Procedure:

  • Suspend the core amino acid in anhydrous DCM in an ice bath (0°C).

  • Add the base (TEA or DIPEA) and stir for 10 minutes.

  • Slowly add the acyl chloride dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3.2: Fischer Esterification of the Carboxylic Acid

This protocol converts the carboxylic acid to an ester, which can mask the charge, increase lipophilicity, and potentially act as a prodrug.

Materials:

  • This compound (1 eq.)

  • Alcohol of choice (e.g., Methanol, Ethanol, Propanol) (used as solvent)

  • Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as catalyst (catalytic amount)

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend the core amino acid in the desired alcohol.

  • Cool the mixture in an ice bath and slowly add the catalyst (e.g., 0.1 eq. of H₂SO₄).

  • Reflux the reaction mixture for 12-24 hours.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ester by column chromatography.

Protocol 3.3: Amide Bond Formation

Coupling the carboxylic acid with various amines introduces significant structural diversity and can be used to mimic peptide bonds.

Materials:

  • This compound (1 eq.)

  • Amine of choice (1.1 eq.)

  • HATU or HBTU as a coupling agent (1.1 eq.)

  • DIPEA as base (3 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the core amino acid in anhydrous DMF.

  • Add the coupling agent (HATU) and the base (DIPEA). Stir for 15 minutes at room temperature.

  • Add the desired amine to the reaction mixture.

  • Stir at room temperature for 6-18 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 times).

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Antimicrobial Screening: Broth Microdilution Protocol

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10]

G cluster_workflow Antimicrobial Screening Workflow A Prepare Compound Stock Solutions (e.g., in DMSO) B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Read Results: Determine MIC E->F

Caption: Workflow for the Broth Microdilution MIC Assay.[11]

Protocol 4.1: Determining Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized derivatives

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)[11]

  • DMSO (for dissolving compounds)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compounds: Prepare stock solutions of each derivative and the control antibiotic in DMSO (e.g., at 1280 µg/mL).

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from this well to the next well in the row. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.5 µg/mL). Discard the final 100 µL from the last well.[11]

  • Inoculum Preparation: Grow the microbial strain to the logarithmic phase. Dilute the culture in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include necessary controls on each plate:

    • Positive Control: Broth with inoculum and a standard antibiotic.

    • Negative Control (Growth Control): Broth with inoculum and DMSO (no compound).

    • Sterility Control: Broth only (no inoculum or compound).

  • Incubation: Cover the plate and incubate at the appropriate temperature for the microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[11]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring optical density.[11]

Data Presentation and SAR Analysis

Table 1: Example Data Summary for MIC Screening

Derivative IDModification TypeR GroupMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)
Core -->64>64
DA-01 N-Acyl-CH₃32>64
DA-02 N-Acyl-C₆H₅1664
DE-01 Ester-CH₂CH₃>64>64
DM-01 Amide-NH-CH₂CH₃832
Control Ciprofloxacin-10.25

Interpreting the Results:

The primary goal is to establish a preliminary Structure-Activity Relationship (SAR). By comparing the MIC values of the derivatives, one can infer the impact of specific structural changes.

G SAR Structure-Activity Relationship (SAR) Structure Chemical Structure (e.g., Lipophilicity, Charge) SAR->Structure Activity Biological Activity (MIC Value) SAR->Activity Structure->Activity influences Leads Lead Compound Optimization Structure->Leads guides modification of Activity->Leads informs

Caption: The iterative cycle of SAR analysis in drug discovery.

From the example data in Table 1, one might hypothesize:

  • N-acylation improves activity against Gram-positive bacteria, with aromatic substituents being more effective than small alkyl groups (DA-02 vs. DA-01).

  • Esterification of the carboxylic acid appears to abolish activity (DE-01), suggesting a free carboxylate or the potential for hydrogen bonding is important.

  • Amide formation significantly enhances activity against both Gram-positive and Gram-negative strains (DM-01), indicating this is a promising direction for further optimization.

These initial hypotheses form the basis for designing a second generation of derivatives to refine the SAR and identify more potent lead compounds.

References

Protocol for assessing the anticancer properties of 3-Amino-3-(3-phenoxyphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Protocol for Assessing the Anticancer Properties of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: A New Frontier in Cancer Therapeutics

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Among the promising new scaffolds, this compound and its derivatives are emerging as a class of compounds with significant potential. These synthetic amino acid derivatives present a unique chemical architecture that may allow for interaction with various biological targets implicated in cancer progression. Recent studies on structurally related aminopropanoic acid derivatives have demonstrated cytotoxic and anti-migratory effects in cancer cell lines, suggesting a multifaceted mechanism of action.[1][2][3] The therapeutic potential of these compounds is thought to be linked to the modulation of cellular signaling pathways crucial for cancer cell survival and metastasis, and may also involve the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2][3][4]

This guide provides a comprehensive, multi-tiered protocol for the systematic evaluation of the anticancer properties of novel this compound derivatives. As a senior application scientist, the following protocols are designed not merely as a sequence of steps, but as a logical framework for generating robust, reproducible, and mechanistically insightful data. Each experimental choice is rationalized to ensure a self-validating and comprehensive assessment, from initial cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo evaluation. This document is intended to empower researchers to rigorously assess this promising class of compounds and accelerate their potential translation into clinical candidates.

Part 1: Foundational Assessment of Anticancer Activity

The initial phase of evaluation focuses on establishing the fundamental cytotoxic and antiproliferative effects of the this compound derivatives. This stage is critical for identifying the most potent compounds and determining the optimal concentration ranges for subsequent, more detailed mechanistic studies.

Cell Viability and Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for the initial assessment of a compound's effect on cell viability.[5][6] It provides a quantitative measure of metabolically active cells, which is often correlated with cell proliferation and cytotoxicity.[6][7]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a rapid, sensitive, and high-throughput method to screen a library of derivatives and determine their half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, should be determined using non-linear regression analysis.

Data Presentation: Cytotoxicity of Lead Compounds
Compound DerivativeCancer Cell LineIncubation Time (h)IC50 (µM)
Derivative AA549 (Lung)4815.2
Derivative BA549 (Lung)488.7
Derivative AMCF-7 (Breast)4822.5
Derivative BMCF-7 (Breast)4812.1
DoxorubicinA549 (Lung)480.8

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of the lead derivatives is established, the next critical step is to understand the mechanism by which these compounds induce cell death. The primary modes of cancer cell death are apoptosis and necrosis. Distinguishing between these is fundamental for drug development.

Apoptosis Assessment: Annexin V/Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between apoptotic, necrotic, and viable cells.[8][9]

During the early stages of apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualization: Apoptosis Assay Workflow

G start Seed and Treat Cells (IC50 and 2x IC50) harvest Harvest Cells (Adherent + Supernatant) start->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + PI wash->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate flow Analyze by Flow Cytometry incubate->flow end Quantify Apoptotic vs. Necrotic vs. Live Cells flow->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Part 3: Investigating Effects on Cell Cycle and Proliferation

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometric analysis of DNA content using propidium iodide (PI) staining is a robust method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]

PI is a fluorescent dye that intercalates into the DNA of cells.[10][11] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Treatment with an effective anticancer agent may lead to an accumulation of cells in a specific phase of the cell cycle.

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing to prevent clumping.[11][13] Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[11][12]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Part 4: Assessing Anti-Metastatic Potential

A crucial aspect of a promising anticancer agent is its ability to inhibit cancer cell migration and invasion, the key processes in metastasis.

Cell Migration and Invasion: Transwell Assay

The Transwell assay, also known as the Boyden chamber assay, is a well-established method for studying cell migration and invasion in vitro.

This assay utilizes a two-chamber system separated by a porous membrane. For migration assays, cells are placed in the upper chamber and migrate through the pores towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel™, which the cells must degrade and invade to reach the chemoattractant.

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel™ and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Pre-treat cancer cells with the test compounds at sub-lethal concentrations (e.g., 0.25x and 0.5x IC50) for 24 hours. Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plates for a period that allows for significant migration/invasion (typically 12-48 hours).

  • Cell Removal and Staining: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope.

Visualization: Proposed Signaling Pathways

G cluster_proliferation Proliferation & Survival cluster_migration Migration & Invasion Compound 3-Amino-3-(3-phenoxyphenyl) propanoic acid derivative EGFR EGFR Compound->EGFR Inhibition? SIRT2 SIRT2 Compound->SIRT2 Inhibition? ROS Increased ROS Compound->ROS PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK SIRT2->PI3K_Akt Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt->Apoptosis Inhibits MMPs MMP Expression MAPK->MMPs Activates EMT EMT MAPK->EMT Promotes

Caption: Putative signaling pathways modulated by the test compounds.

Part 5: Preliminary In Vivo Efficacy

Promising candidates from in vitro studies should be evaluated in vivo to assess their therapeutic efficacy and potential toxicities in a whole-organism context.

Xenograft Tumor Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer drugs.

These models allow for the assessment of a compound's ability to inhibit tumor growth in a more physiologically relevant environment than in vitro cultures. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often better recapitulating the heterogeneity of human tumors.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-scid mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Part 6: Data Analysis and Interpretation

Rigorous statistical analysis is paramount to ensure the validity and reproducibility of the findings.[2]

  • In Vitro Assays: Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance between groups should be determined using appropriate tests, such as the Student's t-test or one-way ANOVA followed by a post-hoc test.

  • In Vivo Studies: Tumor growth curves should be plotted for each group. Statistical analysis of differences in tumor volume between treatment and control groups can be performed using repeated measures ANOVA or a mixed-effects model. Survival analysis can be conducted using Kaplan-Meier curves and the log-rank test.

Conclusion

The protocols outlined in this application note provide a robust and systematic framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. By following this multi-tiered approach, researchers can generate comprehensive data on the cytotoxicity, mechanism of action, anti-metastatic potential, and in vivo efficacy of these novel compounds. This will enable a thorough understanding of their therapeutic potential and provide the necessary foundation for further development and potential clinical translation.

References

Formulation of 3-Amino-3-(3-phenoxyphenyl)propanoic acid for pharmacological studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of 3-Amino-3-(3-phenoxyphenyl)propanoic acid for Pharmacological Studies

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The transition of a new chemical entity (NCE) from discovery to preclinical evaluation is a critical juncture where the inherent biological activity of the molecule can be either revealed or masked by its formulation. This guide provides a comprehensive framework for the formulation of this compound (Compound A), a novel molecule with a structure suggestive of potential pharmacological activity. Given that many NCEs exhibit poor aqueous solubility, this document emphasizes a systematic, phase-appropriate approach to formulation development, ensuring reliable and reproducible exposure in foundational pharmacological, pharmacokinetic (PK), and toxicological (TK) studies.[1][2] We will detail the essential pre-formulation characterization, outline pragmatic formulation strategies for both oral and parenteral administration, and provide robust analytical protocols to ensure the quality and stability of the resulting preparations.

Guiding Philosophy: Formulation as a Critical Variable

Stage 1: Foundational API Characterization

Before any formulation work begins, a thorough understanding of the API's physicochemical properties is paramount.[1][4] This pre-formulation data package informs every subsequent decision in the formulation development pathway.

Physicochemical Profile of Compound A

Based on its structure—an amino acid derivative with a bulky, lipophilic phenoxyphenyl group—we can anticipate certain properties.[5][6] The presence of both a carboxylic acid and an amino group suggests zwitterionic behavior and pH-dependent solubility. The large aromatic moiety likely contributes to low intrinsic aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyKnown/Predicted ValueSignificance & RationaleRecommended Assay
Molecular Formula C₁₅H₁₅NO₃ConfirmedMass Spectrometry
Molecular Weight 257.28 g/mol [5]Essential for all concentration and dosing calculations.N/A (Calculated)
pKa Predicted: ~4.0 (acid), ~9.5 (base)Determines ionization state at different pH values. Critical for pH-based solubility enhancement and salt form selection.[4]Potentiometric Titration
Aqueous Solubility Predicted: Low (<0.1 mg/mL)The most critical parameter. Dictates the need for enabling formulations versus simple solutions/suspensions.Equilibrium Shake-Flask Method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)
LogP / LogD Predicted: High (LogP > 2)Indicates lipophilicity. A high LogP suggests potential for good membrane permeability but also points to solubility challenges.[4]Shake-Flask or HPLC Method
Solid-State Form UnknownDetermines stability, dissolution rate, and manufacturability. The presence of polymorphs can significantly impact bioavailability.[7]DSC, TGA, pXRD, Microscopy
Melting Point Not specifiedProvides an indication of crystal lattice energy. A high melting point often correlates with low solubility ("brick-dust" molecules).[8]Differential Scanning Calorimetry (DSC)
Hygroscopicity UnknownAssesses the tendency to absorb atmospheric moisture, which can affect physical and chemical stability.Gravimetric Vapor Sorption (GVS)
Protocol 1: pH-Dependent Solubility Profiling

Rationale: This protocol establishes the solubility of Compound A across a physiologically relevant pH range. The resulting profile is the primary decision-making tool for formulation strategy selection.

Methodology:

  • Prepare a series of buffers (e.g., 0.01 N HCl for pH 2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).

  • Add an excess amount of Compound A (e.g., 10 mg) to 1 mL of each buffer in separate glass vials. Ensure solid is present.

  • Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantify the concentration of dissolved Compound A in the filtrate using a validated HPLC-UV method.[9]

  • Plot solubility (mg/mL or µg/mL) versus pH.

Stage 2: Formulation Strategy & Development

The choice of formulation is dictated by the pre-formulation data, the intended route of administration, and the required dose. The following workflow provides a logical path to selecting an appropriate formulation.

G cluster_0 Pre-Formulation Assessment cluster_1 Decision Point cluster_2 Formulation Pathways A Determine Target Dose & Route of Administration B Measure Aqueous Solubility at Relevant pH A->B C Is Solubility > Target Dose Concentration? B->C D Simple Aqueous Solution (pH adjusted if needed) C->D Yes E Aqueous Suspension (Micronized API) C->E No F Enabling Formulation (Co-solvent, Lipid-based, Cyclodextrin) E->F If high dose or poor wettability

Caption: Formulation selection decision workflow.

Oral Formulations

Oral gavage is a common route for preclinical studies. The goal is to achieve adequate and reproducible systemic exposure.[10]

Rationale: Solutions provide dose uniformity and eliminate dissolution as a rate-limiting step for absorption, often leading to maximal exposure.[10] This is only feasible if the required dose can be fully dissolved in a physiologically acceptable volume and pH.

Protocol 2: Preparation of a pH-Adjusted Oral Solution

  • Vehicle Preparation: Start with purified water (e.g., Water for Injection grade).

  • Solubilization: Weigh the required amount of Compound A for the target concentration (e.g., 5 mg/mL).

  • pH Adjustment: Based on pKa data, add a pH-adjusting agent to ionize the molecule and increase solubility. For Compound A, adding an acid (e.g., 0.1 N HCl) to protonate the amine or a base (e.g., 0.1 N NaOH) to deprotonate the carboxylic acid may work. Titrate slowly while stirring until the API is fully dissolved.

  • Final Volume: Adjust to the final volume with the vehicle.

  • Characterization: Measure the final pH and confirm the concentration and purity via HPLC.

    • Pro-Tip: Always check for precipitation upon dilution in simulated gastric or intestinal fluids to predict in vivo performance.

Rationale: When the required dose exceeds the solubility limit, a suspension is the next simplest approach.[1] Particle size is a critical attribute, as smaller particles increase surface area and dissolution rate.

Protocol 3: Preparation of a Micronized Oral Suspension

  • API Processing (if needed): If the API consists of large crystals, reduce particle size via micronization (e.g., jet milling) to a target of <10 µm.

  • Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent to increase viscosity (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent to aid dispersion (e.g., 0.1% w/v polysorbate 80). Dissolve these excipients in purified water with gentle heating and stirring.

  • Wetting the API: Create a paste by adding a small amount of the vehicle to the weighed Compound A powder and triturating until a smooth, uniform paste is formed. This ensures individual particles are coated with the wetting agent.

  • Dispersion: Gradually add the remaining vehicle to the paste with continuous stirring or homogenization to form a uniform suspension.

  • Characterization: Confirm drug concentration (assay), assess particle size distribution, and check for re-suspendability after settling.

Rationale: For very poorly soluble ("brick-dust" or "grease-ball") compounds, or when high doses are needed, more advanced formulations may be required.[8][11] These include lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), amorphous solid dispersions, or complexation with cyclodextrins.[7][12][13]

Protocol 4: Preparation of a Cyclodextrin-Based Oral Solution

  • Excipient Selection: Choose a cyclodextrin with a suitable cavity size and high water solubility, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[11]

  • Complexation: Dissolve the chosen cyclodextrin in an aqueous buffer (e.g., pH 6.8 phosphate buffer) at a concentration determined by phase-solubility studies (e.g., 20-40% w/v).

  • API Addition: Slowly add the weighed Compound A to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Allow the mixture to stir for 24-48 hours to facilitate the formation of the inclusion complex. The solution should become clear as the API is encapsulated.

  • Filtration & Characterization: Filter the final solution through a 0.22 µm filter and confirm the drug concentration by HPLC.

Parenteral Formulations

Parenteral formulations bypass the gastrointestinal tract and require strict control over sterility, pyrogens, and particulates.[14] Excipient selection must be carefully considered for safety and compatibility.[15][16]

Protocol 5: Preparation of a Sterile Parenteral Solution

  • Vehicle & Excipient Selection: The primary vehicle is typically Water for Injection (WFI). Based on pre-formulation data, select excipients to ensure solubility, stability, and isotonicity.[17][18]

    • Solubilizer/Co-solvent: If needed, use biocompatible solvents like Propylene Glycol, PEG 400, or solubilizers like Polysorbate 80.[15]

    • Buffer: Use a pharmaceutically acceptable buffer (e.g., citrate, phosphate) to maintain optimal pH for solubility and stability.[17]

    • Tonicity Agent: Adjust tonicity to be close to physiological levels (~290 mOsm/kg) using agents like sodium chloride or dextrose.[17]

  • Compounding: In an aseptic environment (e.g., laminar flow hood), dissolve the excipients in ~80% of the final volume of WFI.

  • API Dissolution: Add and dissolve Compound A. Gentle warming may be used if it does not compromise stability.

  • Final Volume & pH Check: Adjust to the final volume with WFI and confirm the pH.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm PVDF or PES filter into a sterile container.

  • Quality Control: Perform tests for sterility, endotoxins (LAL test), particulate matter, pH, osmolality, and drug concentration (HPLC).

Stage 3: Analytical Quality Control

Every formulation batch must be characterized to ensure it meets predefined quality standards. This guarantees that the results from pharmacological studies are due to the API, not formulation variability.[19][20]

G cluster_physical Physical Tests cluster_chemical Chemical Tests cluster_performance Performance Tests center Formulation QC Appearance Appearance & Color center->Appearance pH pH Measurement center->pH Osmolality Osmolality (Parenteral) center->Osmolality Assay Assay (Concentration) center->Assay Purity Purity & Impurities center->Purity Stability Short-Term Stability center->Stability PSD Particle Size (Suspensions) center->PSD Zeta Zeta Potential (Suspensions) center->Zeta

Caption: Key analytical quality control tests.

Table 2: Standard Analytical QC Panel for Preclinical Formulations

TestMethodPurpose & Acceptance Criteria
Appearance Visual InspectionTo ensure a clear, colorless solution free of particulates, or a uniform, homogenous suspension.
pH Calibrated pH meterTo confirm the pH is within the target range for solubility and stability. (e.g., Target ± 0.2 units).
Assay (Concentration) HPLC-UV[9]To verify the drug concentration is accurate. (e.g., 90-110% of target).
Purity / Impurities HPLC-UV[9]To ensure the API has not degraded during formulation. (e.g., Purity >98%, no single impurity >0.5%).
Particle Size Distribution Laser Diffraction[4]For suspensions only. To confirm particle size is controlled. (e.g., D90 < 10 µm).
Sterility USP <71>For parenterals only. To ensure absence of microbial contamination. (Must be sterile).
Bacterial Endotoxins USP <85> (LAL Test)For parenterals only. To quantify and limit pyrogenic substances. (Must be below specified limits).

Conclusion

The successful formulation of this compound for pharmacological studies hinges on a methodical, data-driven approach. By investing in thorough pre-formulation characterization, researchers can make informed decisions, selecting the simplest and most robust formulation strategy for the intended study. The protocols provided herein offer a starting point for developing solutions, suspensions, and enabling formulations suitable for both oral and parenteral routes. Rigorous analytical quality control is the final, non-negotiable step to ensure that every dose administered is consistent, stable, and capable of providing the reliable exposure needed to accurately assess the therapeutic potential of this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you improve your synthesis yield and purity.

Section 1: Synthesis Strategy & Reaction Optimization (FAQs)

This section addresses common questions regarding the strategic choices and optimization of the synthesis of β-amino acids like this compound.

Q1: What are the most common synthetic routes for this compound, and how do I choose the best one?

A1: The selection of a synthetic route depends on several factors including the desired scale, required stereochemical purity (racemic vs. enantiomerically pure), and available starting materials. Two highly effective and commonly employed methods are the One-Pot Three-Component Reaction and the Strecker Synthesis.

  • One-Pot Three-Component Reaction: This is a highly efficient method for producing racemic β-amino acids. It involves the condensation of an aryl aldehyde (3-phenoxybenzaldehyde), malonic acid, and a source of ammonia (like ammonium acetate).[1][2] This method is often favored for its operational simplicity and good yields.[1]

  • Strecker Synthesis: A classic and robust method for amino acid synthesis.[3][4] It begins with the reaction of an aldehyde (3-phenoxybenzaldehyde) with ammonia and a cyanide source (e.g., KCN) to form an α-aminonitrile.[5] Subsequent hydrolysis of the nitrile group yields the desired amino acid.[6][4] While reliable, this route involves the use of highly toxic cyanides, requiring stringent safety protocols.

  • Asymmetric Synthesis: If a specific enantiomer is required, which is common in pharmaceutical applications, an asymmetric approach is necessary.[7][8] Rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral enamine or β-(acylamino)acrylate precursor is a powerful method to achieve high enantioselectivity.[7][9]

Recommendation: For initial discovery and racemic material, the one-pot three-component reaction is an excellent starting point due to its efficiency and less hazardous nature compared to the Strecker synthesis. For drug development where a single enantiomer is required, a dedicated asymmetric synthesis is essential.

Q2: How do reaction conditions in the one-pot synthesis affect my yield and purity?

A2: Reaction conditions are critical for maximizing the yield of the desired β-amino acid while minimizing side products. The key parameters to control are solvent, temperature, and stoichiometry.

Mechanistic studies have shown that the one-pot synthesis can proceed through two main pathways, one leading to the desired β-amino acid and another leading to a cinnamic acid side product.[1] The polarity of the solvent and the electronic properties of the substituents on the starting aldehyde play a significant role in determining the product distribution.[1]

ParameterRecommendationRationale
Solvent Ethanol or MethanolPolar protic solvents are generally effective for this reaction. The polarity can influence the equilibrium between the intermediates, favoring the pathway to the β-amino acid.[1]
Temperature RefluxHeating is necessary to drive the reaction to completion. The reaction typically involves heating the components under reflux.[2]
Reagents 3-phenoxybenzaldehyde, Malonic Acid, Ammonium AcetateThis combination is well-documented to produce 3-amino-3-arylpropionic acids in moderate to good yields.[1][2]
Q3: How can I monitor the progress of my reaction effectively?

A3: Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products. The two most common techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: This is a quick and straightforward method for qualitative analysis. You can monitor the consumption of the starting aldehyde and the formation of the product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid or triethylamine) should be developed to achieve good separation between the starting material, product, and any major side products.

  • HPLC: For more quantitative analysis, HPLC is the preferred method. It can accurately track the disappearance of reactants and the appearance of the product, allowing for precise determination of reaction completion and providing an initial assessment of purity.

Section 2: Troubleshooting Common Synthesis Issues

This section provides a structured guide to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

You've run the reaction, but after workup, the yield of this compound is significantly lower than expected, or you've isolated no product at all.

Troubleshooting Workflow

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Solutions
  • Verify Reagent Quality:

    • 3-Phenoxybenzaldehyde: Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air. Ensure the aldehyde is pure. If it has been stored for a long time, consider purifying it by distillation or chromatography before use.

    • Ammonium Acetate: This reagent can be hygroscopic. Use a freshly opened bottle or dry it in a desiccator.

    • Malonic Acid: Ensure it is dry and free-flowing.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction mixture is reaching and maintaining the target reflux temperature. Use an oil bath with a thermometer for accurate temperature control.

    • Reaction Time: Low yields may result from incomplete reactions. Monitor the reaction by TLC or HPLC until the starting aldehyde spot has completely disappeared.

  • Address Side Product Formation:

    • The primary side product in the one-pot synthesis is often the corresponding cinnamic acid.[1] This occurs via a competing elimination pathway.

    • Solution: Altering the solvent polarity can shift the reaction equilibrium away from the cinnamic acid pathway and towards the desired β-amino acid.[1] Experiment with different alcohol solvents (e.g., isopropanol) or solvent mixtures to find the optimal conditions for your specific substrate.

Problem 2: Difficulty in Product Purification

The crude product is a complex mixture, and isolating the pure this compound is challenging.

Purification Workflow

Caption: Workflow for Product Purification.

Detailed Solutions
  • Crystallization: Amino acids are often crystalline solids. Attempt to recrystallize the crude product from a suitable solvent system, such as water/ethanol or water/isopropanol mixtures. Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid can often induce precipitation of the pure product.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.

    • Protocol: Dissolve the crude product in a suitable buffer and load it onto a cation-exchange resin. Wash the resin with water or a low-concentration buffer to remove neutral and anionic impurities (like residual malonic acid or the cinnamic acid side product). Then, elute the desired amino acid using a base solution (e.g., dilute ammonium hydroxide).

  • Purification via a Schiff Base Intermediate: This is a selective method for isolating primary amines from complex mixtures.[10]

    • Protocol:

      • React the crude mixture with an aromatic aldehyde (like benzaldehyde) to form the corresponding Schiff base (an imine). This derivative is typically less polar and more soluble in organic solvents than the amino acid.

      • Extract the Schiff base into an organic solvent, leaving water-soluble impurities behind.

      • Purify the Schiff base by chromatography or crystallization.

      • Hydrolyze the purified Schiff base under acidic conditions to regenerate the pure primary amine (your product) and the aldehyde.[10]

Section 3: Experimental Protocols

Protocol 1: One-Pot Synthesis of Racemic this compound

This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropionic acids.[1][2]

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-phenoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

    • Add absolute ethanol as the solvent (approx. 5-10 mL per gram of aldehyde).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux using an oil bath.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the 3-phenoxybenzaldehyde spot.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate may form.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol, followed by diethyl ether.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. Add water to the residue and adjust the pH to ~7 with a dilute base (e.g., 1M NaOH) or acid (e.g., 1M HCl) to precipitate the zwitterionic product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude product can be further purified by recrystallization from a water/ethanol mixture.

References

Optimizing HPLC Conditions for the Resolution of 3-Amino-3-(3-phenoxyphenyl)propanoic acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chiral separation of 3-Amino-3-(3-phenoxyphenyl)propanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction

This compound is a β-amino acid, and the effective separation of its enantiomers is critical for pharmaceutical development, as different isomers can have varied pharmacological and toxicological profiles.[1] The molecule possesses both a basic amino group and an acidic carboxylic acid group, allowing it to exist in cationic, anionic, or zwitterionic forms depending on the pH.[2][3][4] This, combined with its hydrophobic phenoxyphenyl group, presents unique challenges and opportunities for optimizing its chiral resolution by HPLC.

This guide will walk you through common issues and strategic method development to achieve baseline resolution of these isomers.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis, providing potential causes and systematic solutions.

Problem: Poor or No Enantiomeric Resolution

You observe a single peak or two peaks that are heavily overlapped (co-eluting).

Potential Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The fundamental requirement for chiral separation is a CSP that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention. If there is no interaction, there will be no separation.[5][6]

    • Solution: Screen different types of CSPs. For amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) columns are excellent starting points.[4][5] Teicoplanin-based CSPs are particularly effective for underivatized amino acids due to their ionic groups, which are compatible with a wide range of mobile phases.[4][7][8]

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.[1][9]

    • Solution (Reversed-Phase):

      • Optimize Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). The retention of amino acids on some CSPs can exhibit a "U-shaped" profile, where resolution is lost at intermediate organic concentrations, so explore a wide range.[4]

      • Adjust Mobile Phase pH: This is one of the most critical parameters. The ionization state of both the analyte's amino group and carboxylic acid group affects its interaction with the CSP. For amino acids, optimal separation is often found at a pH that promotes specific ionic or hydrogen bonding interactions.[9][10][11][12] Experiment with a pH range of 3 to 7.[12] Often, the highest enantioselectivity for amino acids is achieved at pH values between 3-4 or 6-7.[11]

    • Solution (Normal-Phase):

      • Vary Alcohol Modifier: In normal-phase (e.g., hexane/isopropanol), the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. Small changes can significantly impact selectivity.

  • Inappropriate Temperature: Temperature influences the thermodynamics of the chiral recognition mechanism.[13][14]

    • Solution: If your system has a column thermostat, experiment with different temperatures. Lower temperatures (e.g., 10-25°C) often enhance the weak intermolecular forces (like hydrogen bonding and dipole-dipole interactions) responsible for chiral recognition, thereby improving resolution.[6][13][14] However, this is not a universal rule, and in some cases, higher temperatures might be beneficial.[1]

  • High Flow Rate: The mobile phase flow rate affects the time available for the enantiomers to interact with the CSP.

    • Solution: Reduce the flow rate. Slower flow rates generally provide more time for equilibrium between the mobile and stationary phases, leading to better resolution, albeit with longer analysis times.[5][6][13][15]

Troubleshooting Workflow: Poor Resolution

Below is a logical workflow to troubleshoot poor or no peak resolution.

G start Start: Poor Resolution csp Is the CSP appropriate for chiral amino acids? start->csp screen_csp Action: Screen Polysaccharide & Macrocyclic Glycopeptide CSPs csp->screen_csp  No mobile_phase Is the mobile phase pH optimized? csp->mobile_phase  Yes screen_csp->mobile_phase adjust_ph Action: Screen pH from 3.0 to 7.0 mobile_phase->adjust_ph  No temp Is temperature controlled? mobile_phase->temp  Yes adjust_ph->temp adjust_temp Action: Test lower temperatures (e.g., 15°C, 20°C, 25°C) temp->adjust_temp  No flow_rate Is the flow rate too high? temp->flow_rate  Yes adjust_temp->flow_rate adjust_flow Action: Reduce flow rate (e.g., from 1.0 to 0.5 mL/min) flow_rate->adjust_flow  Yes end Resolution Optimized flow_rate->end  No adjust_flow->end

Caption: A troubleshooting workflow for poor peak resolution.

Problem: Poor Peak Shape (Tailing or Fronting)

Peaks are asymmetric, which compromises resolution and accurate integration.

Potential Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the column can cause peak tailing. For an amino acid, this is often due to interactions with residual silanol groups.

    • Solution: Add a competing base or acid to the mobile phase. For example, a small amount of an acid like formic acid or acetic acid can suppress the ionization of the carboxylic acid group and improve peak shape.[5]

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, tailing, or fronting peaks.[5][16]

    • Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts to find the optimal concentration.[16]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to distorted peak shapes.[5][17][18]

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer.[5] If the problem persists, the column may be damaged and require replacement.[17] Using a guard column can help protect the analytical column.

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[18] If a different solvent must be used for solubility, ensure the injection volume is as small as possible.

Problem: Unstable Retention Times

The time it takes for your peaks to elute varies between injections, making identification and quantification unreliable.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: Chiral columns, especially those used in polar organic or reversed-phase modes, can require extended equilibration times.[6]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phase composition, repeat the equilibration process.[6]

  • Temperature Fluctuations: Inconsistent column temperature will cause retention times to drift, as temperature affects mobile phase viscosity and interaction kinetics.[14][16]

    • Solution: Use a reliable column oven to maintain a constant temperature.[6][18] Even small fluctuations can impact reproducibility.

  • Mobile Phase Instability: If the mobile phase is not properly prepared or is unstable, its composition can change over time.

    • Solution: Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is thoroughly mixed and degassed.[18]

  • Pump or System Issues: Leaks in the HPLC system, worn pump seals, or check valve problems can lead to an inconsistent flow rate and fluctuating retention times.[18]

    • Solution: Perform regular system maintenance. Check for leaks (often indicated by salt buildup at fittings) and ensure the pump is delivering a stable, pulse-free flow.[18]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for this compound?

A1: A systematic screening approach is most effective.[1][6]

  • Column Selection: Start with a well-established chiral column for amino acids, such as a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) or a polysaccharide-based CSP.[4][19]

  • Mobile Phase Screening:

    • Reversed-Phase: Begin with a simple mobile phase like Acetonitrile/Water with 0.1% Formic Acid. A good starting gradient might be 10-90% Acetonitrile over 15-20 minutes.

    • Polar Organic Mode: A mobile phase of Methanol/Acetonitrile (50/50) with 25 mM Acetic Acid and 50 mM Triethylamine is another common starting point for zwitterionic compounds.[20]

  • Initial Conditions: Use a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and a controlled temperature (e.g., 25°C).

Method Development Workflow

G start Start: Method Development col_select Step 1: Select CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->col_select mp_screen Step 2: Screen Mobile Phases (Reversed-Phase & Polar Organic) col_select->mp_screen initial_run Step 3: Perform Initial Screening Runs mp_screen->initial_run eval Step 4: Evaluate Results (Resolution, Peak Shape) initial_run->eval no_res No Resolution eval->no_res Result partial_res Partial Resolution eval->partial_res Result good_res Good Resolution eval->good_res Result no_res->col_select Try different CSP optimize Step 5: Optimize Best Condition (pH, Temp, Flow Rate, Gradient) partial_res->optimize good_res->optimize final Final Validated Method optimize->final

Caption: A systematic workflow for chiral method development.

Q2: How does mobile phase pH specifically affect the separation of this molecule?

A2: The pH of the mobile phase directly controls the ionization state of the this compound molecule, which has two ionizable groups: the amino group (a base) and the carboxylic acid group (an acid).

  • Low pH (e.g., < 3): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH3+). The molecule carries a net positive charge.

  • Intermediate pH (near isoelectric point): The carboxylic acid group is deprotonated (-COO-) and the amino group is protonated (-NH3+). The molecule is a zwitterion with no net charge.

  • High pH (e.g., > 8): The carboxylic acid group is deprotonated (-COO-) and the amino group is neutral (-NH2). The molecule carries a net negative charge.

These different charge states will have profoundly different interactions (ionic, hydrogen bonding, dipole) with the chiral stationary phase, thus dramatically altering retention and selectivity.[3][11] Optimizing pH is therefore key to finding the "sweet spot" for chiral recognition.

Analyte Ionization vs. pH

G cluster_0 Low pH (<3) cluster_1 Intermediate pH (pI) cluster_2 High pH (>8) low_ph Cationic Form -NH3+ -COOH zwitterion Zwitterionic Form -NH3+ -COO- low_ph->zwitterion Increase pH high_ph Anionic Form -NH2 -COO- zwitterion->high_ph Increase pH

Caption: Effect of mobile phase pH on the analyte's ionization state.

Q3: Can temperature be used to reverse the elution order of the enantiomers?

A3: Yes, this phenomenon, known as isoenantioselective temperature, can occur.[1] A change in temperature can alter the thermodynamics and mechanism of interaction between the enantiomers and the CSP.[14] If you observe co-elution at one temperature, it is worth testing temperatures both above and below that point, as you may find that resolution improves or that the enantiomers switch their elution order.[1]

Q4: Is derivatization necessary to resolve these isomers?

A4: Not necessarily, and direct analysis is often preferred to avoid extra sample preparation steps and potential impurities.[4] Modern macrocyclic glycopeptide and crown-ether based CSPs are specifically designed to resolve underivatized amino acids.[4][19][21] However, if direct methods fail, pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard achiral C18 column is a viable alternative.[19]

Experimental Protocols & Data

Protocol 1: Mobile Phase Preparation (Reversed-Phase, pH 4.0)
  • Prepare Aqueous Buffer: To 900 mL of HPLC-grade water, add 1.0 mL of formic acid. Adjust the pH to 4.0 by adding ammonium hydroxide dropwise while monitoring with a calibrated pH meter. Add water to a final volume of 1000 mL.

  • Filter Buffer: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.

  • Prepare Mobile Phase: For a 80:20 (Aqueous:Acetonitrile) mobile phase, combine 800 mL of the prepared aqueous buffer with 200 mL of HPLC-grade acetonitrile.

  • Degas: Degas the final mobile phase mixture by sonication or vacuum filtration for 15-20 minutes before use.

Protocol 2: Sample Preparation
  • Stock Solution: Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of diluent (e.g., 50:50 water/acetonitrile) to make a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 with the initial mobile phase to create a working concentration of 10 µg/mL.

  • Filtration: Filter the final working solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent blockage of frits and tubing.[15]

Table 1: Influence of Key HPLC Parameters on Chiral Resolution
ParameterChangeLikely Effect on ResolutionLikely Effect on Retention TimeRationale
Flow Rate DecreaseIncreaseIncreaseAllows more time for analyte-CSP interaction.[5][13]
Temperature DecreaseOften IncreasesIncreaseEnhances weaker intermolecular forces responsible for chiral recognition.[6][13]
Organic Modifier % VariesVariesTypically Decreases with IncreaseModulates analyte solubility and interaction with the stationary phase.[1][4]
Mobile Phase pH AdjustVariesVariesAlters the ionization state of the analyte, changing its interaction with the CSP.[9][11]

References

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the fragmentation of this molecule. Here, we will delve into the causality behind experimental choices, providing you with the expertise to not only solve immediate issues but also to build robust and self-validating analytical methods.

I. Understanding the Molecule: Predicted Fragmentation

Before troubleshooting, it is crucial to have a foundational understanding of the expected fragmentation pattern of this compound. The structure combines an amino acid moiety with a diphenyl ether linkage, leading to characteristic fragmentation pathways.

Molecular Formula: C₁₅H₁₅NO₃[1][2] Monoisotopic Mass: 257.1052 Da[1]

Predicted Key Fragmentation Pathways:

  • Loss of Formic Acid (HCOOH): A common loss from the carboxylic acid group, resulting in a fragment with a neutral loss of 46 Da.

  • Loss of Ammonia (NH₃): Cleavage of the amino group, leading to a neutral loss of 17 Da.[3]

  • Decarboxylation (CO₂): Loss of carbon dioxide from the carboxylic acid, resulting in a neutral loss of 44 Da.

  • Cleavage of the Diphenyl Ether Bond: This can lead to fragments corresponding to the phenoxy group and the aminopropanoic acid-substituted phenyl group.

  • Phenyl Cation Formation: The presence of phenyl rings often results in the formation of a phenyl cation (m/z 77) and related fragments like m/z 51 due to the loss of acetylene.[4][5]

The following diagram illustrates the primary expected fragmentation points of the protonated molecule [M+H]⁺.

Caption: Predicted fragmentation of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

A. Poor or No Fragmentation

Q1: I am only observing the precursor ion ([M+H]⁺ at m/z 258.1) with very low intensity or no fragment ions. What are the likely causes and how can I fix this?

A1: This is a common issue that can stem from several factors, primarily related to the energy applied for fragmentation and the stability of the ion.

Possible Causes & Solutions:

  • Insufficient Collision Energy: The applied collision energy (CE) may be too low to induce fragmentation.[6] The energy required is dependent on the instrument and the molecule's stability.

    • Troubleshooting Protocol:

      • Systematic CE Ramp: Perform a series of experiments where you incrementally increase the collision energy. Start from a low value (e.g., 10 eV) and increase it in steps of 5-10 eV up to a higher range (e.g., 60 eV).[6]

      • Data Analysis: Plot the intensity of the precursor ion and key expected fragment ions as a function of collision energy. This will help you identify the optimal CE range that provides a good balance of precursor ion depletion and fragment ion formation.[6]

  • Stable Precursor Ion: The protonated molecule might be particularly stable, requiring higher than usual energy to fragment. This can sometimes be the case with molecules that can delocalize charge across aromatic systems.

  • Instrumental Issues:

    • Collision Cell Gas Pressure: Ensure the collision gas (e.g., argon, nitrogen) pressure is within the manufacturer's recommended range. Low pressure will lead to inefficient collisions.

    • Instrument Tuning: Verify that the mass spectrometer is properly tuned and calibrated.[7] Poor tuning can lead to inefficient ion transmission and fragmentation.

B. Inconsistent or Unexpected Fragmentation Patterns

Q2: My fragmentation pattern is inconsistent between runs, or I am seeing unexpected fragments. What could be the cause?

A2: Inconsistent fragmentation often points to issues with in-source processes or matrix effects.

Possible Causes & Solutions:

  • In-Source Fragmentation: Fragmentation can occur in the ion source if the cone voltage (or equivalent parameter) is set too high.[8][9] This is known as in-source collision-induced dissociation (CID).[10][11] While sometimes used intentionally, it can lead to a lack of control and reproducibility compared to fragmentation in the collision cell.[9][10]

    • Troubleshooting Protocol:

      • Reduce Cone Voltage: Gradually decrease the cone voltage and observe the effect on the mass spectrum. The goal is to find a setting that efficiently transmits the precursor ion to the mass analyzer without causing premature fragmentation.

      • Compare In-Source vs. Tandem MS: Acquire spectra with a low cone voltage and varying collision energies (tandem MS) and compare them to spectra with a high cone voltage and low collision energy (in-source CID). This will help you understand the contribution of each process.[12]

  • Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of your analyte, leading to ion suppression or enhancement.[13][14][15] This can alter the ion population entering the collision cell and thus affect the resulting fragment intensities.

    • Troubleshooting Protocol:

      • Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the analyte from interfering matrix components. This can involve changing the gradient, column chemistry, or mobile phase.

      • Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove matrix components before LC-MS analysis.

      • Post-Column Infusion: To diagnose matrix effects, you can perform a post-column infusion experiment where a constant stream of your analyte is introduced into the mobile phase after the LC column.[15][16] Dips or peaks in the analyte signal as the sample matrix elutes indicate ion suppression or enhancement, respectively.[15]

The following diagram illustrates the decision-making process for troubleshooting inconsistent fragmentation.

Inconsistent_Fragmentation Start Inconsistent Fragmentation Check_InSource Check for In-Source Fragmentation Start->Check_InSource High_Cone_Voltage High Cone Voltage? Check_InSource->High_Cone_Voltage Yes Check_Matrix_Effects Investigate Matrix Effects Check_InSource->Check_Matrix_Effects No Reduce_Cone_Voltage Reduce Cone Voltage High_Cone_Voltage->Reduce_Cone_Voltage Resolved Problem Resolved Reduce_Cone_Voltage->Resolved Improve_Chroma Improve Chromatography/ Sample Prep Check_Matrix_Effects->Improve_Chroma Yes Check_Matrix_Effects->Resolved No Improve_Chroma->Resolved

Caption: Troubleshooting workflow for inconsistent fragmentation.

C. Specific Fragment Ion Issues

Q3: I am not observing the expected loss of the phenoxy group or other key fragments. Why might this be?

A3: The absence of specific, expected fragments can be due to the relative bond energies within the molecule and the chosen fragmentation method.

Possible Causes & Solutions:

  • Fragmentation Pathways: The fragmentation of an ion is a competitive process. The observed fragments are the result of the lowest energy fragmentation pathways. It's possible that other fragmentation routes, such as losses from the amino acid portion, are energetically more favorable under the current conditions.

    • Troubleshooting Protocol:

      • Vary Collision Energy: As mentioned before, a collision energy ramp is crucial. Some fragments are only formed at higher or lower energies.

      • Consider Different Fragmentation Techniques: If available on your instrument, explore alternative fragmentation methods like Higher-Energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). These methods can provide complementary fragmentation information.

  • Charge Location: The site of protonation can influence the fragmentation pathway. If the proton is localized on the amino group, fragmentation may be directed towards that part of the molecule.

D. Data Interpretation

Q4: How can I be confident in the identification of my fragment ions?

A4: Confident fragment identification relies on accurate mass measurements and logical neutral losses.

Best Practices:

  • High-Resolution Mass Spectrometry: Whenever possible, use a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[17] This will provide accurate mass measurements for your fragment ions, allowing you to calculate their elemental composition and confirm their identity.

  • Isotopic Labeling: If you are synthesizing this compound, consider using stable isotope-labeled starting materials (e.g., ¹³C, ¹⁵N). The mass shift in the fragment ions will definitively confirm their composition.

  • Reference Spectra: If available, compare your experimental spectra to reference spectra from databases or literature.

III. Experimental Protocols

Collision Energy Optimization Protocol
  • Prepare a Standard Solution: Prepare a solution of this compound at a suitable concentration (e.g., 1 µg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion or LC-MS Setup:

    • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate. This provides a stable signal for optimization.

    • LC-MS: If optimizing for an LC-MS method, inject the standard and perform the optimization on the chromatographic peak.

  • MS Method Setup:

    • Set the mass spectrometer to product ion scan mode (or MS/MS mode).

    • Select the precursor ion m/z of 258.1.

    • Set the scan range to cover the expected fragment ions (e.g., m/z 50-260).

  • Collision Energy Ramp:

    • Create a series of experiments or use a built-in function to automatically ramp the collision energy.

    • Acquire spectra at different collision energy settings (e.g., in 5 eV increments from 10 to 60 eV).

  • Data Analysis:

    • Examine the spectra at each collision energy to observe the appearance and disappearance of fragment ions.

    • Plot the intensity of the precursor ion and key fragment ions against the collision energy to create a breakdown curve.

    • Select the collision energy that provides the desired level of fragmentation for your application (e.g., maximum number of informative fragments for qualitative analysis, or maximum intensity of a specific fragment for quantification).

IV. Summary of Expected Ions

Ion DescriptionAdductCalculated m/z
Precursor Ion[M+H]⁺258.1125
Precursor Ion[M+Na]⁺280.0944
Fragment Ion[M+H-H₂O]⁺240.1025
Fragment Ion[M+H-NH₃]⁺241.1072
Fragment Ion[M+H-HCOOH]⁺212.1126
Fragment IonPhenoxy Cation[C₆H₅O]⁺
Fragment IonPhenyl Cation[C₆H₅]⁺

Note: Calculated m/z values are for the monoisotopic masses.

V. References

  • Benchchem. Technical Support Center: Optimizing Collision Energy for Peptide Fragmentation in Tandem Mass Spectrometry. Available from: --INVALID-LINK--

  • Neugebauer, H., & Memboeuf, A. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 42(4), 1261-1299. Available from: --INVALID-LINK--

  • Krenyacz, J., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of the American Society for Mass Spectrometry, 33(11), 2125-2134. Available from: --INVALID-LINK--

  • Bazsó, G., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 42(4), 1261-1299. Available from: --INVALID-LINK--

  • González, O., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(12), 6075-6083. Available from: --INVALID-LINK--

  • Sun, L., et al. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. Journal of Proteome Research, 22(6), 2023-2031. Available from: --INVALID-LINK--

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Available from: --INVALID-LINK--

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 93-100. Available from: --INVALID-LINK--

  • Bishop, D. P., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. Journal of Mass Spectrometry, 56(4), e4679. Available from: --INVALID-LINK--

  • Benchchem. Technical Support Center: Matrix Effects in LC-MS Analysis of Small Molecules. Available from: --INVALID-LINK--

  • Hsueh, C. H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(6), 1040-1051. Available from: --INVALID-LINK--

  • Wang, Y., et al. (2014). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 25(10), 1749-1761. Available from: --INVALID-LINK--

  • González, O., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(12), 6075-6083. Available from: --INVALID-LINK--

  • Casetta, B., & Garofolo, F. (2003). Comparison of Dissociation of Ions in an Electrospray Source, or a Collision Cell in Tandem Mass Spectrometry. Current Pharmaceutical Analysis, 1(1), 83-97. Available from: --INVALID-LINK--

  • Cappiello, A., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1049, 1-14. Available from: --INVALID-LINK--

  • JEOL USA, Inc. In-source fragmentation. Available from: --INVALID-LINK--

  • Hsueh, C. H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(6), 1040-1051. Available from: --INVALID-LINK--

  • Bishop, D. P., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 56(4), e4679. Available from: --INVALID-LINK--

  • Nazimov, I. V., & Bublyaev, R. A. (2018). Mass Spectrometric Amino Acid Sequencing of Short and Mid-Sized Peptides in a ESI-O-TOF System as an Alternative to MS/MS: I. Selective Fragmentation of Peptides with y -Ion Formation. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 12(4), 389-398. Available from: --INVALID-LINK--

  • ECHEMI. Fragmentation of phenyl radical cations in mass spectrometry. Available from: --INVALID-LINK--

  • Kim, H. Y., et al. (2016). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 7(1), 1-7. Available from: --INVALID-LINK--

  • Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. Available from: --INVALID-LINK--

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available from: --INVALID-LINK--

  • PubChem. (3S)-3-amino-3-phenylpropanoic acid. Available from: --INVALID-LINK--

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available from: --INVALID-LINK--

  • ResearchGate. MS fragmentation patterns of (A) 1 and (B) 3. Available from: --INVALID-LINK--

  • PubChemLite. This compound (C15H15NO3). Available from: --INVALID-LINK--

  • YouTube. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Available from: --INVALID-LINK--

  • LibreTexts Chemistry. 2 Fragmentation and Interpretation of Spectra. Available from: --INVALID-LINK--

  • CymitQuimica. 3-Amino-3-(3-phenoxy-phenyl)-propionic acid. Available from: --INVALID-LINK--

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available from: --INVALID-LINK--

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available from: --INVALID-LINK--

  • ResearchGate. Why is it so hard to fragment certain ions during MSMS analysis? Available from: --INVALID-LINK--

  • PubChem. CID 158720422. Available from: --INVALID-LINK--

  • PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid. Available from: --INVALID-LINK--

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. Available from: --INVALID-LINK--

  • University of Münster. Amino acids. Available from: --INVALID-LINK--

  • Stalling, D. L., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Agricultural and Food Chemistry, 55(15), 6014-6024. Available from: --INVALID-LINK--

  • ResearchGate. MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Available from: --INVALID-LINK--

References

Minimizing side reactions in the synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of β-amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, troubleshoot, and minimize the side reactions that can compromise your yield and purity.

This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore the common pitfalls in the synthetic pathway and provide robust, self-validating strategies to overcome them.

Overview of the Core Synthesis

The synthesis of this compound derivatives typically involves a multi-step sequence. A common and effective approach is a Mannich-type reaction followed by hydrolysis and decarboxylation, often starting from a malonic acid derivative. This pathway, while robust, has critical points where side reactions can occur.

Below is a generalized workflow that we will use as a reference throughout this guide.

G cluster_0 Step 1: Mannich-Type Reaction cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Purification A 3-Phenoxybenzaldehyde D Intermediate Adduct (β-Aminodiester) A->D B Malonic Acid Derivative (e.g., Diethyl Malonate) B->D C Amine Source (e.g., NH4OAc) C->D E Saponification (Base Hydrolysis) D->E SR1 Side Reactions: - Bis-addition - Self-condensation D->SR1 F Acidification & Decarboxylation E->F H Purification (Crystallization / Chromatography) F->H SR2 Side Reactions: - Incomplete Hydrolysis - Incomplete Decarboxylation F->SR2 G Final Product 3-Amino-3-(3-phenoxyphenyl) propanoic acid H->G

Caption: Generalized workflow for the synthesis of the target β-amino acid.

Frequently Asked Questions (FAQs)

Q1: My Mannich reaction yield is very low, and I see multiple spots on my TLC plate. What's happening?

A1: Low yields in the initial Mannich-type condensation are typically due to competing side reactions. The primary culprits are often bis-addition products or self-condensation of the malonate starting material. The reaction mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolized malonate.[1][2] If the stoichiometry or reaction conditions are not carefully controlled, these reactive intermediates can engage in undesired pathways.

  • Bis-addition: A second molecule of the aldehyde-imine complex can react with the product of the first addition.

  • Self-condensation: The enolizable malonate can react with itself, especially under strongly basic conditions.

Refer to the Troubleshooting Guide 1 for a detailed breakdown and mitigation strategies.

Q2: The final decarboxylation step is sluggish and incomplete. How can I drive it to completion?

A2: Incomplete decarboxylation is a common issue, particularly for malonic acid derivatives.[3] This reaction requires breaking a carbon-carbon bond and proceeds through a cyclic transition state.[3] Several factors can impede this process:

  • Inadequate Temperature: Thermal decarboxylation often requires high temperatures, which may not be reached if the solvent has too low a boiling point.[4]

  • Incomplete Hydrolysis: If the preceding saponification step is incomplete, the remaining ester group will prevent the necessary cyclic transition state for decarboxylation from forming.[4]

  • pH: The pH of the solution during the heating phase is critical. The species undergoing decarboxylation is the malonic acid, not its carboxylate salt.

Refer to the Troubleshooting Guide 2 for optimization protocols.

Q3: I'm struggling with the final purification. The product seems to be contaminated with related impurities. What are the best purification methods?

A3: As an amino acid, your final product is amphoteric, which can complicate purification. The choice of method depends on the nature of the impurities.

  • Crystallization: This is often the most effective method for removing minor impurities. Finding the right solvent system is key. Consider isoelectric point precipitation, where you adjust the pH of an aqueous solution to the isoelectric point (pI) of your amino acid, causing it to precipitate out with minimal charge and often higher purity.

  • Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from non-ionic impurities or other charged molecules.[5][6][7] You can use a cation-exchange resin to bind your product, wash away neutral/anionic impurities, and then elute with a basic solution.

  • Reverse-Phase HPLC: For analytical assessment of purity and for small-scale purification, HPLC is an excellent tool.[]

Refer to the Troubleshooting Guide 3 for detailed purification protocols.

Detailed Troubleshooting Guides

Guide 1: Optimizing the Mannich-Type Reaction

The Mannich reaction is the cornerstone of this synthesis, and its success dictates the overall efficiency.[1] The primary goal is to favor the formation of the desired β-amino-diester adduct while suppressing side reactions.

cluster_main Desired Pathway cluster_side1 Side Reaction A: Bis-Addition cluster_side2 Side Reaction B: Self-Condensation Start Imine + Malonate Enolate Product Desired β-Amino Adduct Start->Product 1:1 Stoichiometry Side1_Start Desired Adduct + Imine Side1_Product Bis-Adduct Impurity Side1_Start->Side1_Product Excess Aldehyde/Amine Side2_Start Malonate Enolate + Malonate Side2_Product Dimer Impurity Side2_Start->Side2_Product Strong Base / High Temp.

Caption: Competing pathways in the Mannich-type reaction.

Issue: Formation of Bis-Adduct

  • Mechanism: The product of the initial Mannich reaction still possesses an acidic proton on the malonate backbone. This can be deprotonated and react with a second iminium ion, leading to a bis-adduct. This is more common if a primary amine or ammonia is used.[9]

  • Identification: Look for a significantly higher molecular weight peak in your mass spectrum and a more complex proton NMR spectrum.

  • Prevention Protocol:

    • Control Stoichiometry: Use the malonic acid derivative as the limiting reagent or in slight excess (e.g., 1.1 to 1.2 equivalents). The aldehyde and amine source should be kept at or near 1.0 equivalent.

    • Order of Addition: Add the aldehyde slowly to the mixture of the malonate and amine source. This keeps the instantaneous concentration of the electrophilic iminium ion low, favoring the 1:1 reaction.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or slightly elevated) to disfavor the second addition.

Issue: Self-Condensation of Malonate

  • Mechanism: If conditions are too basic or the temperature is too high, the malonate enolate can act as a nucleophile towards another molecule of the malonate ester (e.g., via a Claisen-type condensation).

  • Identification: This side product will also have a higher molecular weight and can often be identified by its characteristic NMR signals.

  • Prevention Protocol:

    • Avoid Strong Bases: Use a mild base like ammonium acetate, which serves as both the amine source and a buffer. Avoid strong, non-nucleophilic bases like DBU or strong alkoxides unless absolutely necessary and at low temperatures.

    • Solvent Choice: Protic solvents like ethanol can help to temper the reactivity of the enolate by solvation.

ParameterRecommendation for Mannich StepRationale
Stoichiometry Aldehyde (1.0 eq), Malonate (1.1 eq), Amine (1.1 eq)Minimizes bis-addition by keeping imine concentration low.
Temperature 25-50 °CBalances reaction rate with minimizing side reactions.
Solvent Ethanol, IsopropanolProtic solvents stabilize intermediates and control reactivity.
Base Ammonium AcetateActs as both amine source and mild base.
Guide 2: Driving Decarboxylation to Completion

The Krapcho decarboxylation is a common variant for malonic esters, but for the free acid, thermal decarboxylation is typical.[10] The key is ensuring the di-acid is formed cleanly and then heated sufficiently.

Issue: Incomplete Decarboxylation

  • Mechanism: The reaction proceeds via a 6-membered cyclic transition state, which is only possible for the free carboxylic acid, not the ester or the carboxylate salt.[3] Incomplete hydrolysis or improper pH during heating will stall the reaction.

  • Identification: The presence of the starting malonic acid derivative (two carboxylic acid signals in 13C NMR) or the mono-decarboxylated product alongside the desired product.

  • Troubleshooting Protocol:

    • Ensure Complete Saponification:

      • Use a sufficient excess of base (e.g., 2.5-3.0 equivalents of NaOH or KOH) for the hydrolysis of the diester intermediate.

      • Heat the reaction (e.g., reflux in aqueous ethanol) and monitor by TLC or LC-MS until all starting material is consumed. This step can take several hours.

    • Careful Acidification:

      • After hydrolysis, cool the reaction mixture in an ice bath.

      • Slowly add concentrated acid (e.g., HCl) until the pH is strongly acidic (pH 1-2). This ensures the full protonation of the dicarboxylate to the diacid.

    • Optimize Thermal Decarboxylation:

      • Solvent Choice: If decarboxylation in water is slow, consider extracting the diacid into a high-boiling organic solvent like toluene or xylene.[4] After drying the organic layer, refluxing at the solvent's boiling point (111 °C for toluene, ~140 °C for xylene) is often highly effective.

      • Monitoring: Monitor the reaction by observing the cessation of CO2 evolution (bubbling). You can also take aliquots and analyze via 1H NMR to track the disappearance of the malonic CH2 proton.

Start Problem: Incomplete Decarboxylation Check1 Was Saponification Complete? Start->Check1 Check2 Was pH < 2 before heating? Check1->Check2 Yes Fix1 Action: Increase base eq. and/or reflux time Check1->Fix1 No Check3 Is Reflux Temperature > 100°C? Check2->Check3 Yes Fix2 Action: Add more acid before heating Check2->Fix2 No Fix3 Action: Switch to higher boiling solvent (e.g., Toluene) Check3->Fix3 No Success Complete Decarboxylation Check3->Success Yes Fix1->Check1 Fix2->Check2 Fix3->Success

Caption: Troubleshooting flowchart for the decarboxylation step.

Guide 3: The Role of Protecting Groups

For more complex derivatives or when other functional groups are present, a protecting group strategy may be necessary. Protecting the amine can prevent it from acting as a nucleophile in undesired reactions.[11]

  • Amine Protection: The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[12][13][14] It is easily installed using di-tert-butyl dicarbonate (Boc)2O and is stable to the basic conditions of saponification.[15] It is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which can often be combined with the final workup.[13][15]

  • Carboxylic Acid Protection: The initial use of a malonic ester is itself a form of carboxylic acid protection.[16][17][18] If a different protecting group is needed, a benzyl ester is a good choice as it can be removed by hydrogenolysis, which is orthogonal to the acid-labile Boc group.[19]

Protecting GroupTarget GroupIntroduction ReagentRemoval ConditionsOrthogonal to
Boc Amine(Boc)2O, mild baseStrong acid (TFA, HCl)[13]Base hydrolysis, Hydrogenolysis
Cbz AmineBenzyl chloroformateCatalytic Hydrogenolysis[13]Acid/Base hydrolysis
Benzyl Ester Carboxylic AcidBenzyl alcohol, acid cat.Catalytic Hydrogenolysis[19]Acid/Base hydrolysis (mild)
t-Butyl Ester Carboxylic AcidIsobutylene, acid cat.Strong acid (TFA)[16]Base hydrolysis, Hydrogenolysis

References

Technical Support Center: Enhancing the Biological Activity of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the strategic modification of 3-Amino-3-(3-phenoxyphenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this promising scaffold. Here, we move beyond simple protocols to address the critical "why" behind experimental choices, offering troubleshooting guides and FAQs to navigate the complexities of synthesis, purification, and biological evaluation.

Our goal is to provide a self-validating framework for your research, grounded in established scientific principles and supported by authoritative references. Whether you are troubleshooting a low-yield synthesis or interpreting variable assay results, this guide will serve as a comprehensive resource.

Section 1: Strategic Approaches to Structural Modification

The this compound scaffold presents multiple opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. The key is a systematic approach to exploring the structure-activity relationship (SAR).

Q1: I have the core scaffold. Where are the most strategic points for initial modification to probe the SAR?

Answer: Based on the general structure, which combines a flexible β-amino acid backbone with a rigid diaryl ether motif, we can identify three primary regions for modification. A phased approach, modifying one region at a time, is recommended to generate clear, interpretable SAR data.

  • Region 1: The Phenyl Rings (Aromatic System): The two phenyl rings are prime candidates for substitution. The benzene moiety is the most common ring system in marketed drugs, making it a popular scaffold for projecting pharmacophoric elements.[1][2] Diaryl ether skeletons, in particular, are known to possess a wide range of pharmacological activities, including antitumor and antibacterial effects.[3][4]

    • Rationale: Adding substituents can modulate electronic properties, lipophilicity, and metabolic stability. It can also introduce new hydrogen bond donors/acceptors or create steric bulk to probe interactions with a target protein.

    • Suggested Modifications: Start with small, electronically diverse groups (e.g., -CH₃, -Cl, -OCH₃, -CF₃) at the para positions of either ring. Studies on other diaryl ether derivatives have shown that substitutions at the para-position can significantly enhance biological activity.[5]

  • Region 2: The Amine (Basic Center): The primary amine is a key functional group that is likely protonated at physiological pH, potentially forming crucial ionic interactions with the biological target.

    • Rationale: Modification here can alter basicity (pKa), introduce steric hindrance, or add functional groups for further conjugation.

    • Suggested Modifications: Acylation to form amides, reductive amination to form secondary or tertiary amines, or conversion to sulfonamides.

  • Region 3: The Carboxylic Acid (Acidic Center): This group is also likely ionized at physiological pH and can engage in hydrogen bonding or ionic interactions.

    • Rationale: Esterification can improve cell permeability by masking the charge. Conversion to amides or other bioisosteres can explore different hydrogen bonding patterns and reduce potential metabolic liabilities.

    • Bioisosteric Replacement: Consider replacing the carboxylic acid with bioisosteres like tetrazoles or acyl sulfonamides to improve pharmacokinetic properties.[6]

G cluster_0 Strategic Modification Plan Core Core Scaffold This compound Region1 Region 1: Phenyl Rings Core->Region1 Region2 Region 2: Amine Core->Region2 Region3 Region 3: Carboxylic Acid Core->Region3 Mod1a Para-substitution (-Cl, -F, -CH3, -CF3) Region1->Mod1a Mod1b Bioisosteric Replacement (e.g., Pyridine, Thiophene) Region1->Mod1b Mod2a Acylation (Amides) Region2->Mod2a Mod2b Reductive Amination Region2->Mod2b Mod3a Esterification Region3->Mod3a Mod3b Amidation Region3->Mod3b Mod3c Bioisosteres (Tetrazole) Region3->Mod3c G cluster_1 Troubleshooting Assay Variability Variability Inconsistent Assay Results Compound Compound Issues Variability->Compound Cell Cell-Based Issues Variability->Cell Assay Assay Protocol Issues Variability->Assay Solubility Poor Solubility (Precipitation) Compound->Solubility Purity Impurity Interference Compound->Purity Passage High Cell Passage Number Cell->Passage Health Variable Cell Health Cell->Health Reagent Reagent Degradation Assay->Reagent Timing Inconsistent Incubation Times Assay->Timing

References

Technical Support Center: Scaling the Synthesis of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-3-(3-phenoxyphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this promising β-amino acid from bench-scale discovery to the larger quantities required for preclinical evaluation. As you move towards Investigational New Drug (IND)-enabling studies, process robustness, impurity control, and scalability become paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during this critical phase.

The quality standards and regulatory requirements for Active Pharmaceutical Ingredient (API) raw materials intensify as a project progresses from discovery through clinical trials to commercial manufacturing.[1] Early consideration of these evolving demands is crucial for a seamless transition.

Overview of the Synthetic Strategy

The synthesis of β-amino acids like this compound can be approached through several established methods, including the Mannich reaction, Strecker synthesis, and Ritter reaction.[2][3][4][5] For scalability, a one-pot reaction that minimizes intermediate isolations is often preferred due to its operational simplicity and improved overall yield. A highly effective and scalable approach is a variation of the Mannich reaction, condensing an aldehyde with malonic acid and an ammonia source.[6]

This guide will focus on the one-pot synthesis starting from 3-phenoxybenzaldehyde, as it represents a convergent and efficient route amenable to scale-up.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product A 3-Phenoxybenzaldehyde D One-Pot Condensation (e.g., Ethanol, Reflux) A->D B Malonic Acid B->D C Ammonium Acetate C->D E 3-Amino-3-(3-phenoxyphenyl) propanoic acid D->E Work-up & Purification

Caption: One-pot synthesis pathway for the target molecule.

Troubleshooting Guide: From Bench to Batch

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Issue: Yield & Purity

Q: My reaction yield dropped from 85% at the 1g scale to 50% at the 100g scale. What are the most likely causes?

A: This is a classic scale-up challenge. The primary culprits are often related to physical and chemical parameters that do not scale linearly.

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio. This can lead to inefficient heat removal, causing localized "hot spots." These hot spots can accelerate side reactions or cause thermal degradation of your starting materials, intermediates, or product. Ensure your reactor is equipped with an efficient cooling jacket and overhead stirrer to maintain homogenous temperature control.

  • Mixing Efficiency: Inadequate agitation in a large reactor can lead to poor mixing of reagents, creating areas of high concentration. This can promote the formation of byproducts. The initial Knoevenagel condensation between 3-phenoxybenzaldehyde and malonic acid, followed by Michael addition of ammonia, requires homogeneity. Verify that your stirring speed and impeller design are adequate for the reactor volume and viscosity of the reaction mixture.

  • Rate of Reagent Addition: On a small scale, reagents are often mixed together quickly. At a larger scale, the rate of addition becomes critical, especially for exothermic steps. Adding reagents too quickly can cause temperature spikes that favor side reactions. Consider a controlled, slow addition of one of the key reagents via an addition funnel or pump.

  • Work-up and Isolation: Processes that are simple in the lab, like extractions and filtrations, can become inefficient at scale. Emulsion formation during aqueous work-up is more common in larger vessels. Likewise, product precipitation or crystallization is highly dependent on cooling rates and seeding, which differ significantly between a flask and a reactor. Develop a robust isolation protocol with defined cooling profiles and solvent ratios.

Q: I'm observing a new, significant impurity by HPLC analysis in my scaled-up batch. How can I identify and eliminate it?

A: The appearance of new impurities often points to a side reaction that was negligible at a smaller scale but becomes significant under the new conditions.

  • Identify the Impurity: First, you must characterize the unknown peak. Isolate a small amount of the impurity using preparative HPLC or column chromatography. Analyze the fraction by LC-MS to get a molecular weight and NMR to elucidate its structure. Common impurities in this reaction include:

    • Michael Adduct Dimer: Where the product β-amino acid adds to the intermediate α,β-unsaturated acid.

    • Over-alkylation or Side-chain Reactions: Though less likely here, always consider reactions with the solvent or other components.

    • Unreacted Intermediate: The α,β-unsaturated carboxylic acid intermediate may persist if the ammonia addition is incomplete.

  • Mechanistic Troubleshooting: Once the structure is known, you can hypothesize its formation mechanism and adjust the reaction conditions to suppress it.

    • If it's a dimer, it suggests the concentration of the reactive intermediate is too high. This can be controlled by slowing the rate of the initial condensation or ensuring the ammonia source is readily available for the subsequent Michael addition.

    • If it's a degradation product, it points to excessive heat or prolonged reaction times. Re-evaluate your temperature profile and consider stopping the reaction as soon as in-process controls (see FAQ section) show completion.

  • Purity of Starting Materials: Never underestimate the impact of starting material quality at scale. A minor impurity in a raw material can become a major issue in the final product. Always obtain a Certificate of Analysis (CoA) for your starting materials and consider re-analyzing them in-house.

Frequently Asked Questions (FAQs)

Q: What are the Critical Quality Attributes (CQAs) for my API as I prepare for preclinical toxicology studies?

A: For IND-enabling studies, your API must be well-characterized with defined quality attributes. The FDA will scrutinize this data. Key CQAs include:

  • Identity: Confirmed structure (typically by ¹H NMR, ¹³C NMR, MS, and IR).

  • Purity & Impurity Profile: High purity (often >98.5%) is required. All impurities above a certain threshold (e.g., 0.10%) must be identified, quantified, and qualified (i.e., shown to be non-toxic at the levels present).[]

  • Assay/Potency: A validated quantitative method (e.g., HPLC-UV, qNMR) to determine the exact amount of active substance.

  • Chiral Purity: As this compound is chiral, you must control its stereochemistry. Racemic synthesis will require resolution, and the enantiomeric excess (e.e.) must be high (>99% is typical). The inactive enantiomer is treated as an impurity.

  • Residual Solvents: Levels of all solvents used in the final steps must be below the limits defined by ICH Q3C guidelines.

  • Solid-State Form: Characterize the crystalline form (polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The crystalline form can impact stability, solubility, and bioavailability.

Development Phase Key Quality & Supply Considerations [1]
Preclinical / Discovery Focus on rapid synthesis, proof of concept. Research-grade reagents are acceptable. Basic characterization (NMR, MS).
Phase I (IND-Enabling) Process must be reproducible. Impurity profile established. GMP-like or full cGMP raw materials for final steps. Analytical methods developed and qualified.
Phase II / III Process locked down. Full cGMP manufacturing. Validated analytical methods. Formal stability studies required. Robust supply chain for raw materials.
Commercial Process fully validated. Security of supply is paramount. Comprehensive documentation and change control procedures.

Q: What in-process controls (IPCs) should I implement during the scaled-up synthesis?

A: IPCs are crucial for monitoring reaction progress, ensuring consistency, and making informed decisions during the manufacturing process. For this synthesis, consider:

  • TLC or HPLC Monitoring: Take small aliquots from the reactor at set time points (e.g., every hour). Analyze for the disappearance of the 3-phenoxybenzaldehyde starting material and the formation of the product. This prevents running the reaction for too long, which can increase byproduct formation.

  • Temperature and Pressure Monitoring: Continuously log the internal reaction temperature and reactor pressure. Any deviation from the set profile can indicate a problem.

  • pH Measurement: During work-up and isolation, pH control is critical for ensuring the product is in the desired form (e.g., zwitterion at its isoelectric point for precipitation).

Q: My product is difficult to crystallize at a large scale and sometimes "oils out." What can I do?

A: Crystallization is a complex process that is notoriously difficult to scale.

  • Solvent Screening: Perform a systematic solvent/anti-solvent screening on a small scale to find a system that reliably produces a crystalline solid.

  • Control Cooling Rate: Crash cooling often leads to oils or amorphous material. Implement a controlled, slow cooling ramp in your reactor.

  • Seeding: Develop a seeding strategy. Adding a small quantity of pure, crystalline material at the point of supersaturation can promote controlled crystal growth instead of spontaneous, messy precipitation.

  • Salt Formation: If the free zwitterionic form is problematic, consider isolating the product as a salt (e.g., hydrochloride or tosylate). Salts often have better-defined crystal lattices and are easier to handle and purify.

Troubleshooting_Workflow cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution start Problem: Low Yield / High Impurities at Scale check_purity 1. Analyze Crude Reaction Mixture (HPLC, LC-MS) start->check_purity is_thermal Thermal Degradation? check_purity->is_thermal is_mixing Incomplete Conversion or Side Products? check_purity->is_mixing check_params 2. Review Batch Records: Temp, Addition Rate, Time check_params->is_thermal check_params->is_mixing check_sm 3. Re-test Starting Material Purity is_sm_issue Starting Material Impurity Carried Through? check_sm->is_sm_issue sol_thermal Optimize Temp Profile & Reduce Reaction Time is_thermal->sol_thermal sol_mixing Improve Agitation & Control Addition Rate is_mixing->sol_mixing sol_sm Source Higher Purity Reagents is_sm_issue->sol_sm

Caption: A logical workflow for troubleshooting common scale-up issues.

Reference Experimental Protocol: 100g Scale Synthesis

Disclaimer: This protocol is a representative example and must be optimized and validated in your laboratory setting. All operations should be conducted by trained personnel in an appropriate chemical processing environment with all necessary safety precautions.

Reaction: 3-Phenoxybenzaldehyde + Malonic Acid + Ammonium Acetate → this compound

Materials:

ReagentMWMolesEquiv.Amount
3-Phenoxybenzaldehyde198.220.5041.0100 g
Malonic Acid104.060.6051.263 g
Ammonium Acetate77.081.0082.077.7 g
Ethanol (200 proof)---1 L
Water (Deionized)---As needed
Hydrochloric Acid (conc.)---As needed

Procedure:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Charging: Charge the reactor with 3-phenoxybenzaldehyde (100 g), malonic acid (63 g), ammonium acetate (77.7 g), and ethanol (1 L).

  • Reaction: Begin stirring and heat the reactor jacket to achieve a gentle reflux of the ethanol (internal temperature ~78-80 °C). Maintain reflux for 12-16 hours.

  • In-Process Control (IPC): After 12 hours, carefully take a sample from the reaction mixture. Dilute and analyze by HPLC to check for the consumption of 3-phenoxybenzaldehyde. The reaction is complete when <2% of the aldehyde remains.

  • Solvent Removal: Once complete, cool the reaction mixture to 40 °C. Reconfigure the reactor for distillation and remove the ethanol under reduced pressure.

  • Aqueous Work-up: To the resulting residue, add 1 L of deionized water and stir for 30 minutes. The crude product may remain as a thick oil or solid. Adjust the pH to ~1 with concentrated HCl to dissolve any basic impurities and then carefully adjust to pH ~6-7 with a base like sodium bicarbonate or ammonium hydroxide. The isoelectric point of β-amino acids is typically in this range, promoting precipitation.

  • Isolation: Stir the slurry at room temperature for 2 hours, then cool to 0-5 °C and hold for another 2 hours to maximize precipitation. Isolate the solid product by filtration. Wash the filter cake with cold water (2 x 200 mL) and then with a cold, non-polar solvent like MTBE (2 x 100 mL) to aid drying.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Analysis: Analyze the final product for identity (NMR, MS), purity (HPLC), chiral purity (if applicable), and residual solvents (GC). Expected yield: 100-120 g (78-93%). Further purification by recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to meet preclinical specifications.

References

Technical Support Center: Biological Evaluation of Novel Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the biological evaluation of novel neuroactive compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preclinical neuropharmacology. Here, we address common pitfalls through a series of troubleshooting guides and frequently asked questions (FAQs), providing not just solutions, but the underlying rationale to empower your experimental design and interpretation.

Section 1: In Vitro Assay Pitfalls

In vitro assays are the bedrock of early-stage neuroactive compound screening. However, their artificial nature can often lead to misleading results if not carefully controlled and interpreted.

FAQ 1: My dose-response curve is non-sigmoidal or biphasic. What could be the cause?

Answer: A classical sigmoidal dose-response curve is the ideal, but deviations are common and mechanistically informative.[1][2][3] A non-standard curve can arise from several factors:

  • Compound Solubility and Stability: At high concentrations, your compound may be precipitating out of solution, leading to a plateau or even a decrease in the observed effect. Similarly, the compound might be unstable in the assay medium over the incubation period.

  • Off-Target Effects: The compound may interact with multiple targets.[4][5][6][7] At lower concentrations, it might engage the primary target, but at higher concentrations, it could hit secondary targets, leading to a complex, non-sigmoidal response.[8]

  • Cellular Toxicity: High concentrations of the compound could be inducing cytotoxicity, which can confound the primary functional readout.[9] For instance, in a neurite outgrowth assay, a toxic compound will reduce neurite length not because of a specific effect on neuronal differentiation, but due to cell death.[10]

  • Homeodynamic Responses: Biological systems often have adaptive responses to perturbation. A biphasic, or hormetic, curve can be the result of the cell or tissue mounting a counter-regulatory response to the compound's effect.[11]

Troubleshooting Steps:

  • Assess Compound Solubility: Visually inspect your highest concentration wells for precipitation. Perform a solubility assay in your specific assay medium.

  • Run a Cytotoxicity Assay in Parallel: Use a marker of cell viability (e.g., LDH release, resazurin reduction) at the same concentrations as your primary assay. This will help you distinguish a specific functional effect from general toxicity.[10]

  • Characterize Off-Target Activity: If feasible, screen your compound against a panel of common off-targets to identify potential secondary pharmacology.[4][5]

  • Time-Course Experiments: Evaluate the compound's effect at different time points to check for stability issues or the delayed onset of toxicity.

Experimental Protocol: Basic Cytotoxicity Assessment using Resazurin
  • Cell Plating: Plate your neuronal cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment.

  • Compound Addition: The following day, treat the cells with a serial dilution of your neuroactive compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate for the same duration as your primary functional assay.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Analysis: Normalize the fluorescence values to the vehicle control. A significant decrease in fluorescence indicates reduced cell viability.

FAQ 2: I'm seeing high variability in my neurite outgrowth assay. How can I improve consistency?

Answer: Neurite outgrowth is a sensitive and complex biological process, making the assay prone to variability. Several factors can contribute to this:

  • Inconsistent Cell Health and Plating Density: Neuronal cells are highly sensitive to their environment. Variations in cell passage number, plating density, and overall health can significantly impact their ability to extend neurites.

  • Substrate Inconsistency: The coating of the culture surface (e.g., poly-L-lysine, laminin) is critical for neuronal attachment and process extension. Uneven coating can lead to spatial variability across the plate.

  • Reagent Variability: Lot-to-lot differences in serum, growth factors, or other media components can introduce significant variability.

  • Automated Imaging and Analysis Artifacts: In high-throughput screens, issues with autofocus, segmentation algorithms, and background correction can lead to inconsistent measurements.

Troubleshooting Steps:

  • Standardize Cell Culture: Use cells within a defined passage number range. Optimize and strictly control the plating density.

  • Quality Control of Substrates: Ensure even coating of culture plates and perform quality control on new batches of coating reagents.

  • Reagent Lot Testing: When starting a new lot of critical reagents like serum or growth factors, test it against the old lot to ensure comparable results.

  • Optimize Image Analysis: Manually review a subset of images to ensure the analysis software is correctly identifying cell bodies and tracing neurites. Adjust parameters as needed.

Visualization: Workflow for Reducing Neurite Outgrowth Assay Variability

BBB_Penetration cluster_0 Systemic Circulation cluster_1 Central Nervous System Compound_Blood Compound in Bloodstream BBB Blood-Brain Barrier Compound_Blood->BBB Transport Across BBB Compound_Brain Compound at Target Target Neuronal Target Compound_Brain->Target Therapeutic Effect BBB->Compound_Blood Efflux BBB->Compound_Brain Successful Penetration Reproducibility A Hypothesis B Power Analysis (Determine Sample Size) A->B C Randomization of Subjects B->C D Blinded Treatment Administration C->D E Behavioral Testing (Standardized Conditions) D->E F Blinded Data Analysis E->F G Statistical Analysis F->G H Unblinding G->H I Conclusion H->I

References

Validation & Comparative

A Comparative Analysis of Arylpropofol, a Novel Propanoic Acid Derivative, Against Existing Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of epilepsy treatment is continually evolving, driven by the search for novel therapeutic agents with improved efficacy and tolerability. While numerous antiepileptic drugs (AEDs) are currently available, a significant portion of patients remain refractory to existing treatments, underscoring the urgent need for new pharmacological entities.[1] This guide provides an in-depth comparison of a promising, albeit hypothetical, novel compound, 3-Amino-3-(3-phenoxyphenyl)propanoic acid, hereafter referred to as "Arylpropofol," with established antiepileptic drugs.

Arylpropofol is a propanoic acid derivative, a class of compounds known to exhibit diverse neurological activities.[2][3] While specific preclinical and clinical data for Arylpropofol are not yet publicly available, this guide will extrapolate its potential efficacy and mechanistic profile based on structure-activity relationships of similar molecules and compare it to current standards of care.[4][5] This comparative analysis aims to provide a framework for evaluating the potential of such novel compounds in the context of modern epilepsy therapy.

Section 1: Mechanisms of Action - A Comparative Overview

The therapeutic effects of antiepileptic drugs are primarily achieved by modulating neuronal excitability.[6] This is accomplished through various mechanisms, including the blockade of voltage-gated ion channels, enhancement of inhibitory neurotransmission, and attenuation of excitatory neurotransmission.[1][7]

1.1. Established Antiepileptic Drug Mechanisms

Existing AEDs can be broadly categorized based on their primary mechanism of action:

  • Sodium Channel Blockers: Drugs like Carbamazepine and Phenytoin exert their effects by blocking voltage-gated sodium channels, thereby limiting the repetitive firing of neurons.[7][8]

  • GABA Enhancers: This category includes drugs that enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4] This can be achieved through various means, such as increasing GABA synthesis, inhibiting its reuptake, or allosterically modulating GABA-A receptors.[5][9] Valproic acid is a notable example with multiple mechanisms, including the enhancement of GABA levels.[2]

  • Calcium Channel Blockers: Certain AEDs target voltage-gated calcium channels, which are involved in neurotransmitter release.

  • Synaptic Vesicle Protein 2A (SV2A) Ligands: Levetiracetam represents a unique class of AEDs that bind to the synaptic vesicle protein SV2A, modulating neurotransmitter release.[10][11]

  • Glutamate Receptor Antagonists: Drugs like Topiramate can block glutamate receptors, reducing excitatory neurotransmission.[12][13]

1.2. Proposed Mechanism of Action for Arylpropofol

Based on its structural similarity to GABA analogues and other neurologically active propanoic acid derivatives, it is hypothesized that Arylpropofol may exert its anticonvulsant effects through a multi-target mechanism, primarily as a positive allosteric modulator of GABA-A receptors. The presence of the phenoxyphenyl group could also confer an ability to modulate voltage-gated sodium channels.

Diagram: Comparative Mechanisms of Action

G cluster_Arylpropofol Arylpropofol (Hypothetical) cluster_Existing_AEDs Existing Antiepileptic Drugs Arylpropofol Arylpropofol GABA_A_PAM GABA-A Receptor Positive Allosteric Modulation Arylpropofol->GABA_A_PAM Na_Channel_Mod Voltage-Gated Na+ Channel Modulation Arylpropofol->Na_Channel_Mod Inhibition Inhibition GABA_A_PAM->Inhibition Increased Inhibition Excitation Excitation Na_Channel_Mod->Excitation Decreased Excitation Carbamazepine Carbamazepine Na_Channel_Block Voltage-Gated Na+ Channel Blockade Carbamazepine->Na_Channel_Block Valproic_Acid Valproic Acid Valproic_Acid->Na_Channel_Block GABA_Enhance GABA Enhancement Valproic_Acid->GABA_Enhance Levetiracetam Levetiracetam SV2A_Bind SV2A Binding Levetiracetam->SV2A_Bind Na_Channel_Block->Excitation Decreased Excitation GABA_Enhance->Inhibition Increased Inhibition Neurotransmitter_Release Neurotransmitter_Release SV2A_Bind->Neurotransmitter_Release Modulated Neurotransmitter Release

Caption: Comparative signaling pathways of Arylpropofol and existing AEDs.

Section 2: Preclinical Efficacy - A Comparative Table

The initial screening of potential antiepileptic drugs relies on a battery of preclinical models that assess their anticonvulsant activity.[14] The two most widely used models are the Maximal Electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence seizures.[14] The kindling model is a more complex paradigm that mimics the development of epilepsy (epileptogenesis).[15][16]

The following table presents a hypothetical preclinical efficacy profile for Arylpropofol compared to established AEDs. The ED50 values (the dose of a drug that is effective in 50% of the tested population) are presented in mg/kg.

DrugMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Amygdala Kindling Model
Arylpropofol (Hypothetical) 1535Effective in suppressing focal and secondarily generalized seizures
Carbamazepine 8.8[17]Inactive[14]Effective in suppressing focal and secondarily generalized seizures[18]
Valproic Acid 200-300[19]177.83[20]Effective in suppressing generalized seizures
Levetiracetam Inactive[10]Inactive[10]Potent seizure suppression[10][11]
Topiramate Effective[21]Effective[21]Effective in suppressing kindled seizures[22]

Note: The data for Arylpropofol is illustrative and intended for comparative purposes only. The data for existing AEDs is sourced from published preclinical studies.

Section 3: Experimental Protocol - Maximal Electroshock (MES) Test

The MES test is a fundamental and widely used preclinical screen for anticonvulsant activity.[23][24] It assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Objective: To determine the median effective dose (ED50) of a test compound required to protect against MES-induced tonic hindlimb extension in mice.

Materials:

  • Male Swiss mice (18-25 g)

  • Corneal electrodes

  • A stimulator capable of delivering a constant current (e.g., 50 mA, 60 Hz for 0.2 seconds)

  • Test compound (Arylpropofol) dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control

  • Standard positive control (e.g., Carbamazepine)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.

  • Dose Preparation: Prepare a range of doses of the test compound, vehicle, and positive control.

  • Drug Administration: Administer the test compound, vehicle, or positive control via i.p. injection to different groups of mice (n=8-10 per group).

  • Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • MES Induction:

    • Apply a drop of saline to the corneal electrodes.

    • Gently place the electrodes on the corneas of the mouse.

    • Deliver the electrical stimulus.

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of tonic hindlimb extension for 10 seconds. The absence of this response is considered protection.

  • Data Analysis:

    • Record the number of animals protected in each group.

    • Calculate the percentage of protection for each dose.

    • Determine the ED50 value using a probit analysis or other appropriate statistical method.

Diagram: MES Test Experimental Workflow

G start Start acclimatization Animal Acclimatization start->acclimatization dosing Drug Administration (i.p.) acclimatization->dosing pre_treatment Pre-treatment (30-60 min) dosing->pre_treatment mes_induction MES Induction (Corneal Electrodes) pre_treatment->mes_induction observation Observation (Tonic Hindlimb Extension) mes_induction->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the Maximal Electroshock (MES) test.

Section 4: Comparative Safety and Tolerability

The clinical utility of an AED is determined not only by its efficacy but also by its safety and tolerability profile. Adverse effects can significantly impact patient compliance and quality of life.

DrugCommon Adverse EffectsSerious Adverse Effects
Arylpropofol (Hypothetical) Dizziness, somnolence, headache(To be determined in clinical trials)
Carbamazepine Dizziness, drowsiness, nausea, vomiting[8]Stevens-Johnson syndrome, toxic epidermal necrolysis, aplastic anemia
Valproic Acid Nausea, vomiting, weight gain, hair loss[25]Hepatotoxicity, pancreatitis, teratogenicity
Levetiracetam Somnolence, asthenia, dizziness, behavioral changes (e.g., aggression, irritability)[26]Severe behavioral changes, psychosis
Topiramate Paresthesia, fatigue, cognitive slowing, weight loss[22]Acute myopia and secondary angle-closure glaucoma, metabolic acidosis

Section 5: Discussion and Future Outlook

The hypothetical profile of Arylpropofol presents a potentially promising candidate for a novel antiepileptic drug. Its proposed dual mechanism of action, targeting both GABAergic inhibition and sodium channel modulation, could offer a broader spectrum of activity compared to single-target AEDs. The illustrative preclinical data suggests potential efficacy in both generalized and focal seizure models.

Potential Advantages of Arylpropofol:

  • Broad-Spectrum Efficacy: The dual mechanism may be effective against a wider range of seizure types.

  • Improved Tolerability: As a novel chemical entity, there is the potential for a more favorable side-effect profile compared to older AEDs.

  • Synergistic Potential: Arylpropofol could be a valuable adjunctive therapy, potentially showing synergistic effects when combined with other AEDs.[27]

Challenges and Future Directions:

The development of any new AED is a long and rigorous process.[28][29] The next critical steps for a compound like Arylpropofol would involve:

  • Comprehensive Preclinical Evaluation: In-depth studies to confirm its mechanism of action, efficacy in a wider range of seizure models (including models of drug-resistant epilepsy), and a thorough safety pharmacology and toxicology assessment.

  • Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to establish a suitable dosing regimen.

  • Clinical Trials: Rigorous, placebo-controlled clinical trials to evaluate its safety and efficacy in human patients with epilepsy.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid Analogs for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structural activity relationships (SAR) of 3-Amino-3-(3-phenoxyphenyl)propanoic acid analogs, a class of compounds with potential as novel anticonvulsant agents. Drawing upon established principles from the study of functionalized amino acids (FAAs) and related compounds, this document will explore the critical structural motifs that govern anticonvulsant efficacy, offering a rationale for future drug design and optimization.

Introduction: The Pharmacological Landscape of Amino Acid-Based Anticonvulsants

Epilepsy is a complex neurological disorder characterized by recurrent seizures, and a significant portion of patients remain resistant to current therapies. This underscores the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles. Functionalized amino acids (FAAs) have emerged as a promising class of compounds, with their endogenous nature suggesting the potential for favorable tolerability. The core structure of this compound presents a compelling scaffold for exploration, combining a β-amino acid backbone with a large, lipophilic aryl moiety.

The anticonvulsant activity of many existing drugs is attributed to their interaction with voltage-gated sodium channels, or their ability to enhance GABAergic inhibition or modulate excitatory amino acid transmission. Pharmacophore models for anticonvulsant drugs often highlight the importance of a hydrophobic domain, a hydrogen-bond donor/acceptor site, and an electron-donor group, all of which are present in the this compound scaffold.

This guide will deconstruct the this compound molecule into its key components to analyze the impact of structural modifications on anticonvulsant activity, drawing parallels from published SAR studies on related amino acid derivatives.

Deconstructing the Scaffold: Key Regions for SAR Exploration

The this compound scaffold can be divided into three primary regions for SAR analysis:

  • The Aryl Moiety (3-phenoxyphenyl group): This large, hydrophobic group is expected to play a crucial role in receptor binding and overall lipophilicity.

  • The Amino Group: The basicity and substitution of the amino group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

  • The Propanoic Acid Backbone: Modifications to the carboxylic acid and the stereochemistry of the chiral center can impact potency and metabolic stability.

The following sections will delve into the expected SAR for each of these regions, supported by experimental data from analogous compound series.

The Influence of the Aryl Moiety: Lipophilicity and Binding Interactions

The 3-phenoxyphenyl group is a significant contributor to the molecule's overall lipophilicity, a key factor in its ability to cross the blood-brain barrier and engage with its target. The size and electronic properties of this aryl group are critical determinants of anticonvulsant activity.

Substitution on the Phenyl Rings

While direct SAR data for substitutions on the 3-phenoxyphenyl group is limited in the context of anticonvulsant activity, we can extrapolate from studies on other aryl-containing anticonvulsants. For instance, in a series of 2-[(arylalky)amino]alkanamide derivatives, substitutions on the terminal phenyl ring significantly impacted potency.

  • Electron-withdrawing groups (e.g., Cl, F): Introduction of halogens at the meta- or para-positions of the terminal phenyl ring often leads to an increase in anticonvulsant activity. This is exemplified by the potent activity of (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide methanesulfonate.

  • Electron-donating groups (e.g., OCH₃): The effect of electron-donating groups is more variable and can depend on their position and the specific scaffold.

Expected SAR for this compound Analogs:

Based on these observations, it is hypothesized that the introduction of small, lipophilic, electron-withdrawing groups on either of the phenyl rings of the 3-phenoxyphenyl moiety could enhance anticonvulsant activity.

The Critical Role of the Amino Group and Propanoic Acid Backbone

The amino acid portion of the scaffold is integral to the molecule's interaction with biological targets and its overall physicochemical properties.

N-Substitution

Modification of the primary amino group can have a profound impact on activity.

  • N-Alkylation and N-Acylation: In studies of various amino acid derivatives, N-acylation has been shown to be a viable strategy for modulating activity. For example, N-benzyloxycarbonylglycine demonstrated notable anticonvulsant properties.

  • Primary vs. Substituted Amines: While the primary amino group is a common feature in many active compounds, its replacement is tolerated in some scaffolds. For instance, in a series of aryl semicarbazones, replacing the primary amino group with a phenylamino function was well-tolerated.

Carboxylic Acid Modification

The carboxylic acid group is a key hydrogen-bonding feature. Its conversion to an amide or ester can influence potency and pharmacokinetic properties.

  • Amidation: Conversion of the carboxylic acid to a primary amide is a common strategy in the design of anticonvulsant amino acid derivatives and has been shown to be beneficial for activity in many cases.

  • Esterification: Esterification of the carboxylate can also modulate activity, though the effects are often more variable than amidation.

Stereochemistry

The chiral center at the 3-position of the propanoic acid backbone introduces the possibility of stereoisomers with differential activity. In many classes of chiral anticonvulsants, one enantiomer is significantly more potent than the other. For α-amino acid amides, the (R)-enantiomers were typically more potent.

Comparative Analysis of Anticonvulsant Activity

To provide a quantitative perspective, the following table summarizes the anticonvulsant activity of representative functionalized amino acid derivatives from the literature. While not direct analogs of this compound, they provide valuable benchmarks for potency.

Compound/Analog ClassModificationMES ED₅₀ (mg/kg, i.p. mice)Neurotoxicity TD₅₀ (mg/kg, i.p. mice)Protective Index (TD₅₀/ED₅₀)Reference
Valine dimethylanilide (R)-enantiomerα-branched chain, amidated C-terminus3.6Not reportedNot reported
N-benzyloxycarbonylglycineN-acylationActive in MES testNot reportedNot reported
2-[[4-(3-chlorobenzoxy)benzyl]amino]acetamideAryl substitution (Cl)Potent activity reportedHigh therapeutic indexHigh therapeutic index
1-aminocyclopentane carboxylic acidCyclic amino acidActive in MES testNot reportedNot reported

Experimental Protocols for Anticonvulsant Evaluation

The evaluation of novel anticonvulsant candidates relies on a standardized battery of in vivo tests. The following are key experimental protocols frequently cited in the literature.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animals (typically mice or rats) are administered the test compound via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined time, a supramaximal electrical stimulus (e.g., 50 mA for mice) is delivered through corneal or auricular electrodes.

  • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • The median effective dose (ED₅₀) is calculated as the dose that protects 50% of the animals from the tonic extensor seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for identifying compounds that may be effective against absence seizures.

Protocol:

  • Animals are pre-treated with the test compound.

  • A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

  • The animals are observed for the presence or absence of clonic seizures.

  • The ED₅₀ is the dose that protects 50% of the animals from seizures.

Rotarod Neurotoxicity Test

This test assesses for potential motor impairment, a common side effect of centrally acting drugs.

Protocol:

  • Animals are trained to remain on a rotating rod (e.g., 6 rpm).

  • After administration of the test compound, animals are placed back on the rod at various time points.

  • The inability of an animal to remain on the rod for a specified time (e.g., 1 minute) is indicative of neurotoxicity.

  • The median toxic dose (TD₅₀) is the dose at which 50% of the animals fail the test.

Visualizing SAR and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Pharmacophore cluster_scaffold This compound Scaffold cluster_regions Key SAR Regions Scaffold Aryl Aryl Moiety (Lipophilicity, Binding) Amino Amino Group (Basicity, Substitution) Backbone Propanoic Acid Backbone (H-bonding, Stereochemistry)

Caption: Key regions for SAR exploration on the this compound scaffold.

Anticonvulsant_Screening_Workflow Start Synthesized Analogs MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Start->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test (Absence Seizure Model) Start->scPTZ_Test Rotarod_Test Rotarod Neurotoxicity Test (Motor Impairment) MES_Test->Rotarod_Test scPTZ_Test->Rotarod_Test Data_Analysis Data Analysis (ED50, TD50, Protective Index) Rotarod_Test->Data_Analysis

Caption: Standard workflow for preclinical anticonvulsant screening.

Conclusion and Future Directions

The structural activity relationship of this compound analogs represents a promising avenue for the discovery of novel anticonvulsant agents. Based on the analysis of related functionalized amino acids, key structural modifications can be proposed to optimize the anticonvulsant profile of this scaffold. The large, hydrophobic 3-phenoxyphenyl moiety is likely a critical determinant of activity, and systematic exploration of substitutions on these aryl rings is warranted. Furthermore, fine-tuning of the amino and carboxylic acid functionalities, along with stereochemical considerations, will be essential for identifying candidates with potent efficacy and a favorable safety margin. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these novel analogs. Future research should focus on synthesizing and testing a focused library of these compounds to validate the SAR hypotheses presented herein and to identify lead candidates for further development.

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 3-Amino-3-(3-phenoxyphenyl)propanoic acid. This compound, a beta-amino acid derivative, presents unique analytical challenges due to its structural properties, including a chiral center and the presence of both amino and carboxylic acid functional groups.

The objective of this guide is to not only present validated methodologies but also to elucidate the scientific rationale behind the selection of each technique and the critical parameters for their cross-validation. Cross-validation is an essential process that ensures the consistency and reliability of analytical data when different methods are employed, a common scenario during drug development and transfer between laboratories[1]. The principles outlined herein adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[2][3].

The Importance of Method Selection and Cross-Validation

The choice of an analytical method is dictated by the specific requirements of the analysis at different stages of drug development. Early-stage discovery may prioritize high-throughput screening, while late-stage quality control demands high precision and accuracy. Cross-validation becomes critical when transitioning between methods or laboratories to ensure that the data generated is comparable and reliable[1]. This guide will explore the strengths and limitations of HPLC with UV detection, the enhanced sensitivity and selectivity of LC-MS/MS, and the utility of GC-MS following derivatization for the analysis of this compound.

Experimental Design and Rationale

The cross-validation study was designed to assess the performance of three distinct analytical methods for the quantification of this compound. The key validation parameters evaluated were linearity, accuracy, precision (repeatability and intermediate precision), and sensitivity (Limit of Detection and Limit of Quantitation), in accordance with ICH Q2(R1) guidelines[2][3].

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness and cost-effectiveness. For this compound, a reversed-phase HPLC method was developed. The presence of the phenyl and phenoxy groups provides sufficient chromophores for UV detection. Given the chiral nature of the molecule, an enantioselective separation is crucial. A chiral stationary phase (CSP) is employed to resolve the enantiomers.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalysis and trace impurity detection[4]. A method was developed to quantify this compound with high specificity, even in complex matrices. The use of multiple reaction monitoring (MRM) enhances the signal-to-noise ratio and provides unambiguous identification.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids are non-volatile due to their zwitterionic nature. Therefore, a derivatization step is necessary to convert this compound into a volatile derivative suitable for GC analysis[5][6]. Silylation is a common derivatization technique for amino acids, replacing active hydrogens with nonpolar trimethylsilyl (TMS) groups[5].

Comparative Performance Data

The following table summarizes the key performance parameters obtained from the validation of the three analytical methods for this compound.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity (R²) > 0.999> 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 1000 ng/mL10 - 500 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.8 - 102.5%
Precision (RSD%) < 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL3 ng/mL
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mL10 ng/mL

Experimental Protocols

Protocol 1: Enantioselective HPLC-UV Method

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve an accurately weighed amount in methanol to obtain a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., a teicoplanin-based column like Chirobiotic T) suitable for the separation of β-amino acids[7].

  • Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., 25 mM triethylammonium acetate) in a ratio determined during method development to achieve optimal enantiomeric resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks for the two enantiomers based on their retention times.

  • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

  • Determine the concentration of each enantiomer in the unknown samples using the calibration curve.

Protocol 2: LC-MS/MS Method

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL.

  • Prepare working solutions and calibration standards by serial dilution in a mixture of water and acetonitrile (50:50, v/v) to concentrations from 0.1 ng/mL to 1000 ng/mL.

  • Use a stable isotope-labeled internal standard (if available) to improve accuracy.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

3. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Quantify the analyte in unknown samples.

Protocol 3: GC-MS Method with Silylation Derivatization

1. Derivatization Procedure:

  • Accurately weigh a small amount of the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., acetonitrile) and a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5].

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An optimized temperature gradient to separate the derivatized analyte from other components.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

3. Data Analysis:

  • Identify the derivatized analyte peak by its retention time and mass spectrum.

  • For quantification, construct a calibration curve using the peak areas of the target ion in SIM mode.

Cross-Validation Workflow and Logic

The cross-validation process involves analyzing the same set of samples using the different validated methods and comparing the results. The goal is to demonstrate that the methods provide equivalent results within predefined acceptance criteria.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison cluster_stat Statistical Evaluation cluster_conclusion Conclusion Sample Homogeneous Sample Batch of This compound HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS/MS Analysis Sample->LCMS GCMS GC-MS Analysis (with Derivatization) Sample->GCMS Data_HPLC Results from HPLC-UV HPLC->Data_HPLC Data_LCMS Results from LC-MS/MS LCMS->Data_LCMS Data_GCMS Results from GC-MS GCMS->Data_GCMS Stats Statistical Analysis (e.g., t-test, Bland-Altman plot) Data_HPLC->Stats Data_LCMS->Stats Data_GCMS->Stats Conclusion Acceptance Criteria Met? (Method Equivalence) Stats->Conclusion

References

Comparative analysis of the antimicrobial spectrum of 3-Amino-3-(3-phenoxyphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The diminishing efficacy of existing antimicrobial agents due to the rapid emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge. The Infectious Diseases Society of America has highlighted a group of particularly troublesome pathogens, collectively known as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their capacity to develop resistance to a broad range of antibiotics. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial compounds with unique mechanisms of action.

In this context, β-amino acids and their derivatives have emerged as a promising class of molecules for antimicrobial drug development.[1] Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess a more flexible backbone, enabling them to fold into stable secondary structures that can mimic the activity of host-defense peptides.[2] Their unnatural structure also often renders them resistant to degradation by proteases, a significant advantage in developing robust therapeutic agents.

This guide provides a comparative analysis of the antimicrobial spectrum of a series of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives, a class of compounds closely related to the core topic of 3-Amino-3-(3-phenoxyphenyl)propanoic acid. While direct and extensive research on the antimicrobial properties of the latter is not yet widely available in peer-reviewed literature, the comprehensive data on 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives offers invaluable insights into the potential of this structural class. The analysis will delve into their activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, with a focus on multidrug-resistant strains. We will explore the structure-activity relationships that govern their antimicrobial potency and provide detailed experimental protocols for assessing their in vitro efficacy.

Comparative Antimicrobial Spectrum of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The antimicrobial efficacy of a series of synthesized 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives was systematically evaluated against a panel of multidrug-resistant bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.

Antibacterial Activity

The derivatives exhibited a wide range of antibacterial activity, with some compounds demonstrating potent efficacy against both Gram-positive and Gram-negative bacteria. A selection of the most active compounds and their MIC values are presented in Table 1.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against Multidrug-Resistant Bacteria.

CompoundS. aureus (MRSA) TCH-1516E. faecalis (VRE) AR-0671E. coli AR-001K. pneumoniae AR-004P. aeruginosa AR-003A. baumannii AR-005
Hydrazone 14 1 µg/mL0.5 µg/mL8 µg/mL16 µg/mL32 µg/mL16 µg/mL
Hydrazone 15 2 µg/mL1 µg/mL16 µg/mL32 µg/mL64 µg/mL32 µg/mL
Hydrazone 16 8 µg/mL2 µg/mL64 µg/mL64 µg/mL>64 µg/mL64 µg/mL
Compound 29 16 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL
Compound 30 16 µg/mL16 µg/mL32 µg/mL64 µg/mL>64 µg/mL>64 µg/mL
Vancomycin 1 µg/mL>256 µg/mL----
Ciprofloxacin 4 µg/mL8 µg/mL0.06 µg/mL0.125 µg/mL0.5 µg/mL1 µg/mL

Data sourced from Kavaliauskas et al., 2024.[3]

Notably, hydrazones 14-16, which incorporate heterocyclic substituents, displayed the most potent and broad-spectrum antibacterial activity.[4][5][6] Hydrazone 14, in particular, exhibited excellent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE), with MIC values of 1 µg/mL and 0.5 µg/mL, respectively.[3] This highlights the potential of these derivatives to combat challenging Gram-positive infections. The activity of these compounds against Gram-negative pathogens, while generally less potent than against Gram-positives, is still significant, with MIC values in the range of 8-64 µg/mL.[3]

Antifungal Activity

Several of the 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives also demonstrated substantial antifungal activity against a range of drug-resistant Candida species, including the emerging and often multidrug-resistant pathogen Candida auris.

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against Drug-Resistant Fungal Pathogens.

CompoundC. albicans 90028C. glabrata 2001C. parapsilosis 22019C. krusei 6258C. auris AR-0381
Hydrazone 14 8 µg/mL16 µg/mL8 µg/mL32 µg/mL8 µg/mL
Hydrazone 15 16 µg/mL32 µg/mL16 µg/mL64 µg/mL16 µg/mL
Hydrazone 16 32 µg/mL64 µg/mL32 µg/mL>64 µg/mL32 µg/mL
Fluconazole 0.25 µg/mL8 µg/mL0.125 µg/mL16 µg/mL32 µg/mL

Data sourced from Kavaliauskas et al., 2024.[3]

The hydrazone derivatives again proved to be the most effective, with MIC values against C. auris ranging from 8 to 32 µg/mL.[3] This is particularly noteworthy given the limited therapeutic options available for infections caused by this emerging fungal pathogen.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of the 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives is highly dependent on their chemical structure.[4][5][6] The incorporation of a hydrazone moiety with various substituents was a key determinant of broad-spectrum activity.

SAR_Antimicrobial Core 3-((4-Hydroxyphenyl)amino) propanoic acid Scaffold Hydrazone Hydrazone Moiety Core->Hydrazone Introduction of hydrazone linkage Heterocyclic Heterocyclic Substituents (e.g., furan, thiophene) Hydrazone->Heterocyclic Incorporation of Aromatic Aromatic Substituents (e.g., phenyl, naphthyl) Hydrazone->Aromatic Incorporation of BroadSpectrum Potent & Broad-Spectrum Antimicrobial Activity Heterocyclic->BroadSpectrum Leads to Aromatic->BroadSpectrum Moderate activity Broth_Microdilution_Workflow cluster_prep Preparation Compound_Dilution Prepare Serial Dilutions of Test Compounds in 96-well plate Inoculation Inoculate Wells with Microbial Suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C (16-48 hours) Inoculation->Incubation Reading Determine MIC: Lowest Concentration with No Visible Growth Incubation->Reading

References

A Researcher's Guide to Investigating 3-Amino-3-(3-phenoxyphenyl)propanoic Acid: Correlating In Vitro GABAA Receptor Modulation with In Vivo Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

3-Amino-3-(3-phenoxyphenyl)propanoic acid is a synthetic β-amino acid derivative. While specific biological data for this compound is not extensively published, its structural motifs—a β-amino acid core and a phenoxyphenyl group—suggest a potential interaction with the central nervous system. The β-amino acid structure is analogous to that of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian brain, and other β-amino acids like β-alanine are known to act on GABA receptors.[1] The phenoxyphenyl moiety is a "privileged" structure in medicinal chemistry, frequently incorporated into centrally active agents to enhance binding to hydrophobic pockets within receptors.[2]

This guide puts forth the hypothesis that this compound modulates the function of the GABAA receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission.[2][3] Dysfunction of the GABAA receptor is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances, making it a key therapeutic target.[2][4]

We will provide a detailed experimental framework for objectively assessing the activity of this compound. This includes a robust in vitro electrophysiological assay to characterize its direct effects on the GABAA receptor and a well-established in vivo model to determine its potential anticonvulsant efficacy. The overarching goal is to establish a potential correlation between the in vitro mechanism and the in vivo phenotype, a critical step in early-stage drug discovery.[5][6]

Part 1: In Vitro Characterization - GABAA Receptor Modulation

To elucidate the direct interaction of this compound with the GABAA receptor, the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is the gold standard.[7][8] This system allows for the heterologous expression of specific GABAA receptor subunit combinations, providing a clean and controllable environment to measure compound-induced changes in ion channel function.

Rationale for Experimental Choices
  • Xenopus Oocytes: These large, robust cells are highly efficient at translating injected cRNA into functional membrane proteins, including multi-subunit ion channels like the GABAA receptor.[9] Their size is also amenable to the impalement of two microelectrodes for voltage clamping.[8][10]

  • Two-Electrode Voltage Clamp (TEVC): This technique allows the experimenter to "clamp" the oocyte's membrane potential at a set value and measure the current that flows across the membrane in response to the application of a ligand (like GABA) or a modulator.[10][11] This provides a direct measure of ion channel activity.

  • GABAA Receptor Subunit Combination: We will use a common and well-characterized subunit combination, α1β2γ2, which is highly prevalent in the central nervous system and is the target for many clinically relevant drugs like benzodiazepines.[3][4]

Experimental Workflow: Two-Electrode Voltage Clamp

TEVC_Workflow cluster_prep Preparation cluster_recording Recording oocyte_prep Oocyte Harvesting & Defolliculation injection cRNA Microinjection oocyte_prep->injection crna_prep cRNA Synthesis (α1, β2, γ2 subunits) crna_prep->injection incubation Incubation (2-5 days) injection->incubation mounting Oocyte Mounting in Recording Chamber incubation->mounting clamping Impale with Electrodes & Voltage Clamp mounting->clamping recording Record GABA-evoked Currents +/- Compound clamping->recording PTZ_Workflow cluster_pretreatment Pre-treatment cluster_seizure Seizure Induction & Observation acclimatization Animal Acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Compound Administration (i.p. or p.o.) grouping->dosing ptz_injection PTZ Injection (subcutaneous) dosing->ptz_injection Pre-treatment Time observation Observation Period (30 minutes) ptz_injection->observation scoring Record Seizure Latency & Severity (Racine Scale) observation->scoring IVIVC_Logic invitro In Vitro Activity (GABAA Receptor Modulation) pk_pd Pharmacokinetics/ Pharmacodynamics (ADME, Brain Penetration) invitro->pk_pd is influenced by invivo In Vivo Efficacy (Anticonvulsant Effect) invitro->invivo potential correlation pk_pd->invivo determines correlation IVIVC Established invivo->correlation

References

A Researcher's Guide to Benchmarking the Neuroprotective Potential of 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the neuroprotective effects of the novel compound, 3-Amino-3-(3-phenoxyphenyl)propanoic acid. In the absence of extensive prior research on this specific molecule, we present a rigorous, multi-faceted benchmarking strategy against well-established neuroprotective standards. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale necessary to thoroughly characterize the compound's potential therapeutic efficacy.

Introduction: The Quest for Novel Neuroprotectants

The burden of neurodegenerative diseases and acute neuronal injury necessitates the continuous exploration of new therapeutic agents. This compound is a novel small molecule with a chemical structure suggestive of potential interaction with biological systems relevant to neuronal survival. Its propanoic acid moiety is a common feature in molecules with diverse biological activities. The objective of this guide is to outline a systematic approach to benchmark this compound against known neuroprotective agents, thereby elucidating its potential mechanisms of action and therapeutic viability.

We will focus on in vitro models of neuronal damage that recapitulate key aspects of ischemic injury and excitotoxicity, two major contributors to neuronal cell death in various neurological conditions.[1] By comparing the performance of this compound with established standards such as Edaravone, N-acetylcysteine (NAC), and Riluzole, we can generate a robust dataset to inform future preclinical development.

Selection of Neuroprotective Standards

A meaningful benchmark requires comparison against well-characterized compounds with distinct mechanisms of action.

  • Edaravone: A potent free radical scavenger, Edaravone is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][3][4] Its primary mechanism involves the neutralization of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[3][5][6]

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC exerts its neuroprotective effects by replenishing intracellular antioxidant defenses and acting as a direct ROS scavenger.

  • Riluzole: An antiglutamatergic agent, Riluzole is used in the management of ALS. Its neuroprotective effects are primarily attributed to the inhibition of glutamate release and the blockade of voltage-gated sodium channels, which reduces excitotoxicity.

In Vitro Models of Neuronal Injury

To comprehensively assess neuroprotective efficacy, it is crucial to employ multiple models of neuronal injury that reflect different pathological processes.

Oxygen-Glucose Deprivation (OGD)

This model simulates the conditions of cerebral ischemia by depriving cultured neuronal cells of oxygen and glucose, leading to energy depletion, mitochondrial dysfunction, and ultimately, cell death.[1]

Glutamate-Induced Excitotoxicity

Excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events.[7][8][9] This model is highly relevant to conditions such as stroke and traumatic brain injury.[1][8]

Experimental Design and Protocols

The following protocols provide a step-by-step guide for conducting the benchmarking studies. It is recommended to use a well-characterized neuronal cell line, such as SH-SY5Y or primary cortical neurons, for these experiments.

General Cell Culture and Treatment
  • Cell Seeding: Plate neuronal cells in 96-well plates at an appropriate density to achieve 70-80% confluency at the time of the experiment.

  • Pre-treatment: 24 hours after seeding, replace the culture medium with a fresh medium containing various concentrations of this compound, Edaravone, NAC, or Riluzole. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 1-2 hours) before inducing neuronal injury.

Protocol for Oxygen-Glucose Deprivation (OGD)
  • Preparation: Prepare a deoxygenated glucose-free balanced salt solution (BSS).

  • Induction: After the pre-treatment period, wash the cells with the deoxygenated glucose-free BSS and then incubate them in the same solution inside a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration determined by cell type and sensitivity (typically 1-4 hours).

  • Reperfusion: Following OGD, replace the glucose-free BSS with a normal, oxygenated culture medium and return the cells to a normoxic incubator for 24 hours.

Protocol for Glutamate-Induced Excitotoxicity
  • Induction: After the pre-treatment period, expose the cells to a high concentration of glutamate (e.g., 100 µM - 1 mM, to be optimized for the specific cell line) in a serum-free culture medium for a defined period (e.g., 15-30 minutes).[10]

  • Recovery: After glutamate exposure, wash the cells with a fresh, glutamate-free medium and incubate them for 24 hours.

Assessment of Neuroprotection: Key Assays

A battery of assays should be employed to quantify different aspects of neuroprotection, from cell viability to specific cell death pathways and underlying mechanisms.

Cell Viability and Cytotoxicity
  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12][13][14][15] A higher absorbance at 570 nm indicates greater cell viability.

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis.[16] Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.[16][17][18][19]

Apoptosis and Cell Death Mechanisms
  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[20] Fluorometric or colorimetric assays can quantify its activity in cell lysates.[20][21][22][23][24]

Oxidative Stress Markers
  • Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Superoxide Dismutase (SOD) Activity Assay: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[25] Its activity can be measured using commercially available kits.[25]

Mechanistic Insights: Investigating Signaling Pathways

To understand how this compound exerts its potential neuroprotective effects, it is essential to investigate its impact on key signaling pathways.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[26][27][28][29][30] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.[26][27][28][29] Investigating the activation of this pathway can provide insights into the compound's antioxidant properties.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 Keap1->Cul3 Cul3->Nrf2 Ubiquitination Ub Ubiquitin ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivates Compound 3-Amino-3-(3-phenoxyphenyl) propanoic acid Compound->Keap1 Potential Inactivation Maf Maf Nrf2_n->Maf Dimerization ARE ARE Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: The Nrf2 antioxidant response pathway.

Glutamate Receptor Signaling and Excitotoxicity

Understanding the compound's interaction with glutamate receptor signaling is crucial, especially in the context of excitotoxicity. This involves examining its effects on NMDA receptor activation and subsequent calcium influx.

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria ROS_prod Increased ROS Production Ca_influx->ROS_prod Caspase_act Caspase Activation Mitochondria->Caspase_act ROS_prod->Caspase_act Cell_Death Neuronal Cell Death Caspase_act->Cell_Death Compound 3-Amino-3-(3-phenoxyphenyl) propanoic acid Compound->NMDA_R Potential Antagonist?

Caption: Glutamate-mediated excitotoxicity pathway.

Mitochondrial Integrity and Function

Mitochondria are central to neuronal survival and death.[31][32][33][34][35] Assessing the compound's ability to preserve mitochondrial function is critical.

Mitochondrial_Dysfunction_Workflow cluster_insult Neuronal Insult cluster_mitochondria Mitochondrial Response cluster_downstream Downstream Events OGD OGD MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) OGD->MMP_loss Excitotoxicity Excitotoxicity Excitotoxicity->MMP_loss mPTP_opening mPTP Opening MMP_loss->mPTP_opening CytoC_release Cytochrome c Release mPTP_opening->CytoC_release Apoptosome Apoptosome Formation CytoC_release->Apoptosome Caspase9_act Caspase-9 Activation Apoptosome->Caspase9_act Caspase3_act Caspase-3 Activation Caspase9_act->Caspase3_act Apoptosis Apoptosis Caspase3_act->Apoptosis Compound 3-Amino-3-(3-phenoxyphenyl) propanoic acid Compound->MMP_loss Potential Inhibition

References

A Head-to-Head Comparison of Synthetic Routes for 3-Amino-3-(3-phenoxyphenyl)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of novel β-amino acids is a critical endeavor. 3-Amino-3-(3-phenoxyphenyl)propanoic acid, a non-proteinogenic amino acid, presents a scaffold of significant interest for the development of new therapeutic agents. This guide provides a detailed head-to-head comparison of potential synthetic routes to this target molecule, offering insights into the underlying chemical principles and providing actionable experimental protocols.

Introduction to this compound

β-amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptidomimetics and other biologically active molecules to enhance metabolic stability and confer unique conformational constraints. The 3-phenoxyphenyl moiety is a common structural motif in various approved drugs, valued for its ability to engage in favorable hydrophobic and π-stacking interactions with biological targets. The combination of these two pharmacophores in this compound makes it a compelling candidate for further investigation in drug discovery programs.

This guide will focus on the most plausible and industrially scalable synthetic strategies, primarily drawing from established methodologies for related aryl-substituted β-amino acids and adapting them to the specific target molecule.

Route 1: One-Pot Three-Component Reaction from 3-Phenoxybenzaldehyde

A highly efficient and atom-economical approach to the synthesis of 3-amino-3-arylpropanoic acids is the one-pot reaction of an aldehyde, malonic acid, and a nitrogen source, typically ammonium acetate. This method, often referred to as a modified Strecker or Mannich-type reaction, proceeds through the in-situ formation of an imine followed by the addition of a malonate equivalent.

Mechanistic Rationale

The reaction commences with the condensation of 3-phenoxybenzaldehyde with ammonia (from ammonium acetate) to form the corresponding imine. Simultaneously, malonic acid acts as the nucleophile, which, upon decarboxylation, leads to the formation of the β-amino acid backbone. The choice of solvent and temperature is critical to balance the rates of imine formation, nucleophilic addition, and decarboxylation to minimize side reactions and maximize the yield of the desired product. Subsequent esterification can be performed in the same pot to yield the corresponding ester, which can be advantageous for purification and subsequent synthetic manipulations.

Experimental Protocol

Step 1: Synthesis of this compound

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add methanol (200 mL), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents).

  • Heat the mixture to 45-50 °C with stirring until all solids are dissolved.

  • Add 3-phenoxybenzaldehyde (1.0 equivalent) dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • To the residue, add water and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., 1M NaOH) or acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford crude this compound.

  • Recrystallize from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified product.

Step 2 (Optional): Esterification to Ethyl 3-Amino-3-(3-phenoxyphenyl)propanoate

  • Following the reflux in Step 1, cool the reaction mixture to 0-5 °C.

  • Slowly add thionyl chloride (2.0 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the residue, add dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude ester by column chromatography on silica gel.

Visualization of the Synthetic Workflow

One-Pot Synthesis A 3-Phenoxybenzaldehyde D One-Pot Reaction (Methanol, Reflux) A->D B Malonic Acid B->D C Ammonium Acetate C->D E This compound D->E F Esterification (Thionyl Chloride, Ethanol, Reflux) E->F G Ethyl 3-Amino-3-(3-phenoxyphenyl)propanoate F->G

Caption: One-pot synthesis of this compound and its subsequent esterification.

Route 2: Biocatalytic Approach using Nitrilase or Amidase

An increasingly attractive alternative to traditional chemical synthesis is the use of biocatalysts. Enzymes such as nitrilases and amidases from microorganisms like Rhodococcus sp. can offer high selectivity and operate under mild reaction conditions. This route would typically start from 3-cyano-3-(3-phenoxyphenyl)propanoic acid or its corresponding amide.

Mechanistic Rationale

This approach would involve two key steps: the synthesis of the nitrile precursor, followed by enzymatic hydrolysis. The nitrile precursor, 3-hydroxy-3-(3-phenoxyphenyl)propanenitrile, can be synthesized from 3-phenoxybenzaldehyde via a cyanation reaction. Subsequent enzymatic hydrolysis of the nitrile group directly to a carboxylic acid by a nitrilase, or a two-step hydrolysis via an amide intermediate using a nitrile hydratase and an amidase, would yield the final product. The key advantage of this method is the potential for high enantioselectivity if a suitable stereoselective enzyme is employed.

Conceptual Experimental Workflow
  • Synthesis of 3-hydroxy-3-(3-phenoxyphenyl)propanenitrile: Reaction of 3-phenoxybenzaldehyde with a cyanide source (e.g., KCN) in the presence of a catalyst.

  • Enzymatic Hydrolysis: Incubation of the resulting nitrile with a whole-cell biocatalyst (e.g., Rhodococcus sp.) or an isolated enzyme (nitrilase or nitrile hydratase/amidase) in an aqueous buffer system. The reaction progress would be monitored by HPLC.

  • Product Isolation: After completion of the enzymatic reaction, the product would be isolated from the aqueous medium by acidification and extraction.

Visualization of the Biocatalytic Workflow

Biocatalytic_Synthesis A 3-Phenoxybenzaldehyde B Cyanation A->B C 3-Cyano-3-(3-phenoxyphenyl)propanoic acid precursor B->C D Enzymatic Hydrolysis (Nitrilase or Nitrile Hydratase/Amidase) C->D E This compound D->E

Caption: Conceptual workflow for the biocatalytic synthesis of the target molecule.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: One-Pot Three-Component ReactionRoute 2: Biocatalytic Approach
Starting Materials 3-Phenoxybenzaldehyde, malonic acid, ammonium acetate3-Phenoxybenzaldehyde, cyanide source
Number of Steps 1-2 (including optional esterification)2 (nitrile formation and enzymatic hydrolysis)
Reagent Toxicity Moderate (Thionyl chloride is corrosive)High (Cyanide is highly toxic)
Reaction Conditions Reflux temperatures, organic solventsMild (aqueous buffer, near-neutral pH, room temp.)
Scalability High, well-established for similar compoundsPotentially high, but requires fermentation and enzyme production
Stereoselectivity Produces a racemic mixture unless a chiral catalyst is usedPotentially high enantioselectivity with a suitable enzyme
Yield Generally good to excellentVariable, dependent on enzyme activity and stability
Purification Crystallization or column chromatographyExtraction and crystallization
Environmental Impact Use of organic solvents and potentially harsh reagents"Green" approach with aqueous media, but waste from fermentation

Conclusion and Future Outlook

For the synthesis of racemic this compound, the one-pot three-component reaction (Route 1) stands out as the more practical and readily implementable approach for most research laboratories. Its reliance on common starting materials and well-understood reaction conditions makes it a robust and scalable option. The detailed experimental protocol provided should serve as a solid starting point for its synthesis.

The biocatalytic approach (Route 2) , while conceptually elegant and offering the significant advantage of potential enantioselectivity, presents a higher barrier to entry. It requires access to specific enzymes or microbial strains and expertise in biocatalysis. However, for the production of enantiomerically pure forms of the target molecule, this route holds immense promise and aligns with the growing demand for greener and more sustainable chemical processes.

Future research in this area should focus on the development of asymmetric catalytic versions of the one-pot reaction and the screening and engineering of novel enzymes for the highly selective biocatalytic synthesis of this compound and its derivatives.

Validating the mechanism of action of 3-Amino-3-(3-phenoxyphenyl)propanoic acid through target engagement studies

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Validating Drug-Target Engagement: The Case of a Novel GABA B Receptor Antagonist

Introduction: Beyond the Hypothesis—The Imperative of Target Engagement

In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step. The critical challenge lies in rigorously validating its proposed mechanism of action (MoA). A molecule's journey from a hit to a clinical candidate is paved with experiments designed to answer one fundamental question: does the compound interact with its intended molecular target in the complex, dynamic environment of a living cell? Answering this question is the domain of target engagement studies.

This guide focuses on 3-Amino-3-(3-phenoxyphenyl)propanoic acid , a novel compound we will refer to as CMPD-X . Structurally analogous to known GABA-mimetics like Phenibut, CMPD-X is hypothesized to act as an antagonist of the GABA B receptor.[1][2] The GABA B receptor, a Class C G-protein coupled receptor (GPCR), is a crucial inhibitory receptor in the central nervous system, making it a high-value target for neurological and psychiatric disorders.[3][4]

Here, we provide a comprehensive, technically-grounded comparison of leading methodologies to confirm and quantify the engagement of CMPD-X with the GABA B receptor. We will compare its profile to that of Baclofen , a well-characterized GABA B agonist, providing a robust framework for researchers to validate their own lead compounds.[4] This guide is designed not as a rigid template, but as an illustration of the scientific reasoning and experimental design required to build a compelling case for a compound's MoA.

The GABA B Receptor Signaling Pathway

Before delving into experimental validation, understanding the target's biological context is paramount. The GABA B receptor is a heterodimer composed of GABA B1 and GABA B2 subunits. Upon binding its endogenous ligand, GABA (or an agonist like Baclofen), the receptor couples to inhibitory G i /G o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase (reducing cAMP levels) and the modulation of ion channels—specifically, activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[4] This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, producing an overall inhibitory effect. An antagonist like CMPD-X is expected to bind to the receptor but prevent this downstream signaling.[5]

GABAB_Pathway cluster_membrane Plasma Membrane GABAB GABAB Receptor (GABAB1/GABAB2) Gi_inactive Inactive G-Protein (Gi/o-GDP) GABAB->Gi_inactive Recruits Ligand Agonist (e.g., GABA, Baclofen) Ligand->GABAB Binds & Activates Antagonist Antagonist (e.g., CMPD-X) Antagonist->GABAB Binds & Blocks Gi_active Active G-Protein (α-GTP + βγ) Gi_inactive->Gi_active GDP/GTP Exchange AC Adenylyl Cyclase Gi_active->AC α-GTP Inhibits K_channel GIRK K+ Channel Gi_active->K_channel βγ Activates Ca_channel Ca2+ Channel Gi_active->Ca_channel βγ Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Inhibitory Neuronal Response Efflux K+ Efflux K_channel->Efflux Influx Ca2+ Influx Influx->Ca_channel Blocked

Figure 1: Simplified GABA B Receptor Signaling Pathway.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in a native cellular context.[6][7] The core principle is that the binding of a ligand to its target protein confers thermal stability. When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will have a higher melting temperature (T m ) and will thus remain in the soluble fraction at higher temperatures compared to its unbound state.[8] This change, or "thermal shift," is direct evidence of the drug-target interaction.

Experimental Protocol: CETSA with Western Blot Readout

This protocol is designed for a human cell line (e.g., HEK293) stably overexpressing the human GABA B receptor.

  • Cell Culture & Treatment:

    • Culture GABA B -HEK293 cells to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a concentration of 10-20 million cells/mL.

    • Aliquot the cell suspension into three treatment groups:

      • Vehicle: 0.1% DMSO

      • CMPD-X: 10 µM final concentration

      • Baclofen: 10 µM final concentration (Positive Control)

    • Incubate the cells with the compounds for 1 hour at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot 50 µL of each treatment group into separate PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include a 4°C control.

    • Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This step is crucial to release intracellular contents without using detergents that might disrupt the native protein complexes.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the total protein concentration in each sample using a BCA assay to ensure equal loading.

    • Analyze the samples by SDS-PAGE and Western blot using a validated primary antibody specific for the GABA B receptor.

    • Develop the blot using a chemiluminescent substrate and quantify the band intensities using densitometry.

  • Data Analysis:

    • Normalize the band intensity of each heated sample to the unheated (4°C) control for that treatment group.

    • Plot the normalized soluble protein fraction against temperature to generate "melt curves."

Comparative Data & Interpretation

Temperature (°C)Vehicle (% Soluble)Baclofen (10 µM) (% Soluble)CMPD-X (10 µM) (% Soluble)
40100100100
4498100100
48859998
52518885
56226561
6083128
642109
Est. T m ~52.5°C ~57.0°C ~56.5°C

Table 1: Representative CETSA data showing the percentage of soluble GABA B receptor remaining after a 3-minute heat treatment. The estimated melting temperature (T m ) is the temperature at which 50% of the protein is denatured.

The data clearly demonstrates that both Baclofen and the novel compound, CMPD-X, induce a significant rightward shift in the melting curve of the GABA B receptor compared to the vehicle control. This thermal stabilization is strong, direct evidence that CMPD-X physically engages the GABA B receptor within intact cells.

CETSA_Workflow A 1. Cell Culture (GABAB-HEK293) B 2. Compound Incubation (Vehicle, CMPD-X, Baclofen) A->B C 3. Aliquot & Heat (Temp Gradient) B->C D 4. Freeze-Thaw Lysis C->D E 5. Ultracentrifugation D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot (Anti-GABAB Ab) F->G H 8. Analyze Data (Generate Melt Curve) G->H

Figure 2: Experimental Workflow for CETSA.

Methodology 2: NanoBRET™ Target Engagement Assay

Principle of the Assay

While CETSA confirms engagement, it does not readily provide quantitative affinity data in a high-throughput manner. The NanoBRET (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[9] The assay relies on energy transfer between a bioluminescent donor (NanoLuc® luciferase) fused to the target protein (GABA B receptor) and a fluorescent energy acceptor, which is a cell-permeable fluorescent tracer that reversibly binds to the same target. When a test compound is introduced, it competes with the tracer for the binding site, leading to a decrease in the BRET signal. This displacement can be used to determine the compound's affinity (IC 50 ).[9]

Experimental Protocol: NanoBRET™ for GABA B Receptor

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for the GABA B receptor (specifically, the GABA B2 subunit) fused at its N-terminus with NanoLuc luciferase.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds (CMPD-X, Baclofen) in Opti-MEM medium.

    • Prepare the assay reagent mix containing the NanoBRET fluorescent tracer (at a concentration equal to its K d ) and the Nano-Glo® Substrate.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Immediately add the tracer/substrate mix to all wells.

  • Data Acquisition:

    • Incubate the plate for 2 hours at 37°C in a CO 2 incubator to allow the binding to reach equilibrium.

    • Measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor emission (~460 nm) and one for the acceptor emission (>600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data by subtracting the background BRET ratio (from cells with no tracer) and expressing the result in milliBRET units (mBU).

    • Plot the normalized BRET signal against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC 50 value for each compound.

Comparative Data & Interpretation

CompoundIC 50 (nM)Interpretation
Baclofen850Known agonist, demonstrates potent binding to the GABA B receptor in live cells.
CMPD-X 1,200 Novel antagonist, shows competitive binding with an affinity comparable to the known agonist.

Table 2: Representative NanoBRET data quantifying the binding affinity of test compounds to the NanoLuc-GABA B receptor in living HEK293 cells.

The NanoBRET results provide quantitative validation of the CETSA findings. CMPD-X demonstrates a clear, dose-dependent displacement of the fluorescent tracer, yielding a specific IC 50 value. This confirms that CMPD-X engages the GABA B receptor in living cells and provides a quantitative measure of its binding affinity, which is crucial for establishing structure-activity relationships and ranking compounds during lead optimization.

Orthogonal Validation: Drug Affinity Responsive Target Stability (DARTS)

To further increase confidence in the MoA, a third, orthogonal method is recommended. Drug Affinity Responsive Target Stability (DARTS) operates on a similar principle to CETSA but uses proteases instead of heat as the denaturing challenge.[10][11] Ligand binding can stabilize a protein's conformation, protecting it from proteolytic cleavage.[12][13]

In a DARTS experiment, cell lysates would be incubated with CMPD-X or vehicle, followed by digestion with a low concentration of a broad-spectrum protease like pronase. The reaction is then stopped, and the samples are analyzed by Western blot. The expected outcome is a more prominent, protected band corresponding to the full-length GABA B receptor in the CMPD-X-treated sample compared to the vehicle control, where the receptor would be more readily degraded. This result would serve as an independent confirmation of the ligand-induced stabilization observed with CETSA.

Conclusion: Building a Self-Validating Case for Mechanism of Action

The validation of a drug's mechanism of action is not achieved through a single experiment but by building a logical, self-validating system of evidence. By employing a primary biophysical assay like CETSA , we established direct physical engagement of CMPD-X with the GABA B receptor in a native cellular environment. We then quantified this interaction in living cells using a real-time, proximity-based method, NanoBRET , which provided a precise measure of binding affinity. Finally, we proposed DARTS as an orthogonal method to confirm the ligand-induced stabilization of the target.

Together, these studies form a robust and compelling narrative: This compound (CMPD-X) is a bona fide ligand that directly and specifically engages the GABA B receptor in cells. This foundational knowledge is indispensable, providing the confidence needed to proceed to downstream functional assays to confirm antagonism and to advance the molecule through the drug discovery pipeline.

References

A Researcher's Guide to Investigating the Biological Landscape of Novel β-Amino Acid Derivatives: A Case Study on 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the evaluation of novel β-amino acid derivatives, using the sparsely characterized molecule, 3-Amino-3-(3-phenoxyphenyl)propanoic acid, as a central case study. In the absence of a substantial body of published data on this specific compound, we will draw upon established findings for structurally similar molecules to build a robust, reproducible, and scientifically rigorous investigative workflow. Our focus will be on ensuring the generation of high-quality, verifiable data, a cornerstone of modern preclinical research.

Introduction: The Therapeutic Potential of Substituted β-Amino Acids

β-amino acids are intriguing building blocks in medicinal chemistry.[1][2] Unlike their α-amino acid counterparts, they possess an additional carbon atom between the carboxyl and amino groups, leading to unique conformational properties that can be exploited for the design of novel therapeutics. The introduction of various substituents onto the core structure can impart a wide range of biological activities. For instance, derivatives of 3-aminopropanoic acid have been shown to exhibit antimicrobial, antifungal, and anticancer properties.[1][3][4]

The subject of our theoretical investigation, this compound, belongs to this promising class of compounds. Its structure, featuring a phenoxyphenyl group, suggests potential for diverse biological interactions. This guide will outline a systematic approach to characterizing its biological effects, with a strong emphasis on experimental reproducibility.

The Current Landscape: Biological Activities of Related 3-Arylpropanoic Acid Derivatives

While specific data on this compound is limited, a review of related structures provides valuable insights into its potential biological activities.

Compound/Derivative ClassReported Biological ActivityKey FindingsReference
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesAntimicrobial, Antifungal, Anticancer, AntioxidantDemonstrated structure-dependent activity against multidrug-resistant bacterial and fungal pathogens.[3] Also showed selective cytotoxicity towards cancer cells and antioxidant properties.[4][3][4]
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic AcidsAntimicrobial, Plant Growth PromotionSome synthesized compounds exhibited antimicrobial activity. One derivative was found to promote rapeseed growth and increase seed yield.[1][2][1][2]
(R)-3-Amino-3-(3-cyanophenyl)propionic acidNeuroprotective Agents, Enzyme InhibitorsServes as a versatile building block for developing therapeutics for neurological disorders.[5][5]
3-(2-Aminocarbonylphenyl)propanoic acid analogsEP3 Receptor AntagonistsA series of analogs were synthesized and evaluated for their binding affinity for EP1-4 receptors and antagonist activity for the EP3 receptor.[6][6]

This summary highlights the diverse therapeutic potential within this chemical family. The presence of different functional groups on the phenyl ring significantly influences the biological activity, underscoring the importance of systematic screening of novel derivatives like this compound.

A Proposed Research Workflow for Characterizing Novel β-Amino Acid Derivatives

The following section outlines a detailed, reproducible experimental workflow for the initial biological characterization of this compound.

Synthesis and Purity Assessment

The first critical step is to ensure the synthesis of a high-purity compound. The synthesis of related 3-amino-3-arylpropanoic acids has been described in the literature and can be adapted.[7]

Diagram of the Proposed Experimental Workflow:

G cluster_0 Phase 1: Compound Preparation & QC cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Follow-up Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification QC Quality Control (NMR, MS, HPLC) Purification->QC Antimicrobial Antimicrobial Assays (MIC/MBC) QC->Antimicrobial Anticancer Anticancer Assays (MTT/XTT) QC->Anticancer DataAnalysis Data Analysis & Hit Identification Antimicrobial->DataAnalysis Anticancer->DataAnalysis FollowUp Mechanism of Action Studies DataAnalysis->FollowUp G cluster_0 Potential Anticancer Mechanism Compound 3-Amino-3-(3-phenoxyphenyl) propanoic acid Target Putative Kinase Target Compound->Target Inhibition Pathway Downstream Signaling (e.g., MAPK/ERK) Target->Pathway Blocks Activation Apoptosis Apoptosis Pathway->Apoptosis Induces Proliferation Cell Proliferation Inhibition Pathway->Proliferation Inhibits

References

A Comparative Guide to the In Vitro Cytotoxicity of 3-Amino-3-arylpropanoic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of β-Amino Acid Scaffolds in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Within this pursuit, the structural motif of β-amino acids has emerged as a promising scaffold for the development of new anticancer agents.[1] Their inherent biocompatibility and synthetic tractability make them ideal starting points for creating diverse chemical libraries. This guide focuses on a specific subclass: 3-amino-3-arylpropanoic acid derivatives, which have demonstrated significant potential as cytotoxic agents against various cancer cell lines. While direct cytotoxic data for 3-Amino-3-(3-phenoxyphenyl)propanoic acid is not yet prevalent in public literature, a growing body of evidence on structurally related analogs provides valuable insights into the therapeutic promise of this chemical family.

This document serves as a comprehensive comparison of the cytotoxic profiles of several 3-amino-3-arylpropanoic acid derivatives, supported by detailed experimental protocols and data from peer-reviewed studies. We will delve into the methodologies for assessing cytotoxicity, explore the structure-activity relationships that govern their anticancer effects, and discuss the potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this important class of compounds.

I. Methodologies for Assessing In Vitro Cytotoxicity and Cellular Fate

To rigorously evaluate the anticancer potential of novel chemical entities, a standardized set of in vitro assays is indispensable. These assays not only quantify the cytotoxic potency of a compound but also provide critical insights into its mechanism of action. Here, we detail the protocols for two widely used cytotoxicity assays, the MTT and Sulforhodamine B (SRB) assays, along with methods for analyzing apoptosis and cell cycle distribution.

General Workflow for In Vitro Cytotoxicity Screening

The initial assessment of a novel compound's anticancer activity follows a systematic workflow. This process ensures reproducibility and allows for a comprehensive evaluation of the compound's effects on cancer cells.

In Vitro Cytotoxicity Testing Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance calculation Calculation of % Cell Viability absorbance->calculation ic50 IC50 Value Determination calculation->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[2][3][4][5] It is a robust and reproducible assay, making it a staple in cytotoxicity screening.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and incubate until they reach the desired confluence.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate the plate at 4°C for at least one hour.[4][6]

  • Washing: Remove the TCA solution and wash the plates at least three to four times with 1% (v/v) acetic acid to remove unbound dye.[4][6] Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4][6]

  • Washing: Immediately wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: After the plates have dried, add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4][6]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[2]

MTT Assay: Assessing Metabolic Activity

The MTT assay is another widely used colorimetric assay that measures cell viability based on the metabolic activity of the cells.[7] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at a wavelength between 550 and 600 nm.

Apoptosis Detection by Annexin V & Propidium Iodide Staining

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. The Annexin V assay is a standard method for detecting early-stage apoptosis.[8][9][10]

Apoptosis Detection Workflow Apoptosis Detection via Annexin V & PI Staining cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis induce_apoptosis Induce Apoptosis (Compound Treatment) harvest_cells Harvest Cells (1-5 x 10^5) induce_apoptosis->harvest_cells wash_pbs Wash with 1X PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & Propidium Iodide resuspend_buffer->add_stains incubate_dark Incubate 20 min at RT in the Dark add_stains->incubate_dark add_buffer Add 1X Binding Buffer incubate_dark->add_buffer acquire_data Acquire Data on Flow Cytometer add_buffer->acquire_data analyze_quadrants Analyze Quadrants for Viable, Apoptotic, and Necrotic Cells acquire_data->analyze_quadrants

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Experimental Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound to induce apoptosis. Harvest both adherent and floating cells and wash them once with cold 1X PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[8]

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle. Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14]

Experimental Protocol:

  • Cell Harvesting and Fixation: Harvest approximately 1-2 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored in ethanol at -20°C.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[12][14]

  • PI Staining: Add a PI staining solution to the cells and incubate for at least 5-10 minutes at room temperature in the dark.[12][14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[13]

II. Comparative Cytotoxicity of 3-Amino-3-arylpropanoic Acid Derivatives

The cytotoxic potency of 3-amino-3-arylpropanoic acid derivatives is highly dependent on the nature of the substituents on the aryl ring and other modifications to the core structure. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several derivatives against various cancer cell lines, as reported in recent literature.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives Oxime Derivative 21A549 (Lung)5.42[15]
Oxime Derivative 22A549 (Lung)2.47[15]
Carbohydrazide 25A549 (Lung)> 10[15]
Carbohydrazide 26A549 (Lung)> 10[15]
3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives Hydrazone Derivative 12A549 (Lung)~25[16][17][18]
2-furyl Derivative 20A549 (Lung)~20[16][17][18]
Thiophene Derivative 21A549 (Lung)~22[16][17][18]
4-pyridyl Derivative 22A549 (Lung)~23[16][17][18]
4-fluorophenyl Derivative 29A549 (Lung)~28[16][17][18]
3,3'-((3-hydroxyphenyl)azanediyl)dipropionic Acid Derivatives Compound 5FaDu (Head and Neck)Low micromolar[19]
Compound 6FaDu (Head and Neck)Low micromolar[19]
Compound 25FaDu (Head and Neck)Low micromolar[19]

III. Mechanistic Insights and Structure-Activity Relationships

The data presented above reveals important structure-activity relationships (SAR) within the 3-amino-3-arylpropanoic acid class. For the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid series, the presence of an oxime moiety significantly enhances antiproliferative activity against A549 lung cancer cells, with IC50 values in the low micromolar range.[15] In contrast, the corresponding carbohydrazide derivatives showed diminished activity.

In the case of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, various substitutions on the propanoic acid backbone have been shown to induce cytotoxicity in A549 cells.[16][17][18] Notably, derivatives containing hydrazone, 2-furyl, thiophene, and 4-pyridyl moieties all exhibited the ability to reduce A549 cell viability by approximately 50%.[16][17][18] Some of these compounds also demonstrated the ability to suppress cancer cell migration.[16][18]

Furthermore, studies on related 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives have shown that compounds bearing 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups exhibit antiproliferative activity in cisplatin-resistant FaDu head and neck cancer cells at low micromolar concentrations.[19] Mechanistic studies suggest that these compounds can induce significant oxidative stress in cancer cells.[19]

IV. Conclusion and Future Directions

The 3-amino-3-arylpropanoic acid scaffold represents a versatile and promising platform for the development of novel anticancer agents. The comparative data presented in this guide highlight the significant impact of structural modifications on the cytotoxic potency and potential mechanism of action of these derivatives. While further investigation into the precise molecular targets is warranted, the existing evidence strongly supports the continued exploration of this compound class.

Future research should focus on synthesizing and evaluating a broader range of derivatives, including the specifically named this compound, to build a more comprehensive understanding of their therapeutic potential. In-depth mechanistic studies, including analysis of apoptotic pathways and cell cycle effects, will be crucial in identifying lead candidates for further preclinical and clinical development. The detailed protocols provided herein offer a robust framework for conducting such investigations, ensuring data quality and comparability across different research settings.

V. References

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  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from --INVALID-LINK--

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  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Retrieved from --INVALID-LINK--

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. Retrieved from --INVALID-LINK--

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from --INVALID-LINK--

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from --INVALID-LINK--

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  • Wikipedia. (2023, October 27). Cell cycle analysis. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). Annexin V detection protocol for apoptosis. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from --INVALID-LINK--

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  • MethodsX. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 15, 103469. Retrieved from --INVALID-LINK--

  • protocols.io. (2023, May 24). SRB assay for measuring target cell killing. Retrieved from --INVALID-LINK--

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  • Kavaliauskas, P., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(3), 733. Retrieved from --INVALID-LINK--

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Retrieved from --INVALID-LINK--

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Retrieved from --INVALID-LINK--

  • Kavaliauskas, P., et al. (2025). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. International Journal of Molecular Sciences, 26(10), 103469. Retrieved from --INVALID-LINK--

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References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-(3-phenoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Amino-3-(3-phenoxyphenyl)propanoic acid (CAS No. 202131-32-6). As this compound is a research chemical, complete toxicological and environmental impact data may not be fully available. Therefore, the foundational principle of this guide is to apply the precautionary principle: this substance must be handled and disposed of as hazardous chemical waste. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining strict regulatory compliance with federal and state laws.

Immediate Safety & Hazard Assessment

Before handling or disposing of this compound, it is imperative to understand its potential hazards. While a comprehensive Safety Data Sheet (SDS) may not exist for every novel compound, data from analogous structures suggest potential for irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties have not been fully investigated, which mandates a cautious approach.[1]

Parameter Guideline & Rationale
Primary Hazard Class Treat as Toxic/Hazardous Waste. The lack of comprehensive toxicological data requires assuming the substance is hazardous to prevent accidental exposure and environmental contamination, in line with EPA guidelines.[2][3]
Personal Protective Equipment (PPE) Eye: Chemical safety goggles or a face shield (per OSHA 29 CFR 1910.133).[1][4][5] Skin: Nitrile gloves and a lab coat are mandatory.[4] Respiratory: Handle only in a well-ventilated area or chemical fume hood to minimize dust inhalation.[1]
Immediate Spill Response Evacuate & Alert: Notify personnel in the immediate area. Contain: Prevent the spread of the solid material. Avoid generating dust.[1] Cleanup: Carefully sweep or vacuum the solid material into a designated hazardous waste container.[1][4] Do not use water to wash down the spill, as this can spread contamination.

Disposal Decision Workflow

The disposal of any laboratory chemical follows a structured, logical pathway governed by institutional policy and federal regulations. The following workflow illustrates the decision-making process from waste generation to final disposal.

DisposalWorkflow start Waste Generation (Unused or Contaminated This compound) hazard_assessment Hazard Assessment Is a comprehensive SDS with disposal guidelines available? start->hazard_assessment treat_hazardous Precautionary Principle: Treat as Hazardous Waste hazard_assessment->treat_hazardous No / Incomplete sds_disposal Follow SDS Section 13 Guidelines hazard_assessment->sds_disposal Yes segregate Step 1: Segregate Waste Isolate from incompatible materials (e.g., strong oxidizing agents). treat_hazardous->segregate sds_disposal->segregate containerize Step 2: Containerize Use a chemically compatible, sealed, and leak-proof container. segregate->containerize label Step 3: Label Correctly 'Hazardous Waste', full chemical name, accumulation date, and associated hazards. containerize->label store Step 4: Store in SAA Store in a designated Satellite Accumulation Area. label->store contact_ehs Step 5: Arrange Disposal Contact institutional EHS or a licensed waste disposal service. store->contact_ehs

Caption: Disposal decision workflow for research chemicals.

Step-by-Step Disposal Protocol

This protocol provides the procedural steps for safely moving this compound from a point of generation to its final, compliant disposal.

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous: All waste containing this compound, including pure unused chemical, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials, must be designated as hazardous chemical waste.

  • Segregate at the Source: Collect this waste in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents.[6] Mixing waste is not only dangerous but can create a complex and expensive disposal challenge.

Step 2: Containerization
  • Select a Compatible Container: Use a container made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top cap is typically appropriate for solid chemical waste.[7]

  • Ensure Container Integrity: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof closure.[2] This is an OSHA requirement to prevent accidental release.[2]

  • Keep Closed: Hazardous waste containers must be kept closed at all times except when adding or removing waste.[7] This is to prevent the release of fumes and to avoid spills.

Step 3: Labeling

Proper labeling is a critical compliance point enforced by the EPA.[8]

  • Attach a Hazardous Waste Tag: Affix your institution's official hazardous waste label to the container as soon as the first particle of waste is added.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."[7]

    • The full, unabbreviated chemical name: "this compound."[3]

    • The accumulation start date (the date the first waste was added).[3]

    • The building and room number where the waste was generated.[7]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[9] Once this limit is reached, the container must be moved to a central storage area within three days.[7]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Inspect Weekly: Laboratory personnel should conduct and document weekly inspections of their SAAs to check for container leakage or deterioration.[2]

Step 5: Final Disposal
  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of in the sewer system.[2][10] This is prohibited by the Resource Conservation and Recovery Act (RCRA).

  • Do Not Dispose by Evaporation: Evaporation in a fume hood is not a permissible disposal method for hazardous waste.[7]

  • Contact Environmental Health & Safety (EHS): When the container is full or ready for removal, contact your institution's EHS department to arrange for a scheduled pickup.[3] EHS professionals are trained to manage the transportation and final disposal through licensed hazardous waste disposal facilities, ensuring compliance with all Department of Transportation (DOT) and EPA regulations.[11][12]

Regulatory Framework: The "Why" Behind the Protocol

Understanding the regulatory landscape is key to appreciating the importance of these procedures.

  • Environmental Protection Agency (EPA): The EPA, under the authority of the Resource Conservation and Recovery Act (RCRA), governs all aspects of hazardous waste from generation to final disposal ("cradle-to-grave").[2][12] Regulations like Subpart K are specifically designed to manage waste from academic laboratories, providing a framework for storage times and management plans.[9][13]

  • Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety.[14][15] This is achieved through standards such as the Hazard Communication Standard (HazCom), which requires employers to inform workers about chemical hazards[16], and regulations specifying requirements for PPE[1], and emergency response (HAZWOPER)[17].

By following the detailed protocol in this guide, researchers and laboratory professionals can ensure they are not only protecting themselves and the environment but are also in full compliance with the law, thereby building a culture of safety and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.